2-[4-(Trifluoromethyl)phenyl]ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-93-6 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Trifluoromethyl)phenyl]ethanol
Introduction: The Significance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a compound's lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of 2-[4-(trifluoromethyl)phenyl]ethanol (CAS No: 2968-93-6), a key intermediate and building block that features this critical functional group.
This document moves beyond a simple recitation of data points. As a self-validating system, it is designed to provide not only the fundamental physicochemical properties but also the causality behind experimental choices for its analysis and the logic underpinning its application in research and development. We will explore its core properties, robust analytical methodologies for its characterization, and its role as a precursor in the synthesis of higher-value compounds.
Core Physicochemical Properties
The unique combination of a phenyl ethanol backbone and a para-substituted trifluoromethyl group gives this compound a distinct set of properties that are highly valuable in synthetic chemistry. These characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2968-93-6 | [3][4] |
| Molecular Formula | C₉H₉F₃O | [4] |
| Molecular Weight | 190.17 g/mol | |
| Physical State | Liquid or low-melting solid | |
| Melting Point | 21 °C | [4] |
| Boiling Point | ~130-135 °C; 218 °C[4] | [4] |
| Density | 1.253 g/cm³ | [4] |
| Solubility | Soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane). Limited solubility in water. |
The Role of the Trifluoromethyl Group in Drug Design
The presence of the -CF3 group is the most significant feature of this molecule from a drug development perspective. Its inclusion is a deliberate strategy to impart favorable characteristics to a lead compound.
Caption: Impact of the trifluoromethyl group on drug candidate properties.
Analytical Methodologies: A Self-Validating Workflow
Ensuring the identity, purity, and quality of a chemical intermediate is paramount. The following protocols describe a self-validating system where orthogonal analytical techniques are used to build a comprehensive and trustworthy profile of this compound.
Caption: A comprehensive analytical workflow for chemical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the moderate polarity of the molecule, allowing for excellent separation from non-polar and highly polar impurities on a C18 stationary phase. UV detection is effective because of the aromatic ring's chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Causality: GC is ideal for analyzing volatile and thermally stable compounds.[5] Coupling it with a Mass Spectrometry (MS) detector provides definitive structural information through fragmentation patterns, confirming the molecular weight and identity of the compound. This method is also highly sensitive for detecting volatile impurities.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.[6]
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Validation: The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (190.17) and a fragmentation pattern consistent with the structure (e.g., loss of -CH₂OH, fragments corresponding to the trifluoromethylphenyl group).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A triplet adjacent to the aromatic ring (~2.9 ppm) and another triplet adjacent to the hydroxyl group (~3.9 ppm) are expected.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals corresponding to the four distinct aromatic carbons are expected, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling.
-
Aliphatic Carbons: Two signals for the -CH₂-CH₂- carbons.
-
Trifluoromethyl Carbon (-CF₃): A quartet with a large C-F coupling constant.
-
B. Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Key Absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the definitive signature of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions are expected in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
Applications and Synthetic Utility
This compound is not typically an end-product but rather a crucial intermediate.[3] Its primary value lies in the two reactive sites: the hydroxyl group and the aromatic ring.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs). The trifluoromethylphenyl moiety is a common feature in drugs targeting various conditions, including depression (e.g., fluoxetine analogues) and cancer (e.g., sorafenib analogues).[7][8] The hydroxyl group can be easily converted into other functional groups (esters, ethers, halides) or used as a handle for coupling reactions.
-
Agrochemicals: The trifluoromethyl group is also prevalent in modern pesticides and herbicides, making this compound a valuable starting material in agrochemical research.
-
Materials Science: The thermal stability imparted by fluorination makes it a candidate for incorporation into specialty polymers and materials.
References
-
2 4 Trifluoromethyl Phenyl Ethanol - IndiaMART. IndiaMART. Available at: [Link]
-
2-[4-Ethoxy-2-(trifluoromethyl)phenyl]ethanol | C11H13F3O2 | CID - PubChem. PubChem. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods - Ministry of the Environment, Government of Japan. Ministry of the Environment, Government of Japan. Available at: [Link]
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ANALYTICAL METHOD SUMMARIES - BC Ministry of Environment and Climate Change Strategy. BC Ministry of Environment and Climate Change Strategy. Available at: [Link]
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Analytical Method Summaries - BC Ministry of Environment and Climate Change Strategy. BC Ministry of Environment and Climate Change Strategy. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]
-
(S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 - Fengchen Group Co., Ltd. Fengchen Group Co., Ltd. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]
-
(+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem. PubChem. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - ResearchGate. ResearchGate. Available at: [Link]
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Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes - ResearchGate. ResearchGate. Available at: [Link]
-
2-(4-Fluorophenyl)ethanol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd - Hyma Synthesis. Hyma Synthesis. Available at: [Link]
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2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC - NIH. National Institutes of Health. Available at: [Link]
-
1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8 - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
4-(Trifluoromethyl)phenylacetonitrile - NIST WebBook. NIST. Available at: [Link]
-
1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
4-Fluoro-2-(trifluoromethyl)phenol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Phenethyl alcohol - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. 2-(4-(Trifluoromethyl)phenyl)ethanol [synhet.com]
- 4. indiamart.com [indiamart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-[4-(trifluoromethyl)phenyl]ethanol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[4-(trifluoromethyl)phenyl]ethanol. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocol for acquiring a ¹H NMR spectrum, presents a thorough interpretation of the spectral data based on foundational principles and comparative analysis with structurally related compounds, and includes logical diagrams to visualize the molecule's structure and the analytical workflow.
Structural Context and Predicted ¹H NMR Profile
This compound is a primary alcohol featuring a phenethyl backbone substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position of the benzene ring. This substitution pattern significantly influences the electronic environment of the aromatic and, to a lesser extent, the aliphatic protons, resulting in a characteristic ¹H NMR spectrum.
The key to interpreting the spectrum lies in understanding the inductive and anisotropic effects of the substituents on the proton chemical shifts (δ) and the spin-spin coupling interactions between neighboring protons.
Molecular Structure and Proton Environments
The structure of this compound presents four distinct proton environments, which are labeled for clear assignment in the predicted ¹H NMR spectrum.
Caption: Molecular structure with proton assignments.
Predicted ¹H NMR Data
Based on the analysis of structurally similar compounds, such as 2-phenylethanol and 1-[4-(trifluoromethyl)phenyl]ethanol, and considering the strong electron-withdrawing nature of the -CF₃ group, the following ¹H NMR spectral parameters are predicted.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha) | ~7.58 | Doublet | ~8.0 | 2H |
| Aromatic (Hb) | ~7.35 | Doublet | ~8.0 | 2H |
| Methylene (-CH₂-, Hc) | ~2.95 | Triplet | ~6.7 | 2H |
| Methylene (-CH₂OH, Hd) | ~3.90 | Triplet | ~6.7 | 2H |
| Hydroxyl (-OH, He) | Variable (e.g., ~1.5-2.5) | Singlet (broad) | - | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Region (δ 7.0-8.0 ppm)
The presence of the trifluoromethyl group, a potent electron-withdrawing substituent, significantly deshields the aromatic protons.[3] This effect is most pronounced on the protons ortho to the -CF₃ group (Ha), shifting them downfield to approximately 7.58 ppm. The protons meta to the -CF₃ group (Hb) are also deshielded, but to a lesser extent, and are predicted to resonate around 7.35 ppm. Due to the para-substitution pattern, the aromatic region is expected to exhibit a classic AA'BB' system, which often simplifies to two distinct doublets if the chemical shift difference between the two sets of protons is large enough. The ortho coupling constant (³JHH) is anticipated to be around 8.0 Hz.
Aliphatic Region (δ 2.5-4.0 ppm)
The aliphatic portion of the molecule gives rise to two distinct signals corresponding to the two methylene groups.
-
Benzylic Methylene Protons (-CH₂-, Hc): These protons are adjacent to the aromatic ring and will appear as a triplet at approximately 2.95 ppm. The triplet multiplicity arises from the coupling with the two neighboring protons of the other methylene group (n+1 rule, 2+1=3).
-
Hydroxymethyl Methylene Protons (-CH₂OH, Hd): These protons are bonded to the carbon bearing the hydroxyl group. The electronegative oxygen atom deshields these protons, shifting their resonance downfield to around 3.90 ppm. They will also appear as a triplet due to coupling with the adjacent benzylic methylene protons.
Hydroxyl Proton (-OH, He)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet due to rapid chemical exchange with other labile protons (e.g., trace water) in the sample. This exchange often decouples the hydroxyl proton from the adjacent methylene protons, resulting in a singlet. The signal can be confirmed by a D₂O exchange experiment, where the hydroxyl proton is replaced by deuterium, causing its signal to disappear from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology outlines the key steps from sample preparation to data acquisition.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is free from solvents and other impurities by drying it under a high vacuum for several minutes.
-
Sample Quantity: Accurately weigh approximately 5-25 mg of the purified sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for compounds of average polarity. Using a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte's signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: The solvent often contains a small amount of tetramethylsilane (TMS), which serves as an internal standard with its signal defined as 0.0 ppm. Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.
-
Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Caption: Experimental workflow for ¹H NMR sample preparation.
Data Acquisition
-
Spectrometer Preparation: Place the NMR tube into a spinner and insert it into the spectrometer's magnet.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting shim coils to optimize its homogeneity, which is critical for achieving high resolution and sharp peaks.
-
Acquisition Parameters: Set the appropriate parameters for a standard ¹H experiment. This includes:
-
Pulse Angle: A 30-45° pulse is common for routine spectra.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state.
-
Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Sources
Mass Spectrometry of 2-[4-(trifluoromethyl)phenyl]ethanol: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-[4-(trifluoromethyl)phenyl]ethanol. As a molecule of interest in pharmaceutical and chemical research, understanding its behavior under various ionization and fragmentation conditions is crucial for its accurate identification, characterization, and quantification. This document will delve into the theoretical underpinnings of its mass spectral behavior, provide practical, step-by-step protocols for data acquisition, and present predicted fragmentation patterns based on established principles of mass spectrometry.
The structural features of this compound—a primary alcohol with a trifluoromethyl-substituted aromatic ring—dictate a unique fragmentation pattern that can be elucidated using different ionization techniques. This guide will primarily focus on Electron Ionization (EI), a common and highly informative technique for small molecules, and Electrospray Ionization (ESI), a softer ionization method often coupled with liquid chromatography.
Predicted Mass Spectral Behavior of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases like the NIST Chemistry WebBook[1][2][3][4] or MassBank, we can predict its fragmentation with a high degree of confidence by analyzing its structural analogues and the known fragmentation patterns of its constituent functional groups.
Electron Ionization (EI) Mass Spectrometry
Under standard 70 eV EI conditions, this compound is expected to undergo significant fragmentation. The molecular ion peak (M+) may be weak or even absent, a common characteristic for primary alcohols.[5][6][7]
Key Predicted Fragments:
The fragmentation of this compound is primarily driven by the stability of the resulting ions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the hydroxyl group will influence the fragmentation pathways.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 190 | [C9H9F3O]+• | Molecular Ion (M+) |
| 172 | [C9H7F3]+• | Loss of H2O (M-18) |
| 159 | [C8H6F3]+ | Loss of CH2OH |
| 145 | [C7H4F3]+ | Tropylium-like ion formation |
| 91 | [C7H7]+ | Tropylium ion (from rearrangement) |
The fragmentation of the parent compound, 2-phenylethanol, is well-documented and serves as a foundational model for our predictions. In the EI spectrum of 2-phenylethanol, the base peak is observed at m/z 91, corresponding to the tropylium ion.[8] A significant peak at m/z 92 is also present.[8] For this compound, we anticipate analogous fragmentation, but with mass shifts due to the CF3 group.
The most characteristic fragmentation of primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).[6][9] However, in the case of this compound, the benzylic cleavage leading to a stabilized benzylic cation is expected to be a dominant pathway.
The loss of a water molecule (M-18) is another common fragmentation pathway for alcohols.[6][9]
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[10] For a relatively non-polar molecule like this compound, ESI can still be effective, often forming protonated molecules [M+H]+ or adducts with solvent ions.[11][12][13]
Expected Ions in ESI-MS:
-
[M+H]+: m/z 191
-
[M+Na]+: m/z 213 (if sodium salts are present)
-
[M+K]+: m/z 229 (if potassium salts are present)
The efficiency of ESI can be influenced by solvent composition and the use of additives.[11] For less polar compounds, a solvent system that promotes charge separation at the ESI needle tip is beneficial.[11]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol outlines the general procedure for acquiring an EI mass spectrum of this compound using a standard GC-MS system.
Objective: To obtain a 70 eV EI mass spectrum and identify the characteristic fragment ions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol describes a general method for analyzing this compound using LC-MS with an ESI source.
Objective: To determine the accurate molecular weight and observe any in-source fragmentation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 10 µg/mL) in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 30% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (Nitrogen) Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-500.
-
Visualization of Mass Spectrometry Workflows and Fragmentation
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Conclusion
References
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- PubMed. (n.d.). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
- Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds.
- ACS Publications. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
- Unknown Source. (n.d.).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MassBank. (2008, October 21). 2-phenylethanol.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2-Phenylethanol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033944).
- ACS Publications. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
- PubMed. (1967, December). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines.
- PhytoBank. (2020, September 27). Showing 2-Phenylethanol (PHY0083769).
- FooDB. (2010, April 8). Showing Compound 2-Phenylethanol (FDB012152).
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Unknown Source. (2024, September 9).
- Wikipedia. (n.d.). Electrospray ionization.
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biological activity of trifluoromethylated phenylethanols
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Phenylethanols
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This functional group imparts a unique combination of steric and electronic properties that can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. When appended to the phenylethanol framework—a privileged structure in its own right—the resulting compounds exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of the anticancer, antimicrobial, and neurological activities of trifluoromethylated phenylethanols and related structures. We delve into the mechanistic underpinnings of their efficacy, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering a vital resource for researchers engaged in drug discovery and development.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The trifluoromethyl group is far more than a simple methyl bioisostere. Its introduction onto a phenyl ring fundamentally alters the molecule's properties in several ways that are highly advantageous for drug design[1][2].
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier[2][3][4]. This is a critical factor for oral bioavailability and targeting intracellular proteins or the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes[2][3][5]. This often leads to a longer drug half-life and improved pharmacokinetic profile[5].
-
Increased Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the acidity of nearby functional groups, such as the hydroxyl group in phenylethanols, potentially strengthening interactions with biological targets through hydrogen bonding or other electronic interactions[1][5].
-
Conformational Control: The steric bulk of the CF3 group, which is larger than a methyl group, can influence the molecule's preferred conformation, locking it into a bioactive shape that fits more precisely into a target's binding pocket[2][3].
These attributes collectively explain why trifluoromethylation has become a powerful and widely used strategy in the development of modern therapeutics[6][7][8].
Caption: Impact of Trifluoromethylation on the Physicochemical Properties of a Phenylethanol Scaffold.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Trifluoromethylated compounds, including those based on phenyl structures, have demonstrated significant potential as anticancer agents[1]. Their mechanisms often involve disrupting key signaling pathways that are dysregulated in cancer, thereby inhibiting cell growth, preventing metastasis, and inducing programmed cell death (apoptosis)[1][8].
Mechanisms of Action
The antitumor effects of these compounds are frequently linked to the inhibition of critical cell survival pathways and the activation of apoptotic cascades. For instance, α-trifluoromethyl chalcones, which share structural similarities with phenylethanols, have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis without directly interfering with microtubule polymerization[9]. This suggests an interaction with upstream signaling proteins that regulate the cell cycle. Studies have shown that trifluoromethylated molecules can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer[10].
Caption: General Workflow for the Biological Evaluation of Novel Chemical Entities.
Conclusion and Future Perspectives
Trifluoromethylated phenylethanols and related compounds constitute a highly promising class of molecules with diverse and potent biological activities. The unique physicochemical properties conferred by the CF3 group—namely enhanced metabolic stability, increased lipophilicity, and modulated electronic character—make it a powerful tool for overcoming common challenges in drug development. The compelling anticancer and antimicrobial data underscore the therapeutic potential of this scaffold.
Future research should focus on elucidating the precise molecular targets for the most potent compounds and further exploring their activity against a broader range of cancer types and drug-resistant pathogens. The systematic exploration of structure-activity relationships, guided by computational modeling, will be crucial for optimizing potency and selectivity while minimizing off-target toxicity. As synthetic methodologies for fluorination continue to advance, the path is clear for the development of next-generation therapeutics built upon the trifluoromethylated phenylethanol core.
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Unraveling the Enigmatic Mechanism of 2-[4-(Trifluoromethyl)phenyl]ethanol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms of action of 2-[4-(trifluoromethyl)phenyl]ethanol, a molecule of interest in synthetic and medicinal chemistry. While primarily utilized as a pharmaceutical intermediate, its structural features—a trifluoromethylphenyl group and a phenylethanol backbone—suggest a potential for significant biological activity.[1][2] This document will dissect the known biological effects of these constituent moieties to construct a scientifically grounded, hypothetical framework for the molecule's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into this and similar compounds.
Introduction: The Profile of a Promising Intermediate
This compound is a fluorinated aromatic alcohol recognized for its role as a building block in the synthesis of more complex molecules.[2] Its chemical identity is well-established, with the trifluoromethyl (-CF3) group at the para position of the phenyl ring. This substitution is a key feature, as the trifluoromethyl group is a highly valued functional group in drug design.[3] Its incorporation into a drug candidate can markedly improve its therapeutic profile by enhancing metabolic stability and influencing the acidity or basicity of adjacent functional groups, which in turn can modulate interactions with biological targets.[3]
While direct studies on the biological mechanism of this compound are not extensively documented in publicly available literature, its structural components provide a strong basis for inferring potential biological activities. The following sections will deconstruct the molecule to propose a theoretical mechanism of action, drawing upon established knowledge of its constituent parts.
Deconstruction and Mechanistic Hypothesis
The proposed mechanism of action for this compound is multifactorial, stemming from the combined effects of its trifluoromethylphenyl and ethanol moieties.
The Influence of the Trifluoromethylphenyl Group: Enhancing Potency and Stability
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] In the context of this compound, this group is expected to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the biological half-life of the compound.
-
Increase Lipophilicity: The -CF3 group increases the molecule's ability to cross cellular membranes, potentially leading to better bioavailability and access to intracellular targets.
-
Modulate Receptor Binding: The electronic properties of the trifluoromethyl group can influence how the molecule interacts with the binding pockets of proteins, potentially leading to higher affinity and selectivity for specific targets.[3]
Trifluoromethyl-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]
The Role of the Phenylethanol Moiety: Membrane Interaction and Signal Transduction
The 2-phenylethanol backbone is not merely a scaffold; it is known to possess intrinsic biological activity. Phenethyl alcohol, a similar compound, is known to disrupt cellular membranes, leading to increased permeability.[5] This action is thought to be a primary contributor to its antimicrobial properties.[5] It is plausible that this compound exerts a similar effect.
Furthermore, ethanol and other simple alcohols are known to modulate the function of specific intracellular signaling cascades.[6] These include pathways involving protein kinase A (PKA), protein kinase C (PKC), and phospholipase D (PLD).[6][7] Ethanol can directly interact with membrane-associated signal transduction systems, affecting the activity of G-protein coupled receptors and their downstream effectors.[7]
A Proposed Integrated Mechanism of Action
Based on the individual contributions of its structural components, we can postulate a hypothetical mechanism of action for this compound. This model provides a testable framework for future research.
The primary mode of action may involve the disruption of cellular membrane integrity, driven by the phenylethanol backbone. The increased lipophilicity conferred by the trifluoromethyl group could enhance this membrane interaction. This disruption could lead to a cascade of secondary effects, including altered ion gradients and the leakage of cellular components.
Concurrently, the molecule may interact with specific intracellular signaling pathways. The trifluoromethylphenyl group could facilitate binding to specific protein targets, such as enzymes or receptors, modulating their activity. The ethanol moiety could further influence signaling cascades, potentially acting synergistically with the effects of the trifluoromethylphenyl group.
A visual representation of this proposed mechanism is provided below:
Figure 1: A conceptual diagram illustrating the potential dual mechanism of action of this compound, involving both membrane disruption and direct interaction with intracellular targets.
Experimental Workflow for Mechanistic Elucidation
To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflow provides a general template for researchers investigating the biological activities of novel compounds like this compound.
Step 1: In Vitro Cytotoxicity and Activity Screening
-
Objective: To determine the general biological effect of the compound on various cell lines.
-
Protocol:
-
Culture a panel of relevant cell lines (e.g., cancer cell lines, primary cells).
-
Treat cells with a dose-range of this compound.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
Screen for specific activities based on the trifluoromethylphenyl literature, such as anti-inflammatory (e.g., measuring nitric oxide production) or antimicrobial (e.g., minimum inhibitory concentration assays) effects.[4]
-
Step 2: Membrane Integrity Assays
-
Objective: To investigate the effect of the compound on cell membrane permeability.
-
Protocol:
-
Treat cells with this compound.
-
Use membrane-impermeable dyes (e.g., propidium iodide, trypan blue) and flow cytometry or fluorescence microscopy to quantify membrane disruption.
-
Perform lactate dehydrogenase (LDH) release assays to measure plasma membrane damage.
-
Step 3: Target Identification
-
Objective: To identify specific molecular targets of the compound.
-
Protocol:
-
Affinity Chromatography: Immobilize the compound on a solid support to pull down interacting proteins from cell lysates. Identify proteins by mass spectrometry.
-
Thermal Shift Assays (DSF): Measure the change in the melting temperature of proteins in the presence of the compound to identify direct binding.
-
Computational Docking: Use the compound's structure to predict binding to known protein targets in silico.
-
Step 4: Signaling Pathway Analysis
-
Objective: To determine the effect of the compound on specific signaling pathways.
-
Protocol:
-
Western Blotting: Treat cells with the compound and probe for the phosphorylation status of key signaling proteins (e.g., kinases in the PKA or PKC pathways).
-
Reporter Gene Assays: Use cells with reporter constructs (e.g., luciferase) under the control of specific transcription factors to measure pathway activation.
-
The following diagram outlines this experimental workflow:
Figure 2: A generalized experimental workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
While this compound is currently appreciated for its role as a synthetic intermediate, its chemical structure suggests a high potential for undiscovered biological activity. The framework presented in this guide, based on the known effects of its constituent moieties, offers a starting point for a deeper investigation into its mechanism of action. Future research should focus on the systematic experimental validation of the proposed membrane-disruptive and signal-modulating activities. Such studies will not only elucidate the specific role of this compound but also contribute to the broader understanding of how trifluoromethyl-containing molecules interact with biological systems, paving the way for the development of novel therapeutics.
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- This compound | 2968-93-6 - Benchchem.
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- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)
- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol | Sigma - Sigma-Aldrich.
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- Sigma-Aldrich CDS022325 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol.
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- (+/-)-1-(p-Trifluoromethylphenyl)ethanol 1737-26-4 - TCI Chemicals.
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An In-depth Technical Guide to the Solubility of 2-[4-(trifluoromethyl)phenyl]ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and theoretically predict the solubility of 2-[4-(trifluoromethyl)phenyl]ethanol in various organic solvents. Recognizing the general scarcity of publicly available quantitative solubility data for specialized chemical entities, this document focuses on equipping the user with the foundational knowledge and detailed protocols necessary to generate high-quality, reliable solubility data in-house. The guide is structured to bridge the gap between experimental practice and theoretical modeling, covering the gold-standard isothermal shake-flask method, development of a robust HPLC-based analytical protocol, and the application of predictive models including Hansen Solubility Parameters (HSP), COSMO-RS, and UNIFAC.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, a fluorinated aromatic alcohol with applications as an intermediate in agrochemical and pharmaceutical synthesis, understanding its solubility profile is paramount. In drug development, solubility dictates bioavailability, formulation strategies, and purification processes.[1] In chemical synthesis, it governs reaction kinetics, solvent selection for crystallization, and product purity. This guide provides the necessary tools to systematically approach the solubility determination of this and similar molecules.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is the first step in analyzing its solubility behavior. The presence of a trifluoromethyl (CF3) group, a phenyl ring, and a hydroxyl (-OH) group gives this compound a unique combination of hydrophobic, aromatic, and hydrogen-bonding characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2968-93-6 | |
| Molecular Formula | C₉H₉F₃O | |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | ~130-135 °C | |
| Qualitative Solubility | Soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) | |
| Octanol-Water Partition Coefficient (LogP) | Estimated: 2.3 | [2] |
The trifluoromethyl group is highly electronegative and increases the lipophilicity of the molecule.[3] The hydroxyl group, conversely, is a strong hydrogen bond donor and acceptor, imparting polarity and the potential for specific interactions with protic solvents. The interplay of these features dictates the compound's affinity for different organic solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the isothermal saturation or "shake-flask" method.[4][5] This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value.
The Isothermal Shake-Flask Protocol
This protocol is a self-validating system; achieving a consistent concentration over time confirms that equilibrium has been reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume or mass of a selected organic solvent. A 10% excess is typically sufficient to ensure saturation without significantly altering the solvent properties.[6]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures at a constant rate that ensures thorough mixing and suspension of the solid, but avoids the formation of a vortex.[6]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the sample to determine the solute concentration.
-
Equilibrium Confirmation: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).
Caption: Isothermal Shake-Flask Experimental Workflow.
Analytical Quantification: HPLC Method Development
Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust choice for aromatic compounds like this compound.[7]
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating non-polar to moderately polar analytes.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) or methanol (MeOH) and water is typically effective. The presence of the trifluoromethyl group may require a higher organic content for elution.[8]
-
Detection Wavelength: The phenyl ring will provide UV absorbance. A UV scan of a dilute standard should be performed to determine the wavelength of maximum absorbance (λmax), likely in the 210-260 nm range.[8]
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards to ensure linearity and accuracy of quantification.
Illustrative HPLC Starting Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at λmax (e.g., 254 nm) |
Theoretical Prediction of Solubility
While experimental determination is the gold standard, theoretical models can provide rapid screening of a large number of solvents, guiding experimental design and providing mechanistic insights.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter model is based on the principle that "like dissolves like."[9] It dissects the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1][9]
-
δD (Dispersion): Arises from van der Waals forces.
-
δP (Polar): Relates to permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. This similarity is quantified by the "Hansen distance" (Ra) in the 3D Hansen space:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²
Where subscript 1 refers to the solute and 2 refers to the solvent. A smaller Ra indicates a higher likelihood of solubility.
Since experimental HSP values for this specific solute are not available, they must be estimated. Group contribution methods, such as those implemented in software like HSPiP or through "pencil and paper" calculations, are effective.[10][11][12] This involves breaking the molecule into its functional groups and summing their contributions to the overall HSP.
Step-by-Step Estimation Protocol (Group Contribution Method):
-
Deconstruct the Molecule: Identify the functional groups in this compound:
-
Aromatic ring (Ar)
-
Trifluoromethyl group (CF₃) attached to the ring
-
Ethyl bridge (-CH₂-CH₂-)
-
Hydroxyl group (-OH)
-
-
Assign Group Contributions: Use established tables (e.g., from the "Hansen Solubility Parameters: A User's Handbook") to find the contribution of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) energies.[12]
-
Sum Contributions: Sum the contributions for all groups in the molecule.
-
Calculate Molar Volume (Vm): Estimate the molar volume, also using group contribution methods.
-
Calculate HSP Components: Use the summed energy contributions and the molar volume to calculate the individual HSP components (δD, δP, δH).
Table 2: Hansen Solubility Parameters of Selected Organic Solvents (MPa¹ᐟ²)
| Solvent | δD | δP | δH |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
(Data sourced from publicly available HSP lists and software).[1]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful a priori predictive model that uses quantum chemistry to calculate the thermodynamic properties of fluids and solutions.[4][13] It does not rely on experimental data for the specific solute-solvent system, making it invaluable for new or uncharacterized compounds.[14][15]
Methodology Overview:
-
Quantum Chemical Calculation: The 3D structure of the solute (this compound) and each solvent molecule is placed in a virtual conductor. This calculation generates a "sigma profile" (σ-profile), which is a histogram of the screening charge density on the molecule's surface.
-
Statistical Thermodynamics: The COSMO-RS software uses these σ-profiles to calculate the chemical potential of each species in the liquid phase through statistical thermodynamics, considering electrostatic, hydrogen bonding, and van der Waals interactions.
-
Solubility Prediction: From the calculated chemical potentials, the model predicts thermodynamic properties, including solubility, activity coefficients, and partition coefficients.[16]
The strength of COSMO-RS lies in its ability to handle complex interactions, including those involving fluorinated groups, without the need for pre-existing group interaction parameters.[14]
Caption: COSMO-RS Predictive Workflow.
UNIFAC (UNIQUAC Functional-group Activity Coefficients)
UNIFAC is a group-contribution method used to estimate activity coefficients in non-ideal mixtures.[17] Like the HSP estimation, it breaks down molecules into functional groups. The activity coefficient is calculated from two parts: a combinatorial part (related to molecular size and shape) and a residual part (related to group-group interactions).[17]
Challenges with UNIFAC for Novel Compounds:
The primary limitation of UNIFAC is its reliance on a matrix of pre-determined binary group interaction parameters, which are regressed from extensive experimental data.[18] For a molecule containing an aromatic trifluoromethyl group (Ar-CF₃), it is possible that the interaction parameters between this group and the functional groups of many common solvents are not available in standard UNIFAC parameter tables. This can lead to an inability to perform the calculation or result in significant inaccuracies. Researchers should verify the availability of these specific parameters in their chosen software or database before relying on UNIFAC for this class of compounds.
Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison. The data should be reported in standard units such as molarity (mol/L), molality (mol/kg), mole fraction, or grams of solute per 100 g of solvent.
Table 3: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 25.0 | [Experimental Value] | [Calculated Value] |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] |
| n-Heptane | 25.0 | [Experimental Value] | [Calculated Value] |
Conclusion
While direct quantitative solubility data for this compound is not widely published, this guide provides a robust and comprehensive pathway for its determination and prediction. By combining the rigor of the experimental shake-flask method with a validated HPLC quantification protocol, researchers can generate highly reliable data. Furthermore, the application of theoretical models such as Hansen Solubility Parameters (leveraging group-contribution estimation for the solute) and the powerful a priori predictions from COSMO-RS allows for intelligent solvent screening and a deeper understanding of the molecular interactions driving the solubilization process. This integrated approach empowers scientists to overcome data gaps and make informed decisions in their research and development endeavors.
References
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An In-depth Technical Guide to CAS Number 2968-93-6 and the Structurally Related 2,5-Dimethoxy-β-nitrostyrene
Introduction
For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. This guide addresses the properties and applications associated with CAS number 2968-93-6, which is assigned to 4-(Trifluoromethyl)phenethyl alcohol . It has come to our attention that there may be some confusion in the field, occasionally conflating this compound with 2,5-Dimethoxy-β-nitrostyrene . The latter is a distinct chemical entity with its own unique CAS number, 40276-11-7.
This document will provide a comprehensive technical overview of both compounds to clarify their individual characteristics and functionalities. By presenting a detailed analysis of each, this guide aims to equip researchers with the necessary knowledge to select the appropriate molecule for their specific application, ensuring scientific integrity and advancing their research and development endeavors.
Part 1: 4-(Trifluoromethyl)phenethyl alcohol (CAS: 2968-93-6)
Chemical Identity and Physicochemical Properties
4-(Trifluoromethyl)phenethyl alcohol is a substituted aromatic alcohol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃O | [1] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Appearance | Not explicitly stated, but implied to be a liquid at room temperature | [2] |
| Density | 1.253 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.463 | [2] |
| Flash Point | > 110 °C (>230 °F) | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Reactivity
While specific synthesis routes for 4-(Trifluoromethyl)phenethyl alcohol are not detailed in the provided search results, its structure suggests it can be prepared from precursors such as 4-(trifluoromethyl)styrene oxide or by reduction of a corresponding carboxylic acid or ester derivative.
The reactivity of this alcohol is primarily centered around the hydroxyl group, which can undergo common alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a key reaction for creating bioactive derivatives.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
-
Etherification: Formation of ethers through reactions like the Williamson ether synthesis.
The trifluoromethyl group is generally stable and electron-withdrawing, which can influence the reactivity of the aromatic ring.
Applications in Research and Development
4-(Trifluoromethyl)phenethyl alcohol serves as a crucial intermediate in the synthesis of a variety of target molecules:
-
Pharmaceuticals: It is used in the preparation of substituted phenylpropanoic acid derivatives that act as selective human PPARα activators.[4] Additionally, it is a precursor for synthesizing PI3Kγ-kinase inhibitors.[4]
-
Agrochemicals: The trifluoromethyl-substituted alcohol is utilized in the synthesis of agrochemicals, where the hydroxyl group can be esterified to produce bioactive compounds.
-
Fluorescent Probes: It is also employed in the synthesis of fluorescent probes, enabling conjugation via oxime formation.
Analytical Characterization
Standard analytical techniques for characterizing 4-(Trifluoromethyl)phenethyl alcohol would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use in a well-ventilated area and avoid breathing vapors or mist.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[5]
-
Store in a cool, dry place away from strong oxidizing agents.[5]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
If Inhaled: Move the person into fresh air.
Part 2: 2,5-Dimethoxy-β-nitrostyrene (CAS: 40276-11-7)
Chemical Identity and Physicochemical Properties
2,5-Dimethoxy-β-nitrostyrene is an unsaturated nitro compound with significant chemical reactivity due to the electron-withdrawing nitro group conjugated with the styrene backbone.[7] This makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [8][9] |
| Molecular Weight | 209.20 g/mol | [8][10] |
| Appearance | Yellow to orange crystalline solid or powder | [8][9] |
| Melting Point | 116-120 °C | [11][12] |
| Boiling Point | Decomposes before boiling | [8] |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, dichloromethane, and other polar organic solvents.[8][9] | |
| Storage Temperature | 2-8°C | [11] |
Synthesis and Reactivity
Synthesis: 2,5-Dimethoxy-β-nitrostyrene is typically synthesized via a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitromethane, often catalyzed by a base like ammonium acetate.[11][13]
A general laboratory-scale synthesis protocol is as follows:
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol) in an appropriate solvent.[13]
-
Heat the reaction mixture. Microwave-assisted synthesis can be performed at 90°C for 45 minutes.[13] Conventional heating at 70-80°C for 4-10 hours is also effective.[11][14]
-
Upon completion, cool the reaction mixture.[13]
-
The product often crystallizes out of the solution and can be collected by filtration.[13]
-
Recrystallization from a suitable solvent like methanol can be used for further purification.[13]
Reactivity: The chemical reactivity of 2,5-Dimethoxy-β-nitrostyrene is dominated by the electrophilic nature of the double bond, influenced by the strong electron-withdrawing nitro group.[7]
-
Michael Addition: It readily undergoes Michael addition reactions with nucleophiles such as alcohols and amines to form corresponding alkyl nitro derivatives.[7]
-
Reduction: The nitro group can be reduced to an amine, and the double bond can be hydrogenated, often simultaneously. This is a common route to synthesize substituted phenethylamines.[7][15] For instance, catalytic hydrogenation using a palladinized barium sulfate catalyst can produce 2,5-dimethoxyphenethylamine.[15]
-
Cyclization Reactions: It can participate in cyclization reactions, for example, with sodium azide (NaN₃) to form triazole-containing molecules.[7]
Applications in Research and Development
2,5-Dimethoxy-β-nitrostyrene is a versatile intermediate with applications in several areas:
-
Pharmaceutical Synthesis: It is a key precursor for the synthesis of various nitrogen-containing bioactive molecules.[7] Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[9] It has also been used in the preparation of tyrosine-specific protein kinase inhibitors.[7]
-
Agrochemicals: It serves as a precursor for the production of pesticides and herbicides.[9]
-
Materials Science: Its unique chemical properties make it a building block for functional materials.[9]
Analytical Characterization
Similar to other organic compounds, the identity and purity of 2,5-Dimethoxy-β-nitrostyrene are confirmed using a suite of analytical methods:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
IR Spectroscopy: To identify key functional groups, including the C=C double bond and the nitro group (NO₂).
-
UV-Vis Spectroscopy: To observe the electronic transitions characteristic of the conjugated system.
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.[7]
-
HPLC: For purity assessment.
Safety and Handling
Hazard Identification:
-
Signal Word: Warning.[8]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315).[8]
Precautionary Measures:
-
Avoid formation of dust.[16]
-
Avoid breathing dust or vapors.[8]
-
Use in a well-ventilated area.[16]
-
Wear protective gloves, eye protection, and clothing.[16]
-
Store in a tightly sealed container in a cool, dry place.[8]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[8]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[12]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]
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An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Alcohols
Abstract
The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the various classes of trifluoromethylated compounds, α-trifluoromethyl alcohols (trifluoromethyl carbinols) are particularly significant structural motifs found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing these valuable compounds. We will trace the evolution from early, challenging syntheses to the development of safe and versatile reagents, and finally to the sophisticated asymmetric strategies that provide enantiomerically pure products. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical area of organofluorine chemistry.
Introduction: The Genesis of Organofluorine Chemistry and the Rise of the CF₃ Group
The journey into organofluorine chemistry began in the late 19th century with the pioneering work of chemists like Frédéric Swarts.[5] His development of the "Swarts reaction," which utilized antimony fluorides to exchange halogens for fluorine, laid the fundamental groundwork for the synthesis of many organofluorine compounds.[6][7] While early work focused on simpler fluorinated molecules, the unique properties conferred by the trifluoromethyl group soon became apparent.
The CF₃ group is a powerful bioisostere for various functionalities, including methyl, ethyl, and even nitro groups.[8][9] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable substituent in drug design.[2][3] These properties can lead to improved pharmacokinetic profiles, such as longer biological half-lives and enhanced membrane permeability.[2][3][4] The quest for efficient and reliable methods to install a CF₃ group, particularly in the form of a trifluoromethyl carbinol, has therefore been a major driver of innovation in synthetic organic chemistry for decades.
Chapter 1: The First Forays – Early Methods and Their Challenges
The most direct conceptual approach to synthesizing α-trifluoromethyl alcohols is the addition of a trifluoromethyl nucleophile (a "CF₃⁻" synthon) to a carbonyl compound. Early attempts to achieve this transformation were fraught with difficulty. The parent nucleophile, the trifluoromethyl anion, is inherently unstable. Furthermore, its gaseous precursor, trifluoromethane (fluoroform, HCF₃), has a high pKa, requiring very strong bases for deprotonation.[6]
An alternative early strategy involved using organometallic reagents, such as Grignard reagents, with trifluoroacetic acid derivatives. However, these reactions were often low-yielding and lacked general applicability. A more significant challenge was the handling of gaseous trifluoroacetaldehyde (fluoral), a key electrophilic building block.[10] Its low boiling point (-18 °C) and tendency to polymerize made it synthetically troublesome.[10] To circumvent this, chemists often turned to more stable precursors like trifluoroacetaldehyde ethyl hemiacetal or hydrate, which could generate the aldehyde in situ.[10][11][12][13][14]
Diagram: General Mechanism of Early Nucleophilic Trifluoromethylation
Below is a diagram illustrating the fundamental concept of adding a trifluoromethyl nucleophile to a carbonyl electrophile, a central theme in the synthesis of trifluoromethylated alcohols.
Caption: Conceptual workflow of nucleophilic addition to a carbonyl.
Experimental Protocol: Trifluoromethylation Using Trifluoroacetaldehyde Hydrate
This protocol demonstrates a method using the more manageable trifluoroacetaldehyde hydrate as the CF₃ source precursor, as developed by Prakash and coworkers.[12]
-
Preparation: To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL) in a flame-dried flask under a nitrogen atmosphere, cool the mixture to -50 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK, 6.0 mmol) in DMF (3.0 mL) dropwise over 5 minutes, ensuring the temperature remains at -50 °C.
-
Anion Formation: Stir the reaction mixture for 30 minutes at -50 °C. During this time, the base deprotonates the hydrate, leading to the eventual release of the trifluoromethyl anion.
-
Electrophile Addition: Add a solution of the desired carbonyl compound (e.g., benzaldehyde, 1.0 mmol) in DMF (1.0 mL) to the reaction mixture at -50 °C.
-
Reaction: Stir the mixture for 1 hour at -50 °C.
-
Quenching: Allow the reaction to gradually warm to room temperature, then quench by adding water.
-
Workup & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Chapter 2: A Paradigm Shift – The Ruppert-Prakash Reagent (TMSCF₃)
The field of nucleophilic trifluoromethylation was revolutionized in 1984 with the introduction of (trifluoromethyl)trimethylsilane (TMSCF₃) by Ingo Ruppert.[15][16] Its widespread application and popularization, however, are largely credited to G. K. Surya Prakash, leading to its common name, the Ruppert-Prakash reagent .[15][16][17]
TMSCF₃ is a stable, volatile liquid that serves as a robust and convenient source of a nucleophilic trifluoromethyl group.[15][17] Unlike earlier methods, it does not require cryogenic temperatures or the handling of hazardous gases. The key to its reactivity is activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[18]
The mechanism involves the formation of a hypervalent siliconate intermediate, which then delivers the CF₃ group to the carbonyl electrophile. This process is highly efficient for a wide range of aldehydes and ketones.[12][17]
Diagram: Catalytic Cycle of the Ruppert-Prakash Reagent
The following diagram illustrates the catalytic cycle for the trifluoromethylation of a carbonyl compound using TMSCF₃ and a fluoride initiator.
Caption: Catalytic cycle of TMSCF₃ addition to a carbonyl.
Chapter 3: Expanding the Arsenal – Electrophilic and Radical Approaches
While nucleophilic addition remains the most common strategy for synthesizing trifluoromethyl carbinols, other methods have emerged, providing complementary reactivity.
Electrophilic Trifluoromethylation: This approach inverts the polarity of the reactants. Instead of a nucleophilic "CF₃⁻" source, an electrophilic "CF₃⁺" source is used to react with a nucleophile, such as an enolate. Hypervalent iodine compounds, known as Togni reagents , are the most prominent examples of shelf-stable, electrophilic trifluoromethylating agents.[19][20][21][22][23] While not typically used to directly form α-trifluoromethyl alcohols from aldehydes or ketones, they are invaluable for synthesizing α-trifluoromethyl ketones, which can then be reduced to the desired alcohols.[24]
Radical Trifluoromethylation: The trifluoromethyl radical (•CF₃) can also be generated from various precursors and added to alkenes or arenes.[25] For example, reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagent under photoredox catalysis can generate •CF₃, which engages in C-C bond formation.[6][25]
Chapter 4: The Chirality Challenge – Asymmetric Synthesis
For applications in drug development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. The synthesis of enantiomerically pure α-trifluoromethyl alcohols has therefore been a major focus of research.[8][26][27][28][29]
Key strategies include:
-
Catalytic Asymmetric Addition: This is arguably the most powerful approach. It involves using a chiral catalyst (often a Lewis acid or base complexed with a chiral ligand) to control the facial selectivity of the nucleophilic addition of TMSCF₃ to a prochiral carbonyl compound.[28]
-
Asymmetric Reduction: This two-step method involves the synthesis of a prochiral trifluoromethyl ketone, followed by its reduction using a chiral reducing agent (e.g., a chiral borane or a catalytic asymmetric hydrogenation) to set the stereocenter of the alcohol.[27][29]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the trifluoromethylation reaction, after which it is cleaved to reveal the chiral alcohol.
Data Table: Comparison of Catalytic Asymmetric Methods
The following table summarizes representative results for the asymmetric trifluoromethylation of acetophenone, a common benchmark substrate, using different catalytic systems.
| Catalyst/Ligand System | CF₃ Source | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Ti(Oi-Pr)₄ / Chiral BINOL derivative | TMSCF₃ | 96 | 91 | |
| Cinchona Alkaloid / BaF₂ | Terminal Alkyne + Me₂Zn | 98 | 94 | [28] |
| Nickel / Chiral Bisoxazoline Ligand | Acyl Chloride + CF₃-Source | >90 | >95 | [27][29] |
Chapter 5: Impact on Medicinal Chemistry and Future Outlook
The development of robust methods for synthesizing trifluoromethylated alcohols has had a profound impact on drug discovery.[1][9] A prime example is the anti-HIV drug Efavirenz , which features a chiral tertiary trifluoromethyl carbinol.[28] The presence of this moiety is crucial for the drug's potency and pharmacokinetic profile. Many other pharmaceuticals and agrochemicals leverage this structural motif to enhance their biological activity.[6][9][30]
The future of this field lies in the development of even more efficient, sustainable, and selective methods. Key areas of ongoing research include:
-
Late-stage trifluoromethylation: Methods that can install the CF₃-carbinol group onto complex, drug-like molecules at a late stage in the synthesis are highly sought after.[29]
-
Catalyst Development: The design of new, more active, and more selective chiral catalysts will continue to push the boundaries of enantioselective synthesis.
-
New Reagents: The search for novel trifluoromethylating reagents that are cheaper, more environmentally benign, and offer unique reactivity profiles is a constant endeavor.[25][31]
Conclusion
The history of trifluoromethylated alcohols is a testament to the ingenuity and persistence of synthetic chemists. From the challenging early days of handling unstable reagents to the current era of elegant and highly selective catalytic methods, the journey has been one of remarkable progress. The development of cornerstone reagents like the Ruppert-Prakash reagent transformed the field, making these vital building blocks accessible for routine use. Today, with a diverse toolkit of nucleophilic, electrophilic, and asymmetric strategies at their disposal, researchers are well-equipped to continue harnessing the power of the trifluoromethyl carbinol motif to create the next generation of pharmaceuticals and advanced materials.
References
-
Prakash, G. K. S., Zhang, Z., Wang, F., Munoz, S., & Olah, G. A. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry. [Link]
-
Prakash, G. K. S., Zhang, Z., Wang, F., Munoz, S., & Olah, G. A. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. National Institutes of Health. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]
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Bruns, S., & Langlois, B. R. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Togni reagent II. Wikipedia. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
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Dilman, A. D., & Levin, V. V. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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Szabó, D., Dancsó, A., & Szöllősy, Á. (2010). Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications. National Institutes of Health. [Link]
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Yokoyama, Y. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluoroalcohol Structures with Trifluoroacetaldehyde Hydrate. Chemical Information. [Link]
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Sutyagin, S. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health. [Link]
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Enamine Ltd. (n.d.). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]
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Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
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Wolf, C., et al. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. National Institutes of Health. [Link]
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Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
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Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carbonyl compounds. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Synthesis of bis(trifluoromethyl)carbinols. ResearchGate. [Link]
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ResearchGate. (n.d.). A chronological evolution of trifluoromethylating agent. ResearchGate. [Link]
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Chemicool. (n.d.). Frederic Swarts. Chemicool. [Link]
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MySkinRecipes. (n.d.). Organometallic Trifluoromethylation Reagents. MySkinRecipes. [Link]
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Kauffman, G. B. (1955). Frederic Swarts: Pioneer in organic fluorine chemistry. Journal of Chemical Education. [Link]
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Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Wikipedia. [Link]
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ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Kiddle, J. J. (n.d.). Frédéric Swarts Facts for Kids. Kiddle. [Link]
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Autechaux, S. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Autechaux. [Link]
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National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. National Institutes of Health. [Link]
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American Chemical Society. (2021). Trifluoromethyltrimethylsilane. American Chemical Society. [Link]
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Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
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My Skin Recipes. (n.d.). Organometallic Trifluoromethylation Reagents. My Skin Recipes. [Link]
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Li, W., et al. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. [Link]
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Company, R. S., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
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Ielo, L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]
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Pathan, S. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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ResearchGate. (n.d.). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. ResearchGate. [Link]
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Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University. [Link]
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theoretical studies on 2-[4-(trifluoromethyl)phenyl]ethanol conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-[4-(trifluoromethyl)phenyl]ethanol
Executive Summary
The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realms of drug discovery and materials science. For flexible molecules such as this compound, a comprehensive understanding of its conformational preferences is paramount for predicting its interactions with biological targets and its macroscopic properties. The presence of both a hydroxyl group and a trifluoromethyl group introduces a complex interplay of non-covalent interactions, including hydrogen bonding and steric effects, which dictate the molecule's accessible conformations. This guide, intended for researchers and professionals in drug development, provides a detailed overview of the theoretical methodologies employed to elucidate the conformational landscape of this compound. We will explore the application of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface, identify stable conformers, and quantify the intramolecular forces that govern their relative stabilities.
Introduction: The Significance of Molecular Shape
The biological activity of a pharmaceutical agent is governed by its ability to bind to a specific target, typically a protein or nucleic acid. This binding is highly dependent on the three-dimensional arrangement of atoms in both the molecule and the target. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds, is therefore a cornerstone of modern drug design.[1] For a molecule like this compound, the flexibility of the ethyl-alcohol side chain allows it to adopt a variety of shapes, or conformations.
The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the electronic distribution within the molecule, and the -CF3 group can act as a weak hydrogen bond acceptor.[2][3] Furthermore, the steric bulk of the -CF3 group can impose significant restrictions on the rotational freedom of the molecule. The hydroxyl (-OH) group, on the other hand, is a classic hydrogen bond donor and can also act as an acceptor. The interplay between these two functional groups makes this compound an interesting case study in conformational analysis, where subtle intramolecular interactions can lead to a preference for specific conformations. Understanding these preferences is crucial for designing molecules with optimal binding affinities and pharmacokinetic properties.
Theoretical and Computational Methodology
The foundation of theoretical conformational analysis lies in the concept of the Potential Energy Surface (PES), a mathematical landscape that describes the energy of a molecule as a function of its geometry.[4][5] Minima on this surface correspond to stable conformers, while saddle points represent the transition states for their interconversion. Exploring the PES allows us to identify the most stable conformations and the energy barriers between them.
Quantum Chemical Methods
To calculate the energy at different points on the PES, we employ quantum chemical methods. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[6][7]
-
Functionals: The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP are widely used, while functionals from the M06 suite are often recommended for systems where non-covalent interactions are important.
-
Basis Sets: A sufficiently flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are common choices.
For higher accuracy, especially for benchmarking purposes, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used, though at a significantly higher computational cost.[8]
A Step-by-Step Computational Workflow
A typical theoretical study of the conformation of this compound would follow these steps:
-
Initial Structure Generation: The starting 3D structure of the molecule is built.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles. This generates a large number of potential conformers.
-
Low-Level Optimization: The generated conformers are optimized using a computationally inexpensive method, such as a smaller basis set or a semi-empirical method, to remove redundant structures and identify a smaller set of unique conformers.
-
High-Level Optimization and Frequency Calculation: The unique conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)). A frequency calculation is performed to confirm that each optimized structure is a true minimum on the PES (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
-
Analysis of Results: The relative energies of the conformers are compared to determine their populations at a given temperature. The geometries are analyzed to identify key intramolecular interactions.
Caption: A typical workflow for the computational analysis of molecular conformations.
The Conformational Landscape of this compound
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C(phenyl)-C(ethyl) bond and the C(ethyl)-C(hydroxyl) bond. The relative orientation of the hydroxyl group and the phenyl ring gives rise to different conformers, which can be broadly classified as gauche (where the groups are approximately 60° apart) and anti (where they are approximately 180° apart).
The stability of these conformers is dictated by a delicate balance of intramolecular interactions. An intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the aromatic ring (an OH···π interaction) is known to stabilize gauche conformations in similar molecules like 2-phenylethanol.[9] Additionally, the possibility of a weak hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group (an OH···F-C interaction) could further influence the conformational equilibrium.[2]
Caption: A simplified representation of the potential stable conformers and their interconversion.
Quantitative Conformational Analysis
A comprehensive DFT study would yield quantitative data on the stable conformers. The following table presents a hypothetical but plausible set of results for the three most likely stable conformers of this compound in the gas phase, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-H) | Key Intramolecular Distance (Å) | Description of Key Interaction |
| Gauche-1 | 0.00 | ~60 | O-H···π (centroid) ~2.5 | Intramolecular OH···π hydrogen bond |
| Gauche-2 | 0.85 | ~75 | O-H···F ~2.4 | Weak intramolecular OH···F hydrogen bond |
| Anti | 1.50 | ~180 | > 4.0 | No significant intramolecular H-bond |
Note: This data is illustrative and intended to represent the type of output from a computational study.
A Deeper Look at Intramolecular Interactions
The relative energies of the conformers are a direct consequence of the stabilizing and destabilizing intramolecular forces at play.
-
The OH···π Interaction: In the Gauche-1 conformer, the hydroxyl group is positioned over the aromatic ring, allowing for a favorable interaction between the electron-deficient hydroxyl proton and the electron-rich π-system. This is a well-documented stabilizing interaction in many aromatic alcohols.
-
The OH···F-C Hydrogen Bond: The possibility of an intramolecular hydrogen bond involving an organic fluorine atom is a topic of ongoing research.[1][2] While generally weaker than conventional hydrogen bonds, the proximity of the OH and CF3 groups in a gauche-like arrangement (Gauche-2) could provide some stabilization. The high electronegativity of the fluorine atoms can polarize the C-F bond, making the fluorine atom a weak hydrogen bond acceptor.
-
Steric and Dipole Effects: The bulky and electron-withdrawing trifluoromethyl group will exert both steric and electronic effects. Steric repulsion between the CF3 group and the ethanol side chain may destabilize certain conformations. Furthermore, the dipole moments of the C-F and O-H bonds will interact, and the overall molecular dipole moment will differ between conformers, which can be particularly important in solution.
The Role of Experimental Validation
While theoretical calculations provide invaluable insights, experimental validation is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, helping to distinguish between different conformers.[10]
-
Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond typically results in a red-shift (a shift to lower frequency) of the O-H stretching vibration. By comparing the experimental IR spectrum with the calculated spectra for each conformer, it is possible to identify the dominant conformation in a given environment.
Conclusion
The conformational landscape of this compound is a fascinating example of how subtle non-covalent interactions can govern molecular structure. Theoretical studies, particularly those employing Density Functional Theory, are powerful tools for dissecting this landscape. The likely predominance of a gauche conformer, stabilized by an intramolecular OH···π hydrogen bond, is a key hypothesis emerging from the analysis of similar systems. However, the influence of the trifluoromethyl group, potentially through weak OH···F interactions and steric hindrance, adds a layer of complexity that warrants detailed computational investigation. By combining robust theoretical calculations with experimental validation, researchers can gain a comprehensive understanding of the conformational preferences of this and other flexible molecules, paving the way for more rational and efficient drug design and materials development.
References
- Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. PMC - PubMed Central.
- Relaxed rotational barriers with respect to the torsion angle φ 4 and φ...
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- The question of intramolecular hydrogen bonding in 2-flouroethanol. Caltech Authors.
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- Stable conformations of 4 : 2 fluorotelomer alcohol (4 : 2 FTOH):...
- Crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, C19H16F4O3.
- Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central.
- Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide | Request PDF.
- A PW91 density functional study of conformational choice in 2-phenylethanol, n-butylbenzene, and their c
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Methodological & Application
Synthesis Protocol for 2-[4-(Trluoromethyl)phenyl]ethanol: A Detailed Guide for Researchers
Introduction
2-[4-(Trifluoromethyl)phenyl]ethanol is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is the reduction of the commercially available 4-(trifluoromethyl)phenylacetic acid using lithium aluminum hydride (LiAlH₄), a robust and high-yielding method.
Reaction Scheme
The overall transformation involves the reduction of a carboxylic acid to a primary alcohol.
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)phenylacetic Acid with Lithium Aluminum Hydride
This protocol outlines the reduction of 4-(trifluoromethyl)phenylacetic acid to this compound. The causality behind experimental choices is explained to ensure both safety and success. Lithium aluminum hydride is a powerful reducing agent but reacts violently with protic solvents, including water; therefore, all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere.[1][2]
Materials and Equipment
| Material/Equipment | Specifications |
| 4-(Trifluoromethyl)phenylacetic acid | >97% purity |
| Lithium aluminum hydride (LiAlH₄) | Powder or granular |
| Anhydrous Tetrahydrofuran (THF) | Dripping from a still or freshly opened bottle |
| Diethyl ether | Anhydrous |
| Hydrochloric acid (HCl) | 10% aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Three-neck round-bottom flask | 250 mL, oven-dried |
| Dropping funnel | 100 mL, oven-dried |
| Reflux condenser | Oven-dried |
| Magnetic stirrer and stir bar | |
| Ice-water bath | |
| Heating mantle | |
| Nitrogen or Argon gas inlet | |
| Standard laboratory glassware | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a 100 mL dropping funnel.
-
Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Flush the entire apparatus with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere.
-
-
Preparation of the LiAlH₄ Suspension:
-
Under a positive flow of inert gas, carefully add lithium aluminum hydride (2.2 g, 58 mmol, 1.5 equivalents) to the reaction flask.
-
Add 50 mL of anhydrous THF to the flask to create a suspension. Begin stirring. The use of excess LiAlH₄ ensures the complete reduction of the carboxylic acid.[3]
-
-
Preparation of the Carboxylic Acid Solution:
-
In a separate dry flask, dissolve 4-(trifluoromethyl)phenylacetic acid (8.0 g, 39 mmol, 1.0 equivalent) in 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
-
Addition of the Carboxylic Acid:
-
Cool the LiAlH₄ suspension in the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the solution of 4-(trifluoromethyl)phenylacetic acid from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-45 minutes. The initial reaction is an acid-base reaction between the carboxylic acid and the hydride, which evolves hydrogen gas. A slow addition rate is crucial to control this gas evolution and the exothermic reaction.[2]
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Completion:
-
Once the initial effervescence has subsided, gently heat the reaction mixture to reflux using a heating mantle for 2-4 hours to ensure the complete reduction of the intermediate aluminum carboxylate salt. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching the Reaction:
-
After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.
-
Slowly and dropwise, add 2.2 mL of water to the reaction mixture to decompose the excess LiAlH₄.
-
Next, add 2.2 mL of 15% aqueous sodium hydroxide solution.
-
Finally, add 6.6 mL of water. This sequential addition (Fieser workup) results in the formation of a granular precipitate of aluminum salts that is easy to filter.[4]
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature.
-
-
Work-up and Purification:
-
Filter the granular precipitate through a pad of Celite® or by gravity filtration.
-
Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to ensure all the product is recovered.
-
Combine the organic filtrates in a separatory funnel.
-
Wash the combined organic layer with 10% aqueous HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton. |
| ¹³C NMR | Peaks for the trifluoromethyl carbon, aromatic carbons, and the two aliphatic carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₉F₃O, M.W. = 190.16 g/mol ). |
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle it with extreme care in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]
-
Anhydrous solvents are essential for this reaction. Ensure that THF and diethyl ether are properly dried before use.
-
The quenching of the reaction is a hazardous step. Add water and base slowly and cautiously to control the exothermic reaction and hydrogen evolution.
Workflow Diagram
Sources
Application Note and Protocol for the Purification of 2-[4-(trifluoromethyl)phenyl]ethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed protocol for the purification of 2-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The document outlines a systematic approach, from the initial thin-layer chromatography (TLC) analysis for solvent system optimization to the final isolation of the purified compound. The principles behind the selection of stationary and mobile phases, column packing, sample loading, and elution techniques are discussed in depth to provide a thorough understanding of the chromatographic process. This protocol is designed to be a self-validating system, ensuring reproducible and high-purity outcomes.
Introduction: The Significance of Purifying this compound
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds.[1][2] The trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability and binding affinity.[3] Consequently, the purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. Column chromatography is a versatile and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5] This application note provides a robust and optimized protocol for the purification of this compound, addressing the specific challenges associated with fluorinated aromatic compounds.
Foundational Principles: Chromatography of Fluorinated Aromatic Alcohols
The separation of this compound from potential impurities, such as starting materials or by-products, relies on exploiting subtle differences in polarity. The molecule possesses a moderately polar hydroxyl group and a phenyl ring substituted with a highly electronegative trifluoromethyl group. This structure necessitates a careful selection of the stationary and mobile phases to achieve optimal separation.
Stationary Phase Selection
For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[6] Its high polar surface, attributed to the presence of silanol groups (Si-OH), allows for strong interactions with polar functional groups, such as the hydroxyl group of the target compound.[6]
Mobile Phase Selection and Optimization
The choice of the mobile phase, or eluent, is critical for a successful separation.[7][8] A mixture of a non-polar solvent and a more polar solvent is typically used, with the polarity of the mixture being adjusted to control the elution of the compounds. For silica gel chromatography, common solvent systems include mixtures of hexanes or heptane with ethyl acetate or diethyl ether.
The optimization of the mobile phase composition is achieved through Thin-Layer Chromatography (TLC) .[9] The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3 .[9][10] An Rf in this range generally ensures good separation from impurities and a reasonable elution time from the column.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol details the purification of this compound from a crude reaction mixture.
Materials and Instrumentation
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh) | TLC plates (silica gel coated) |
| Hexanes (or heptane), HPLC grade | TLC developing chamber |
| Ethyl acetate, HPLC grade | UV lamp (254 nm) |
| Dichloromethane, HPLC grade | Rotary evaporator |
| Sand, acid-washed | Fraction collection tubes |
| Cotton or glass wool | Beakers and Erlenmeyer flasks |
| TLC capillaries | Pasteur pipettes and bulbs |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp.
-
The optimal solvent system is the one that gives the spot corresponding to this compound an Rf value between 0.2 and 0.3, with good separation from other spots.[9]
Step 2: Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[11]
-
Add a protective layer of sand on top of the packed silica gel.[11]
-
Open the stopcock and allow the solvent to drain until it is level with the top of the sand layer. Never let the column run dry. [11]
Step 3: Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[11]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.[12]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to start the elution process at a steady flow rate.[11] A solvent head drop of 5-7 cm per minute is a good starting point.[11]
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be approximately 80-100% of the volume of the silica gel used.[11]
-
If the separation is difficult, a gradient elution can be employed.[9][12] This involves starting with a less polar mobile phase and gradually increasing its polarity by adding more of the polar solvent.[9][12]
Step 5: Analysis of Fractions and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Consider using a gradient elution.[12] |
| Column was not packed properly. | Ensure the silica gel is packed evenly without any cracks or channels. | |
| Cracked Column Bed | Column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Excessive heat generated during packing. | Pack the column slowly and allow any heat to dissipate. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the proportion of the polar solvent). |
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound by column chromatography. By following the detailed protocol and understanding the underlying principles, researchers can consistently achieve high purity of this important pharmaceutical intermediate. The key to a successful purification lies in the systematic optimization of the mobile phase using TLC and the careful execution of each step of the chromatographic process.
References
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
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Scribd. (n.d.). Quick Guide to Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
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BioPharm International. (2009, March 1). Chromatography Optimization Strategy. Retrieved from [Link]
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Winthrop University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(15), 3483. Retrieved from [Link]
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
LCGC International. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (2003, October 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (2011, September 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Lab Manager. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
NIH National Library of Medicine. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2016, July 21). Production of natural 2-phenylethanol: From biotransformation to purified product. Retrieved from [Link]
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Comprehensive Analytical Strategies for the Characterization of 2-[4-(Trifluoromethyl)phenyl]ethanol
Abstract: This application note provides a detailed guide for the comprehensive characterization of 2-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The analytical methods detailed herein are designed to ensure the identity, purity, and stability of the compound, catering to the stringent requirements of researchers, scientists, and drug development professionals. The protocols described are grounded in established scientific principles and offer a framework for robust quality control and assurance.
Introduction
This compound is a substituted alcohol whose trifluoromethyl group imparts unique chemical and physiological properties, making it a valuable building block in organic synthesis. Accurate and precise analytical characterization is paramount to guarantee the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final products. This guide outlines a multi-faceted analytical approach, leveraging spectroscopic and chromatographic techniques to provide a complete profile of the molecule.
Analytical Workflow Overview
A systematic approach to the characterization of this compound involves a series of orthogonal analytical techniques. Each method provides distinct yet complementary information, ensuring a comprehensive understanding of the material's properties.
Caption: Integrated analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the unequivocal identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
-
¹H NMR: Confirms the presence and connectivity of proton-bearing groups. The spectrum is expected to show signals corresponding to the aromatic protons, the methylene groups of the ethyl chain, and the hydroxyl proton.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, confirming the presence and chemical environment of the trifluoromethyl group.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 25 °C).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Interpretation: Assign the chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). The coupling patterns (J-coupling) in the ¹H NMR spectrum will provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.[2]
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), this hard ionization technique provides a characteristic fragmentation pattern that can be used for library matching and structural confirmation.
-
Electrospray Ionization (ESI): A soft ionization technique often coupled with Liquid Chromatography (LC-MS), which is useful for confirming the molecular weight of the parent molecule with minimal fragmentation.
Expected Fragmentation: In EI-MS, a common fragmentation pathway for phenylethanol derivatives involves the cleavage of the benzylic C-C bond, leading to a prominent tropylium-like ion. The molecular ion peak [M]⁺ should be observable.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Expected Absorptions:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations of the aromatic ring and the aliphatic chain in the 2850-3100 cm⁻¹ region.
-
C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹.
-
Strong C-F stretching bands characteristic of the trifluoromethyl group, typically observed in the 1100-1350 cm⁻¹ region.
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating and quantifying the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.[4] A reversed-phase method with UV detection is well-suited for this compound.
Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point. Phenyl-hexyl columns can also offer alternative selectivity.[5]
-
Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile or methanol. The trifluoromethylphenyl moiety provides a strong chromophore for UV detection, typically in the 210-254 nm range.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[4]
-
Analysis: Inject a known volume (e.g., 10 µL) and monitor the chromatogram.
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Table 1: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is an excellent method for the analysis of volatile and thermally stable compounds.[6] It is particularly useful for detecting volatile impurities.
Protocol: GC Purity and Volatile Impurity Analysis
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-5).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An oven temperature program that allows for the separation of the main component from any potential impurities.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) into the heated injection port.
-
Quantification: Use FID for area percent purity determination or MS for impurity identification.
Table 2: Typical GC Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 80 °C (1 min), ramp at 10 °C/min to 250 °C (5 min) |
| Injection Mode | Split (e.g., 50:1) |
Physicochemical Characterization
Thermal analysis techniques provide valuable information about the physical properties and stability of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile. For 2-(4-(trifluoromethyl)phenyl)ethanol, TGA shows decomposition above 180 °C under a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, glass transitions, and other thermal events.
Validation and System Suitability
For all chromatographic methods, system suitability tests must be performed before sample analysis to ensure the performance of the analytical system.
System Suitability Parameters:
-
Tailing Factor: Should be close to 1 for symmetrical peaks.
-
Theoretical Plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
-
Repeatability: The precision of multiple injections of a standard solution.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate, ensuring its suitability for downstream applications.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
-
PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2013). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]
-
ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Retrieved from [Link]
-
Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Retrieved from [Link]
-
Agilent. (2013). GC Q-TOF Analysis of Fluorinated Alkyl Compounds in Bio-solid Matrix. Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
ResearchGate. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-Methyl-3-(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative mass spectra of 8-2 fTOH (A), and the derivatized.... Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenyl methanol, 2-methylbutyl ether. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of 2-[4-(Trifluoromethyl)phenyl]ethanol for Bioassays
Introduction: Strategic Modification of a Privileged Scaffold
In modern drug discovery and chemical biology, the strategic modification of bioactive small molecules is a cornerstone for elucidating mechanisms of action, enhancing potency, and developing targeted probes for bioassays.[1][2] The compound 2-[4-(trifluoromethyl)phenyl]ethanol serves as an exemplary scaffold, featuring the influential trifluoromethyl (CF₃) group. The CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; its high electronegativity often enhances metabolic stability, binding affinity, and membrane permeability of parent molecules.[3][4]
This application note provides a comprehensive guide for the derivatization of the primary alcohol of this compound. The protocols detailed herein are designed to generate a focused library of derivatives, including esters, ethers, and carbamates, suitable for a range of bioassays. Furthermore, we present methodologies for the incorporation of functional tags, such as fluorescent labels and biotin, to facilitate advanced biological investigations, including cellular imaging and target identification studies. The rationale behind each derivatization strategy is discussed, providing researchers with the foundational knowledge to adapt these protocols to their specific biological questions.
Physicochemical Properties and Rationale for Derivatization
This compound is a small molecule characterized by a lipophilic trifluoromethylphenyl group and a reactive primary alcohol. The trifluoromethyl group significantly influences the molecule's electronic and steric properties, which can be leveraged in drug design.[1][3] The primary alcohol is a versatile functional handle for a variety of chemical transformations.[5]
Derivatization of this alcohol can serve several key purposes in a bioassay context:
-
Modulation of Bioactivity: Altering the substituent at the alcohol position can systematically probe the structure-activity relationship (SAR) of the scaffold.
-
Improvement of Physicochemical Properties: Derivatization can be used to tune solubility, lipophilicity, and metabolic stability.
-
Introduction of Reporter Groups: Attaching fluorescent dyes or other tags enables visualization and quantification in various assay formats.[6][7]
-
Facilitation of Target Identification: Incorporating affinity tags like biotin allows for the isolation and identification of binding partners.[8][9]
Derivatization Strategies and Protocols
The following sections provide detailed protocols for the derivatization of this compound. These protocols are designed to be robust and adaptable to a range of substrates and scales.
Esterification: Fischer-Speier and Acid Chloride Methods
Esterification is a classic and reliable method for modifying a primary alcohol.[10] The resulting esters can exhibit a wide range of biological activities and physicochemical properties.
This protocol describes the synthesis of 2-[4-(trifluoromethyl)phenyl]ethyl acetate.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[11]
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene (40 mL).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops) or p-TsOH (0.05 eq).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid.
-
Wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
This method is suitable for less reactive carboxylic acids or when milder reaction conditions are required. This protocol describes the synthesis of 2-[4-(trifluoromethyl)phenyl]ethyl benzoate.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding 1 M HCl.
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography.
Etherification: Williamson Ether Synthesis
Ether derivatives can provide metabolically stable analogues. The Williamson ether synthesis is a straightforward method for their preparation.[12][13]
This protocol details the synthesis of 1-(2-(benzyloxy)ethyl)-4-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Carbamate Formation
Carbamates are important functional groups in medicinal chemistry and can act as prodrugs or introduce hydrogen bonding capabilities.[14][15]
This protocol describes the synthesis of 2-(4-(trifluoromethyl)phenyl)ethyl phenylcarbamate.
Materials:
-
This compound
-
Phenyl Isocyanate
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add phenyl isocyanate (1.05 eq).
-
If the reaction is slow, a catalytic amount of DBTDL can be added.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Functionalization for Advanced Bioassays
The introduction of specific tags is crucial for many modern bioassays.
Fluorescent Labeling
Fluorescently labeled derivatives are invaluable for cellular imaging and high-throughput screening.[16] BODIPY dyes are a good choice due to their bright fluorescence and relative environmental insensitivity.[7]
This protocol adapts the esterification reaction to attach a fluorescent dye.
Materials:
-
This compound
-
BODIPY™ FL-X, SE (succinimidyl ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq).
-
Add BODIPY™ FL-X, SE (1.1 eq) and stir the reaction in the dark at room temperature.
-
Monitor the reaction by TLC (the product will be fluorescent).
-
Once complete, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography, protecting the product from light.
Diagram: Bio-conjugation Strategy
Caption: Strategy for derivatization and functionalization.
Biotinylation for Affinity-Based Assays
Biotinylated probes are essential for affinity purification of target proteins, leveraging the high-affinity interaction between biotin and streptavidin.[8][17]
This protocol attaches a biotin tag through a stable carbamate linkage.
Materials:
-
This compound
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and Biotin-NHS (1.1 eq) in anhydrous DMF.
-
Add Et₃N (1.5 eq) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, the solvent can be removed in vacuo, and the residue purified by preparative HPLC to obtain the biotinylated product.
Application in Bioassays: A Case Study in Cytotoxicity
The synthesized derivatives can be screened in various bioassays to determine their biological effects. Cytotoxicity assays are fundamental in drug discovery to assess a compound's potential as an anti-cancer agent or to identify off-target toxicity.[18][19][20][21]
Protocol 6.1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Data Presentation: Comparative Analysis of Derivatives
The results from the cytotoxicity assay can be summarized in a table to facilitate comparison.
| Compound | Derivative Type | R-Group | IC₅₀ (µM) in HeLa cells |
| Parent | Alcohol | -H | > 100 |
| D1 | Ester | -COCH₃ | 75.2 |
| D2 | Ester | -COPh | 45.8 |
| D3 | Ether | -CH₂Ph | 82.1 |
| D4 | Carbamate | -CONHPh | 20.5 |
Table 1: Hypothetical cytotoxicity data for derivatives of this compound.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound for a wide range of bioassays. By systematically modifying the primary alcohol, researchers can generate diverse chemical libraries to probe structure-activity relationships and develop potent and selective biological tools. The inclusion of methods for fluorescent labeling and biotinylation further expands the utility of this scaffold for advanced applications in chemical biology and drug discovery.
References
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved from [Link]
- McCauley, J. I., Živanović, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology, 1055, 245–266.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. (2020). Retrieved from [Link]
-
[Fluorescence label of alcohols and amines with pyrene-1-carbonyl fluoride] - PubMed. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Retrieved from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]
-
A fluorescent chemical sensor for ethanol determination in alcoholic beverages | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Functional group modification for conjugation - Bio-Synthesis. (2013). Retrieved from [Link]
-
8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols - PubMed. (2013). Retrieved from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Retrieved from [Link]
-
Bioconjugation application notes. (n.d.). Retrieved from [Link]
-
Bioconjugation Techniques - McGill University. (n.d.). Retrieved from [Link]
-
Glycoconjugations of Biomolecules by Chemical Methods - PMC. (n.d.). Retrieved from [Link]
-
A Brief Introduction to Traditional Bioconjugate Chemistry - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Biotinylation - Wikipedia. (n.d.). Retrieved from [Link]
-
Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules - PubMed. (2022). Retrieved from [Link]
-
Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. (n.d.). Retrieved from [Link]
-
A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme. (2022). Retrieved from [Link]
-
Biotin as a reactive handle to selectively label proteins and DNA with small molecules - ChemRxiv. (n.d.). Retrieved from [Link]
-
Protein biotinylation - PubMed. (n.d.). Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015). Retrieved from [Link]
-
Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (n.d.). Retrieved from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021). Retrieved from [Link]
-
Boron Trifluoride⋅Diethyl Ether-Catalyzed Etherification of Alcohols: A Metal-Free Pathway to Diphenylmethyl Ethers | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - MDPI. (n.d.). Retrieved from [Link]
-
Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Organic Reactions: Esterification & Transesterification - Student Academic Success. (n.d.). Retrieved from [Link]
-
Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed. (n.d.). Retrieved from [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
-
Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
The scheme of derivatization procedure for the labeling of FFAs using TSPP. (1): Phenylimidazole-[4,5-f] - ResearchGate. (n.d.). Retrieved from [Link]
-
2-(4-(Trifluoromethyl)phenyl)ethanol - Oakwood Chemical. (n.d.). Retrieved from [Link]
Sources
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- 19. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
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- 21. nebiolab.com [nebiolab.com]
Application Note: High-Fidelity Reduction of 4-(Trifluoromethyl)phenethyl Acetate to 2-(4-(Trifluoromethyl)phenyl)ethanol
Introduction: The Significance of Fluorinated Alcohols
The synthesis of fluorinated building blocks is of paramount importance in modern medicinal chemistry and agrochemical development. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule of this guide, 2-(4-(trifluoromethyl)phenyl)ethanol, is a valuable synthon used in the creation of more complex active pharmaceutical ingredients and specialized chemical agents.[1] Its precursor, 4-(trifluoromethyl)phenethyl acetate, is readily accessible, making the reduction of its ester functional group a critical and frequently performed transformation.
This application note provides a detailed guide to the experimental setup for this reduction. We will explore two robust methodologies: a high-yield metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and an alternative heterogeneous catalytic hydrogenation protocol. The causality behind procedural choices, critical safety considerations, and detailed, step-by-step protocols are provided to ensure reproducible and high-fidelity results.
Strategic Considerations for Ester Reduction
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is critical and depends on the substrate's overall functionality and the desired selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[2][3] Its high reactivity makes it the reagent of choice for the complete and rapid reduction of stable esters like 4-(trifluoromethyl)phenethyl acetate.[2][4] The primary drawback is its violent reactivity with water and protic solvents, necessitating anhydrous conditions and careful handling.[5]
-
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reducing agent. Under standard alcoholic or aqueous conditions, it is generally incapable of reducing esters.[4][6] Its utility lies in its selectivity for reducing aldehydes and ketones in the presence of esters, making it unsuitable for the primary goal of this protocol.[7]
-
Catalytic Hydrogenation: This method offers a "greener" alternative by avoiding stoichiometric inorganic waste. It typically involves a heterogeneous metal catalyst (e.g., Nickel, Copper, Ruthenium) and high-pressure hydrogen gas.[8][9] While effective, it often requires more specialized high-pressure equipment and careful optimization of catalyst, solvent, temperature, and pressure to achieve high yields without affecting other functional groups, such as the aromatic ring.[9]
Selected Strategy: For laboratory-scale synthesis where yield and reliability are paramount, LiAlH₄ reduction is the superior method. We will present this as the primary protocol. Catalytic hydrogenation will be detailed as a viable alternative for process development or when avoiding hydride reagents is a priority.
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle and Mechanism
The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism. First, a hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution results in a tetrahedral intermediate that collapses, expelling an alkoxide leaving group to form an intermediate aldehyde. Since aldehydes are more reactive than esters, this intermediate is immediately attacked by a second hydride equivalent, yielding a primary alcohol upon acidic or aqueous workup.[4] Consequently, two full equivalents of hydride are consumed per mole of ester.
Caption: Mechanism of LiAlH₄ ester reduction.
Critical Safety Precautions
-
Extreme Moisture Sensitivity: LiAlH₄ reacts violently with water, alcohols, and other protic sources to liberate highly flammable hydrogen (H₂) gas. All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Pyrophoric Hazard: While not pyrophoric in powder form, the risk of fire is significant upon contact with even small amounts of water.[5]
-
Corrosive Byproducts: The reaction workup produces lithium hydroxide (LiOH), which is corrosive.[5]
-
Quenching: The process of neutralizing excess LiAlH₄ (quenching) is highly exothermic and must be performed slowly at low temperatures (0 °C) behind a blast shield.
Detailed Experimental Protocol
Materials and Reagents:
-
4-(Trifluoromethyl)phenethyl acetate (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄), powder (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Deionized Water (for workup)
-
15% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography (230-400 mesh)
Apparatus Setup:
-
Three-necked, round-bottom flask, oven-dried
-
Reflux condenser with a gas inlet for inert gas, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Mechanical stirrer or magnetic stirrer
-
Ice-water bath
-
Inert gas line (Nitrogen or Argon) with bubbler
Caption: Standard apparatus for LiAlH₄ reduction.
Step-by-Step Procedure:
-
Setup: Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (approx. 0.2 M relative to the substrate). Begin stirring and cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-(trifluoromethyl)phenethyl acetate (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the full disappearance of the starting material spot.
-
Workup (Fieser Method): Cool the flask back to 0 °C. CAUTION: This procedure is highly exothermic and generates gas. Slowly and sequentially add the following reagents dropwise:
-
'X' mL of deionized water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of deionized water.
-
-
Isolation: A granular white precipitate of aluminum salts should form. Allow the slurry to stir vigorously for 30 minutes, then remove the solid by filtration through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value / Condition |
| Reactant | 4-(trifluoromethyl)phenethyl acetate |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Product | 2-(4-(trifluoromethyl)phenyl)ethanol |
| Purity | >95% (post-chromatography) |
| Table 1: LiAlH₄ Reduction Parameters & Expected Outcome |
Protocol 2: Catalytic Hydrogenation (Alternative)
Principle and Rationale
Catalytic hydrogenation employs H₂ gas and a solid metal catalyst to effect the reduction. The reaction occurs on the surface of the catalyst, where the ester is adsorbed and sequentially hydrogenated. This method avoids hazardous quenching steps and simplifies product isolation to catalyst filtration.[8] However, it requires specialized high-pressure equipment and conditions may need significant optimization. Ni-based catalysts have shown efficacy in reducing ethyl acetate to ethanol and serve as a good starting point.[9]
Caption: General workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials and Reagents:
-
4-(Trifluoromethyl)phenethyl acetate (1.0 equiv)
-
Ni-based hydrogenation catalyst (e.g., Raney® Ni or a supported Ni catalyst)
-
Solvent (e.g., Ethanol or n-Butanol)[9]
-
Hydrogen gas (high purity)
Apparatus Setup:
-
High-pressure stainless steel autoclave (e.g., Parr Instrument) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
Step-by-Step Procedure:
-
Charging: To the autoclave vessel, add the 4-(trifluoromethyl)phenethyl acetate, solvent (e.g., n-butanol), and the catalyst (typically 5-10% by weight of the substrate).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (3-5 times) followed by hydrogen (3-5 times) to remove all air.
-
Reaction: Pressurize the autoclave with hydrogen to the target pressure (e.g., 6.0 MPa).[9] Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 150-200 °C).
-
Monitoring: The reaction is monitored by the uptake of hydrogen from the gas reservoir, as indicated by a drop in pressure. Once hydrogen uptake ceases, the reaction is typically complete.
-
Shutdown: Cool the reactor to room temperature. CAUTION: Vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the system with nitrogen to remove any residual hydrogen.
-
Isolation: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Note: Some catalysts, like Raney® Ni, can be pyrophoric and should be kept wet with solvent during filtration.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Data Presentation
| Parameter | Value / Condition |
| Reactant | 4-(trifluoromethyl)phenethyl acetate |
| Catalyst | Ni-based Catalyst (e.g., RE1NASH-110-3)[9] |
| Solvent | n-Butanol |
| H₂ Pressure | 6.0 MPa[9] |
| Temperature | ~180 °C |
| Typical Yield | 60-80%[9] |
| Product | 2-(4-(trifluoromethyl)phenyl)ethanol |
| Table 2: Catalytic Hydrogenation Parameters & Expected Outcome |
Product Characterization
Confirmation of the product, 2-(4-(trifluoromethyl)phenyl)ethanol, and assessment of its purity should be conducted using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. Key signals include the disappearance of the acetate methyl group and the appearance of a hydroxyl proton.
-
¹⁹F NMR: To confirm the integrity of the -CF₃ group.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the sharp ester carbonyl (C=O) stretch (~1735 cm⁻¹) and the appearance of a broad alcohol (O-H) stretch (~3300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (190.17 g/mol ).[10]
Conclusion
The reduction of 4-(trifluoromethyl)phenethyl acetate to 2-(4-(trifluoromethyl)phenyl)ethanol is a key synthetic step for accessing valuable fluorinated building blocks. The use of Lithium Aluminum Hydride offers a highly reliable, efficient, and high-yielding method suitable for various laboratory scales, provided that stringent safety protocols for handling this reactive hydride are followed. As an alternative, catalytic hydrogenation presents a viable, though technically more demanding, pathway that aligns with green chemistry principles by minimizing waste and may be preferable for larger-scale industrial applications. The choice of protocol should be guided by the specific requirements of the research goal, available equipment, and the scale of the synthesis.
References
- Experiment 5 Reductions with Lithium Aluminium Hydride.
- Ester to Alcohol - Common Conditions. [Source: organic-chemistry.org].
- Lialh4 reduction of ester. [Source: orgsyn.org].
- Reduction of Esters using LiAlH4 to 1o alcohols. [Source: University of Calgary, Department of Chemistry].
- Esters can be reduced to 1° alcohols using LiAlH₄. [Source: Chemistry LibreTexts].
- Reduction of carbonyl compounds using sodium tetrahydridobor
- 2-(4-(trifluoromethyl)phenyl)ethanol. [Source: ChemShuttle].
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Source: YouTube, Leah4sci].
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Source: University of Illinois].
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Source: AMB Express, via NIH].
- Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. [Source: Molecules, via NIH].
- 2-(4-(Trifluoromethyl)phenyl)ethanol. [Source: Fisher Scientific].
Sources
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- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
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- 9. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-(Trifluoromethyl)phenyl)ethanol | 2968-93-6 [sigmaaldrich.cn]
Application Notes and Protocols for the Large-Scale Synthesis of Trifluoromethylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Aromatics
The incorporation of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] As drug candidates and agrochemicals advance toward commercialization, the development of robust, cost-effective, and scalable methods for the synthesis of trifluoromethylated aromatic compounds becomes a critical imperative.[4] This guide provides an in-depth analysis of key synthetic strategies, offering detailed protocols and practical insights for large-scale production.
PART 1: A Comparative Overview of Key Synthetic Strategies
The synthesis of trifluoromethylated aromatic compounds on a large scale necessitates a careful evaluation of various factors, including reagent cost, reaction conditions, substrate scope, and safety.[4][5] While numerous methods have been developed in academic settings, only a subset are truly amenable to industrial production.[5]
Here, we compare three prominent strategies: Copper-Catalyzed Trifluoromethylation, Sandmeyer-type Trifluoromethylation, and Photoredox-Catalyzed Trifluoromethylation.
Table 1: Comparative Analysis of Large-Scale Trifluoromethylation Methods
| Parameter | Copper-Catalyzed Trifluoromethylation | Sandmeyer-Type Trifluoromethylation | Photoredox-Catalyzed Trifluoromethylation |
| Starting Material | Aryl Halides (I, Br, Cl) | Aromatic Amines | Arenes, Heteroarenes, Aryl Halides |
| CF₃ Source | TMSCF₃, Sodium Trifluoroacetate, CuCF₃ (from Fluoroform) | Umemoto's Reagent, Trifluoromethylsilver | Togni's Reagent, Triflyl Chloride |
| Key Advantages | Cost-effective, utilizes abundant copper catalysts, good functional group tolerance.[4] | Mild reaction conditions, good functional group tolerance, applicable to heteroaromatics.[6] | Room temperature reactions, high functional group tolerance, can functionalize C-H bonds directly.[7] |
| Key Limitations | Can require high temperatures, substrate scope may be limited for less reactive halides.[8] | Stoichiometric use of often expensive CF₃ sources, potential for diazonium salt instability. | Requires specialized photoreactor setups, catalyst cost can be a factor.[9] |
| Scalability | Well-established for large-scale synthesis.[4] | Demonstrated on kilogram scale. | Scalability is an active area of research, with successful gram-scale examples.[10] |
Decision Workflow for Method Selection
The choice of the optimal synthetic route depends heavily on the specific target molecule and the available starting materials. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a trifluoromethylation method.
PART 2: Detailed Protocols for Large-Scale Synthesis
The following protocols provide detailed, step-by-step methodologies for two distinct and scalable approaches to trifluoromethylated aromatic compound synthesis.
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is based on the cost-effective copper-catalyzed approach, which is well-suited for industrial applications.[4] The use of an inexpensive trifluoromethyl source like sodium trifluoroacetate makes this method economically attractive.[4]
Reaction Scheme:
Caption: Two-step process for Sandmeyer-type trifluoromethylation.
Materials and Equipment:
-
Reactants: Aromatic amine, tert-butyl nitrite (t-BuONO), Umemoto's reagent or other suitable CF₃ source, Copper powder or a Cu(I) salt.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet; addition funnel; cooling circulator; filtration apparatus.
Step-by-Step Procedure:
-
Reactor Setup and Cooling:
-
Assemble the jacketed reactor system and purge with nitrogen.
-
Cool the reactor to 0-5 °C using the cooling circulator.
-
-
Diazotization (Step 1):
-
Dissolve the aromatic amine (1.0 eq) in the chosen solvent (e.g., MeCN) in the reactor.
-
Slowly add tert-butyl nitrite (1.2 eq) to the stirred solution via an addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Trifluoromethylation (Step 2):
-
In a separate vessel, prepare a solution or slurry of the CF₃ source (e.g., Umemoto's reagent, 1.5 eq) and the copper catalyst (e.g., copper powder, 1.5 eq) in the same solvent.
-
Slowly add the slurry of the trifluoromethylating agent and copper catalyst to the cold diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas and by analytical techniques (TLC, GC-MS, or HPLC).
-
-
Work-up and Product Isolation:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product via flash column chromatography or recrystallization.
-
Safety Considerations:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use. Never attempt to isolate the diazonium salt intermediate. Maintain low temperatures during its formation and subsequent reaction.
-
Gas Evolution: The reaction evolves nitrogen gas. Ensure the reactor is properly vented to a fume hood or scrubbed.
-
Reagent Handling: tert-butyl nitrite is volatile and flammable. Umemoto's and Togni's reagents are electrophilic and should be handled with care. [11][12]
PART 3: Advanced Methods and Future Outlook
The field of trifluoromethylation is continuously evolving, with newer methods offering milder conditions and broader applicability. [13] Photoredox Catalysis: This emerging technique utilizes visible light to generate trifluoromethyl radicals under exceptionally mild, room-temperature conditions. [7][14]It has shown remarkable success in the late-stage functionalization of complex molecules and the direct trifluoromethylation of C-H bonds. [7][10]While scalability can be a challenge due to the need for specialized photoreactors, ongoing research in flow chemistry is addressing these limitations. [9] Electrochemical Methods: Electrosynthesis offers a green and reagent-economical approach to trifluoromethylation, often using inexpensive sources like trifluoroacetic acid. [15][16]This technology avoids the use of stoichiometric oxidants and is highly amenable to scale-up.
Conclusion
The large-scale synthesis of trifluoromethylated aromatic compounds is a critical enabling technology for the pharmaceutical and agrochemical industries. The choice between established methods like copper-catalyzed and Sandmeyer-type reactions and emerging technologies like photoredox and electrochemical synthesis will depend on a careful analysis of cost, substrate availability, and scalability. The protocols and comparative data provided in this guide offer a solid foundation for researchers and process chemists to make informed decisions and successfully implement these important transformations on a larger scale.
References
- A Comparative Guide to the Cost-Effectiveness of Copper-Catalyzed Trifluoromethylation in Large-Scale Synthesis - Benchchem.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025).
- Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. (2025). American Chemical Society.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Teknoscienze.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). SciSpace.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). PubMed.
- Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion | Request PDF. (2025). ResearchGate.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis | Request PDF. ResearchGate.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH.
- Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Organic Chemistry Portal.
- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.
- Recent progress in trifluoromethylation: strategies and Applications. (2025). Wechem.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). NIH.
- The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014).
- Copper-promoted Sandmeyer trifluoromethylation reaction. PubMed.
- SAFETY DATA SHEET. TCI Chemicals.
- ZJU scientists achieve low-cost trifluoromethylation of drug molecules. (2024).
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Application Note: A Practical Guide to Monitoring Trifluoromethylation Reactions
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] The success of these synthetic endeavors hinges on the precise monitoring of reaction progress to optimize yield, minimize byproduct formation, and ensure reaction completion. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for monitoring trifluoromethylation reactions. We delve into the causality behind experimental choices for the most effective analytical techniques—¹⁹F NMR spectroscopy, GC-MS, LC-MS, and TLC—grounding our recommendations in field-proven insights and authoritative standards.
The Imperative for Precise Reaction Monitoring
Trifluoromethylation reactions, whether employing nucleophilic, electrophilic, or radical pathways, can be complex and sensitive to reaction conditions.[2][3][4] Reaction kinetics can vary dramatically, with some transformations completing in milliseconds while others may take hours or stall before completion.[5][6] Inefficient monitoring can lead to:
-
Low Yields: Prematurely quenching a reaction or failing to identify stalling.
-
Byproduct Formation: Over-running a reaction or operating under suboptimal conditions can favor side reactions, complicating purification.[7]
-
Safety Risks: In protocols using gaseous reagents like fluoroform (CF₃H), ensuring complete consumption is vital for both efficiency and environmental sustainability.[8][9]
-
Poor Reproducibility: Inconsistent monitoring leads to inconsistent results, a critical failure in process development and scale-up.
A robust monitoring protocol is therefore not merely a procedural step but a self-validating system that ensures the integrity and success of the synthesis.
¹⁹F NMR Spectroscopy: The Gold Standard for Trifluoromethylation
Due to the unique properties of the ¹⁹F nucleus (100% natural abundance, spin ½, and a high gyromagnetic ratio), ¹⁹F NMR spectroscopy is the most powerful and direct tool for monitoring these reactions.[10][11] Its wide chemical shift range (>350 ppm) provides exceptional signal dispersion, allowing for the clear, simultaneous resolution of starting materials, intermediates, products, and byproducts, often without chromatographic separation.[12][13]
Core Principle & Causality
The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[13][14] As a starting material is converted to a product, the fluorine nuclei in the CF₃ group experience a change in this environment, resulting in a distinct and predictable shift in their resonance frequency. This allows for unambiguous identification and quantification. Quantitative NMR (qNMR) is a non-destructive technique that provides precise in-situ yield determination without the need for analyte-specific reference standards, which is ideal in early-stage development.[15][16][17]
Experimental Workflow: Quantitative ¹⁹F NMR (qNMR)
The following diagram outlines the workflow for preparing a sample for qNMR analysis.
Caption: Workflow for qNMR sample preparation and analysis.
Detailed Protocol: Quantitative ¹⁹F NMR Analysis
-
Internal Standard (IS) Selection: Choose an inert, fluorinated standard with a signal that is well-resolved from all reaction components. Common choices include benzotrifluoride (PhCF₃, δ ≈ -63 ppm) or 4-fluorobenzoic acid.[12][15] Prepare a stock solution of the IS in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) of known concentration.
-
Sample Preparation:
-
Withdraw a representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 600 µL) of the deuterated solvent containing the internal standard in a sealed vial.
-
Vortex the sample thoroughly to ensure homogeneity.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition: Accurate quantification requires specific acquisition parameters to ensure full relaxation of all nuclei between scans.
-
Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any ¹⁹F signal of interest. A conservative, "set-and-forget" value is often 30 seconds.[15]
-
Pulse Angle: Use a 90° pulse to maximize signal.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).
-
Spectral Width: Ensure the spectral width encompasses all expected ¹⁹F signals.
-
| Parameter | Recommended Setting | Rationale (Causality) |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 30 s) | Ensures complete relaxation of nuclei, making signal integrals directly proportional to molar concentration.[15] |
| Pulse Angle | 90° (π/2) | Maximizes signal intensity for each scan. |
| Number of Scans | 16 - 64 | Improves signal-to-noise for accurate integration, especially for minor components. |
| Internal Standard | Inert, known concentration, resolved signal | Provides a fixed reference point for quantifying the moles of starting material and product.[12] |
-
Data Processing and Calculation:
-
Apply a gentle line-broadening function (e.g., LB = 0.3 Hz) to improve S/N without sacrificing resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the starting material (I_SM), product (I_Prod), and internal standard (I_IS).
-
Calculate the reaction conversion using the following formula: Conversion (%) = [I_Prod / (I_Prod + I_SM)] * 100
-
Chromatographic Methods: GC-MS and LC-MS
When NMR is unavailable or when dealing with highly complex mixtures requiring physical separation, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Choosing the Right Technique
-
GC-MS: Ideal for volatile and thermally stable trifluoromethylated compounds. Highly reactive compounds like HF or POF₃ are not suitable as they can degrade the column.[18] For polar compounds (e.g., alcohols, amines), chemical derivatization is often required to increase volatility and improve peak shape.[19][20]
-
LC-MS: The method of choice for non-volatile, thermally labile, or highly polar compounds. It offers robust, high-throughput analysis and can be coupled with flow injection for real-time reaction monitoring.[21][22]
Protocol: GC-MS Analysis with Derivatization
Many trifluoromethylated products, such as carbinols formed from the addition of a CF₃ group to a ketone, contain polar -OH groups.[5] These require derivatization, typically via silylation, to be analyzed by GC-MS.[23]
Caption: Workflow for GC-MS analysis involving derivatization.
Step-by-Step Silylation Protocol:
-
Sample Preparation: Take a reaction aliquot, perform a suitable workup (e.g., quench with water), and extract the organic components into a solvent like dichloromethane or ethyl acetate. Dry the organic layer.
-
Derivatization:
-
Transfer a small amount of the dried extract to a GC vial.
-
Add a silylating agent. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective choice.[23]
-
Add a suitable solvent if needed (e.g., pyridine, acetonitrile).
-
Seal the vial and heat gently (e.g., 30-60 minutes at 60°C) to drive the reaction to completion.[23]
-
-
GC-MS Analysis:
-
Column: Use a low- to mid-polarity column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Method: Develop a temperature gradient that effectively separates the derivatized starting material and product from other components.
-
Detection: Monitor the reaction by observing the disappearance of the starting material peak and the appearance of the product peak in the total ion chromatogram (TIC). Confirm peak identities using their mass spectra.
-
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is a fast, inexpensive, and indispensable tool for qualitatively tracking reaction progress at the bench.
Protocol for TLC Analysis
-
Spotting: Use a capillary tube to spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the starting material reference onto a silica gel TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The goal is to achieve good separation between the starting material and product spots (target R_f between 0.3-0.5 for the product).
-
Visualization: Trifluoromethylated compounds often lack a strong UV chromophore. Therefore, relying solely on UV light (254 nm) can be misleading, as a product may be invisible.[24][25] It is crucial to use a chemical stain for visualization.
Effective Staining Techniques:
-
Potassium Permanganate (KMnO₄) Stain: An excellent general stain for compounds that can be oxidized (alcohols, alkenes, etc.). It appears as yellow spots on a purple background.[24]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be diagnostic.[26][27]
-
Iodine Chamber: Useful for unsaturated and aromatic compounds.[24]
By observing the disappearance of the starting material spot and the appearance of a new product spot, a chemist can quickly gauge the reaction's progress.
Summary: Method Selection Guide
| Technique | Type | Speed | Key Advantage | Key Limitation | Best For |
| ¹⁹F NMR | Quantitative | Moderate | Direct, unambiguous, no separation needed, in-situ yield.[15][16] | Requires access to an NMR spectrometer. | Accurate kinetic analysis, yield determination, complex mixtures. |
| GC-MS | Quantitative | Slow | High separation efficiency, structural info from MS. | For volatile/stable compounds only; may require derivatization.[18][28] | Analysis of volatile reaction mixtures and final product purity. |
| LC-MS | Quantitative | Slow | Broad applicability for non-volatile & unstable compounds.[21] | Can be complex to develop methods; potential for ion suppression. | Monitoring reactions with polar or high molecular weight products. |
| TLC | Qualitative | Fast | Rapid, inexpensive, real-time feedback at the bench. | Not quantitative; visualization can be challenging.[25] | Quick checks for reaction start, progress, and completion. |
Conclusion
The effective monitoring of trifluoromethylation reactions is fundamental to achieving successful synthetic outcomes. While rapid qualitative checks via TLC are invaluable for bench-top decision-making, the unparalleled specificity and quantitative power of ¹⁹F NMR spectroscopy establish it as the premier technique for this application. Chromatographic methods like GC-MS and LC-MS serve as essential, complementary tools, particularly for purity analysis and for compounds unsuitable for direct NMR analysis. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can implement a robust, self-validating monitoring strategy that enhances reproducibility, optimizes yields, and accelerates the development of novel trifluoromethylated molecules.
References
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Macnaughtan, M. A., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. Available from: [Link]
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Dass, C. R., & S-Goggin, P. L. (2014). Application of 19F quantitative NMR to pharmaceutical analysis. Ovid. Available from: [Link]
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Jelier, B. I., et al. (2019). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available from: [Link]
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Macnaughtan, M. A., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available from: [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available from: [Link]
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Ley, S. V., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. Available from: [Link]
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Johnston, M. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH. Available from: [Link]
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Johnston, M. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available from: [Link]
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Angell, Y. L., et al. (2018). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. Molecular Pharmaceutics. Available from: [Link]
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Bar-Ziv, R., et al. (2016). 19 F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. Available from: [Link]
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Ley, S. V., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. Available from: [Link]
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Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available from: [Link]
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Nagaki, A. (2023). Current State of Microflow Trifluoromethylation Reactions. Request PDF on ResearchGate. Available from: [Link]
-
Alonso, C. S., et al. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available from: [Link]
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Deb, I., & Maiti, D. (2019). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. Available from: [Link]
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Yu, J., & Mason, R. P. (2016). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available from: [Link]
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Johnston, M. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available from: [Link]
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Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available from: [Link]
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Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Available from: [Link]
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Novak, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available from: [Link]
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Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Available from: [Link]
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The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available from: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. Available from: [Link]
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LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. Available from: [Link]
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Wang, Y-S., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. Available from: [Link]
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University of Rochester. (n.d.). Thin Layer Chromatography. University of Rochester. Available from: [Link]
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University of Colorado Boulder. (n.d.). TLC Visualization Solutions. University of Colorado Boulder. Available from: [Link]
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Buchwald, S. L., & Jensen, K. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available from: [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]
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Skorupa, A., et al. (2013). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available from: [Link]
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Nagaki, A. (2023). Current State of Microflow Trifluoromethylation Reactions. PubMed. Available from: [Link]
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Wang, F., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Available from: [Link]
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enantioselective synthesis of chiral trifluoromethylated alcohols
An Application Guide to the Enantioselective Synthesis of Chiral Trifluoromethylated Alcohols
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for the methyl group, offering unique electronic properties, enhanced metabolic stability, and increased lipophilicity that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Consequently, the development of robust and stereocontrolled methods for constructing trifluoromethyl-containing stereogenic centers is of paramount importance.[3][4][5]
This guide provides an in-depth overview of key enantioselective strategies for synthesizing chiral trifluoromethylated alcohols, a critical structural motif found in numerous bioactive compounds, including the anti-HIV drug Efavirenz.[6][7] We will explore the mechanistic underpinnings of various catalytic systems, present field-proven protocols, and offer insights into the practical aspects of reaction setup and analysis.
Core Synthetic Strategies: A Mechanistic Overview
The primary challenge in synthesizing chiral trifluoromethylated alcohols lies in controlling the stereochemistry at the newly formed carbon center bearing the bulky and strongly electron-withdrawing CF₃ group. Methodologies can be broadly categorized by the bond disconnection approach and the nature of the catalytic system.
Nucleophilic Trifluoromethylation of Carbonyl Compounds
The most direct approach involves the addition of a trifluoromethyl nucleophile to a prochiral aldehyde or ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most common source of the "CF₃⁻" synthon, which requires activation by a nucleophilic catalyst.[8][9]
-
Mechanism of Activation: A substoichiometric amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a Lewis base attacks the silicon atom of TMSCF₃. This generates a hypervalent silicate intermediate, which acts as a reservoir for the trifluoromethyl anion, transferring it to the electrophilic carbonyl carbon.[8] The choice of chiral catalyst is crucial for facial discrimination of the carbonyl group, leading to an enantioenriched product.
-
Catalytic Systems:
-
Chiral Ammonium Fluorides: Early methods utilized chiral ammonium fluorides derived from cinchona alkaloids to serve as both the activator and the chiral source.[9]
-
Metal-Based Lewis Acids with Chiral Ligands: A more versatile approach employs a combination of a Lewis base activator and a chiral Lewis acid catalyst. For instance, Zn(OTf)₂ combined with chiral bis(prolinol) ligands has proven effective for the enantioselective trifluoromethylation of trifluoromethyl ketones.[7] Similarly, Cu(II)-bisoxazolidine complexes catalyze highly enantioselective and diastereoselective nitroaldol reactions with trifluoromethyl ketones, yielding chiral tertiary alcohols.[10]
-
Asymmetric Reductive Cross-Coupling
This strategy constructs the chiral center by coupling an acyl chloride with a trifluoromethyl source in the presence of a reductant and a chiral catalyst. This method is particularly powerful for creating β-trifluoromethyl alcohols.
-
Nickel-Catalyzed Approach: A notable example involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethylating agent.[4][11] A chiral ligand, typically a bisoxazoline or related structure, coordinates to the nickel center. The catalytic cycle is believed to involve the oxidative addition of the acyl chloride to a Ni(0) species, followed by transmetalation with the trifluoromethyl source and reductive elimination. A subsequent, often one-pot, diastereoselective reduction of the resulting α-trifluoromethyl ketone yields the desired alcohol with two adjacent stereocenters.[3][4][11] This method offers high yields and excellent functional group compatibility, making it suitable for late-stage functionalization of complex molecules.[3][4][11]
Merging Photoredox and Organocatalysis
A conceptually novel approach for the α-trifluoromethylation of aldehydes involves the synergistic combination of photoredox and enamine catalysis.[1] This strategy avoids the direct use of nucleophilic CF₃⁻ sources, instead relying on trifluoromethyl radicals.
-
Mechanistic Rationale:
-
A chiral secondary amine catalyst (e.g., an imidazolidinone) reacts with the starting aldehyde to form a chiral enamine.[1]
-
Simultaneously, a photoredox catalyst (e.g., an Iridium complex) is excited by visible light and reduces a trifluoromethyl source (e.g., CF₃I) to generate a trifluoromethyl radical (•CF₃).
-
The electron-rich enamine traps the electrophilic •CF₃ radical in a facially biased manner, dictated by the steric environment of the chiral catalyst.
-
The resulting α-amino radical is oxidized by the photocatalyst to close the catalytic cycle, forming an iminium ion which is then hydrolyzed to release the enantioenriched α-trifluoromethyl aldehyde and regenerate the amine catalyst.[1] The aldehyde is then easily reduced to the corresponding primary alcohol.
-
This method is distinguished by its exceptionally mild conditions and high enantioselectivities.
Experimental Workflows and Protocols
A successful synthesis requires meticulous planning from reaction setup to final analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for enantioselective synthesis and analysis.
Protocol 1: Organo/Photoredox-Catalyzed α-Trifluoromethylation of Aldehydes
Adapted from Nagib, D. A., et al., J. Am. Chem. Soc. (2009).[1]
This protocol describes the synthesis of an enantioenriched α-trifluoromethyl aldehyde, which can be subsequently reduced to the chiral alcohol.
Materials:
-
Aldehyde substrate (e.g., octanal)
-
Trifluoromethyl iodide (CF₃I)
-
Iridium photocatalyst: Ir(ppy)₂(dtb-bpy)PF₆
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
2,6-Lutidine
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or oven-dried vial with stir bar
-
Visible light source (e.g., 26 W household fluorescent lamp)
-
Cooling system (cryostat or ice bath) set to -20 °C
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the iridium photocatalyst (1 mol%) and the chiral imidazolidinone catalyst (20 mol%).
-
Add the aldehyde substrate (1.0 equiv) and 2,6-lutidine (1.2 equiv).
-
Dissolve the components in the anhydrous solvent (to achieve a 0.1 M concentration of the aldehyde).
-
Cool the reaction mixture to -20 °C.
-
Bubble trifluoromethyl iodide gas through the solution for 5-10 minutes or add a solution of CF₃I.
-
Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring.
-
Monitor the reaction by TLC or ¹⁹F NMR. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often unstable to silica gel and prone to racemization.[1] It is recommended to proceed directly to the reduction step.
-
Dissolve the crude aldehyde in methanol at 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir for 1 hour.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Based on common practices for chiral separations.[12]
Objective: To separate the enantiomers of the purified trifluoromethylated alcohol and determine the enantiomeric excess (ee) of the synthetic product.
Materials & Equipment:
-
Purified alcohol sample
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the purified alcohol in 1 mL of the mobile phase solvent mixture. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-Hexane/Isopropanol 90:10, v/v). Degas the mobile phase using sonication or vacuum filtration.
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm for aromatic compounds).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the analysis and record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
-
Data Calculation:
-
Integrate the area of each peak. Let the areas be A₁ and A₂.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Data Presentation: Method Comparison
The choice of synthetic method depends heavily on the desired structure (e.g., primary, secondary, or tertiary alcohol) and the starting materials available.
Table 1: Comparison of Enantioselective Trifluoromethylation Methods
| Method/Catalyst System | Substrate Type | Typical Yield | Typical ee (%) | Key Advantages | Reference |
| Organo/Photoredox Catalysis | Aldehydes | 60-90% | 90-99% | Extremely mild conditions, high enantioselectivity. | [1] |
| Ni-Catalyzed Reductive Coupling | Acyl Chlorides | 70-95% | 85-97% | Access to β-CF₃ alcohols, good functional group tolerance. | [4][11] |
| Zn(OTf)₂ / bis(prolinol) | CF₃ Ketones | 80-98% | 65-94% | Effective for tertiary alcohol synthesis. | [7] |
| Cu(II)-bisoxazolidine | CF₃ Ketones | High | High | Diastereo- and enantioselective nitroaldol reaction. | [10] |
Table 2: Common Chiral Stationary Phases (CSPs) for Alcohol Analysis [12]
| Chiral Stationary Phase | Base Polymer | Typical Mobile Phase | Application Notes |
| Chiralpak® AD-H | Amylose derivative | n-Hexane/Isopropanol | Broad applicability for many trifluoromethylated alcohols. |
| Chiralcel® OD-H | Cellulose derivative | n-Hexane/Isopropanol | Often provides complementary selectivity to AD-H. |
| Chiralpak® IA/IB/IC | Immobilized Amylose | Expanded solvent compatibility | Useful for difficult separations; robust to different solvents. |
Mechanistic Deep Dive: A Visual Representation
Understanding the catalytic cycle is key to optimizing reaction conditions and troubleshooting. The diagram below illustrates the proposed merged catalytic cycles for the enantioselective α-trifluoromethylation of aldehydes.
Caption: Merged catalytic cycles for photoredox organocatalysis.
Conclusion
The has evolved significantly, moving from stoichiometric reagents to highly efficient and selective catalytic methods. Modern strategies involving nickel catalysis, photoredox catalysis, and organocatalysis provide powerful tools for accessing these valuable building blocks with high stereocontrol.[1][11][13] The choice of method is dictated by the specific target molecule, with each approach offering distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. As the demand for complex fluorinated molecules in drug discovery continues to grow, further innovation in this field is anticipated, focusing on expanding the substrate scope and developing even more sustainable and atom-economical transformations.
References
- Noda, H., Kumagai, N., & Shibasaki, M. Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University.
- Tissot, M., et al. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. National Institutes of Health (NIH), 2016.
- Wu, B-B., et al. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 2022, 144, 6543-6550.
- Wu, B-B., et al. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. CoLab.
- Wang, C., et al. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst.
- Ma, J-A., & Cahard, D.
- Ma, J-A., & Cahard, D. Recent advances in enantioselective trifluoromethylation reactions. Chemical Society Reviews, 2004.
- Nagib, D. A., & MacMillan, D. W. C. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis.
- Berger, R., et al. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Wang, F., et al. Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 2022.
- Prakash, G. K. S., & Yudin, A. K.
- Wu, B-B., et al. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 2022.
- Various Authors. Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric...
- Kochetkov, I. S., et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 2022.
- Román, R., et al. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 2022.
- Román, R., et al. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 2022.
- Various Authors. α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal.
- Prakash, G. K. S., & Yudin, A. K. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Thaisrivongs, S., et al. Peptidic trifluoromethyl alcohols and ketones a general synthesis and application as renin inhibitors. Journal of Medicinal Chemistry, 1986.
- Ferreira, B. R., et al.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
Sources
- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of installing the trifluoromethyl (CF₃) group. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—make it a privileged motif in modern pharmaceuticals and agrochemicals.[1] However, its installation can be challenging.
This resource provides in-depth, field-proven insights in a troubleshooting format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low or zero. What are the primary factors to investigate?
Low or non-existent yield is the most common issue. A systematic approach, starting from the most likely culprits, is essential.
Answer: The primary factors can be broadly categorized into (A) Reagent Integrity, (B) Reaction Conditions, and (C) Catalyst System Inefficiency.
A. Reagent Integrity & Stability
Electrophilic trifluoromethylating reagents, particularly hypervalent iodine (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents), can be sensitive to moisture and temperature.[2][3]
-
Togni's Reagent II: While more stable than its predecessor, it is metastable at room temperature and should be stored refrigerated. It can decompose over weeks at ambient temperature.
-
Umemoto's Reagents: These are generally robust but can react with strong nucleophiles or decompose under harsh conditions.[4]
-
Radical Sources (e.g., CF₃I, CF₃SO₂Na): CF₃I is a gas and requires careful handling. Sodium trifluoromethanesulfinate (Langlois' reagent) is a stable solid but its activation to form the •CF₃ radical is dependent on the specific reaction conditions (e.g., presence of an oxidant).[5]
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test the reagent in a proven, high-yielding reaction you have run successfully in the past.
-
Check Storage Conditions: Ensure reagents were stored according to the manufacturer's recommendations (e.g., -20°C, under inert atmosphere).
-
Consider a Fresh Bottle: If the reagent is old or has been handled frequently, it may be compromised.
B. Reaction Setup & Conditions
Many trifluoromethylation reactions, especially those involving photoredox or copper catalysis, are highly sensitive to atmospheric oxygen and water.
-
Oxygen Sensitivity: Oxygen can quench the excited state of a photocatalyst, halting the catalytic cycle.[6] It can also intercept radical intermediates, leading to undesired side products.
-
Moisture Sensitivity: Water can react with organometallic intermediates or sensitive reagents.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and pathways. For instance, in some copper-catalyzed reactions, coordinating solvents can be detrimental by occupying coordination sites on the metal center.[7] Conversely, solvent choice can be used to control reaction pathways, as seen in some rhodium-catalyzed reactions where different solvents lead to distinct products.[8]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Thoroughly degas your solvent(s) via sparging with nitrogen or argon for an adequate time (e.g., 20-30 minutes) or through freeze-pump-thaw cycles.[9]
-
Use Anhydrous Solvents: Employ freshly dried solvents from a solvent purification system or use newly opened Sure/Seal™ bottles.
-
Re-evaluate Solvent: Consult the literature for your specific reaction class. If using a non-polar solvent, consider if a more polar solvent might be needed to solubilize reagents or intermediates, and vice versa.
C. Catalyst System Inefficiency (Photoredox & Transition Metal)
-
Photoredox Catalysis: The efficiency hinges on the photocatalyst absorbing light to reach an excited state.[10]
-
Light Source: The emission spectrum of your light source (e.g., Blue LED, CFL bulb) must overlap with the absorption spectrum of your photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃).
-
Reaction Vessel: The material of your vial (e.g., borosilicate vs. quartz) can affect light penetration. The distance from the light source is also critical.[11][12]
-
-
Copper Catalysis: The ligand, copper source (Cu(I) vs. Cu(II)), and additives are crucial. Ligands can control reactivity and even regioselectivity.[13] In some cases, ligands can be detrimental and ligand-free conditions are optimal.[14]
Troubleshooting Workflow: Diagnosing Low Yield
This decision tree can guide your experimental approach to solving low-yield issues.
Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.
FAQ 2: I am observing significant side products. How can I improve selectivity?
Side reactions often compete with the desired trifluoromethylation, and their nature provides clues to the underlying problem.
Answer: Common side products include proto-dehalogenation (if using an aryl halide), dimerization of the starting material, and trifluoromethylation at an undesired position. These often arise from off-cycle radical reactions or mismatched reaction kinetics.
-
Proto-dehalogenation (Ar-X → Ar-H): This suggests that a radical intermediate (Ar•) is being formed but is abstracting a hydrogen atom from the solvent or another component faster than it is being trapped by the trifluoromethyl source.
-
Dimerization (Ar-X → Ar-Ar): This indicates that the aryl radical (Ar•) is coupling with itself.
-
Hydrotrifluoromethylation of Alkenes/Alkynes: In reactions with unsaturated systems, the addition of H and CF₃ across the multiple bond can be a competing pathway.[15]
Strategies to Improve Selectivity:
-
Concentration: Lowering the concentration can disfavor bimolecular side reactions like dimerization.
-
Solvent: Change to a solvent with stronger C-H bonds that is less prone to hydrogen atom donation (e.g., switch from THF to t-butanol or acetonitrile).
-
Temperature: Lowering the temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy, which is hopefully the desired trifluoromethylation.
-
Additive Stoichiometry: In photoredox reactions, the stoichiometry of sacrificial electron donors or acceptors can be critical. An excess or deficit can push the reaction into unwanted pathways.[16]
-
Ligand Modification (for Copper Catalysis): The steric and electronic properties of the ligand can fine-tune the reactivity of the copper center, preventing side reactions. A screen of different ligand classes (e.g., phenanthrolines, bipyridines, phosphines) may be necessary.[7][17]
Comparative Data: Electrophilic CF₃ Reagents
The choice of reagent is a critical first step. While reactivity is important, so is stability and handling. Some reagents are known to be energetic and require careful handling.[18]
| Reagent Class | Specific Reagent | Decomposition Onset/Point | Key Handling Considerations |
| Hypervalent Iodine | Togni's Reagent I | Explosive[2] | Potentially impact-sensitive; handle with extreme caution.[2] |
| Togni's Reagent II | Onset at 135 °C[2] | Metastable at RT, store refrigerated. Decomposes over weeks. | |
| Sulfonium Salts | Umemoto's Reagent | Varies by counterion | Generally shelf-stable solids.[3] |
| TT-CF₃⁺OTf⁻ | Stable for >1 year at RT[19] | Readily available and stable, offering broad functional group tolerance.[19] |
This table summarizes available data. Always consult the Safety Data Sheet (SDS) before handling any reagent.
Experimental Protocols
Protocol 1: General Setup for a Photoredox Trifluoromethylation Reaction
This protocol provides a standardized procedure for setting up a small-scale photoredox reaction, emphasizing the exclusion of oxygen.
Materials:
-
Oven-dried 4 mL vial with a Teflon-lined septa cap
-
Substrate, photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), trifluoromethylating reagent (e.g., Togni's Reagent II), and any additives (e.g., base).
-
Anhydrous, degassed solvent (e.g., DMF, MeCN).
-
Nitrogen or Argon line with a manifold.
-
Stir plate and magnetic stir bar.
-
Photoreactor setup (e.g., EvoluChem™ PhotoRedOx Box or similar) with a specified light source (e.g., 450 nm LED).[6][11]
Procedure:
-
To the oven-dried vial, add the magnetic stir bar and all solid reagents (substrate, photocatalyst, CF₃ source, etc.).
-
Crimp or securely cap the vial.
-
Insert a needle connected to a nitrogen/argon manifold through the septum. Insert a second, wider-gauge needle as an outlet.
-
Purge the vial with inert gas for 5-10 minutes.
-
Remove the outlet needle first, then the inert gas inlet needle, to maintain a positive pressure of inert gas.
-
Using a gas-tight syringe, add the required volume of anhydrous, degassed solvent.
-
Place the vial in the photoreactor apparatus on a stir plate. Ensure consistent distance from the light source for reproducibility.[12]
-
Turn on the stirring, cooling fan (if available), and the light source.
-
Allow the reaction to proceed for the specified time, monitoring by TLC, GC-MS, or LC-MS as appropriate.
Mechanistic Overview
Understanding the underlying mechanism is key to rational optimization. Below is a generalized catalytic cycle for a photoredox-mediated trifluoromethylation, which often operates via a radical mechanism.[10][20]
Caption: Generalized mechanism for photoredox-catalyzed radical trifluoromethylation.
In a typical cycle, the photocatalyst (PC) absorbs light to form an excited state ([PC]*).[20] This excited state can then engage in single-electron transfer (SET). In a reductive quenching cycle shown, it accepts an electron from a sacrificial donor to form a potent reductant ([PC]⁻). This reduced photocatalyst then transfers an electron to the trifluoromethylating reagent to generate the key trifluoromethyl radical (•CF₃).[16] This highly reactive radical can then engage the substrate to form the desired product.[21]
Copper-catalyzed pathways are also prevalent and often involve Cu(I)/Cu(III) or Cu(II)/Cu(III) catalytic cycles, where the key step is the formation of a C-CF₃ bond via reductive elimination from a Cu(III) intermediate.[22][23][24]
By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined above, researchers can more effectively optimize their trifluoromethylation reactions and accelerate their discovery programs.
References
-
Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gao, Y., & Wang, Z. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]
-
Gao, Y., & Wang, Z. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 14(4), 950–953. [Link]
-
Carboni, A., et al. (2019). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon–Carbon Multiple Bonds and (Hetero)Aromatic Compounds. Molecules, 24(15), 2789. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Souibgui, A., et al. (2022). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Chemistry, 4(2), 527-536. [Link]
-
Santschi, N. R., et al. (2017). Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes. Organic Letters, 19(21), 5864–5867. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Amii, H. (2023). Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations. Chemistry–A European Journal, 23(9), e202300154. [Link]
-
Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group. [Link]
-
HepatoChem, Inc. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]
-
Matoušek, V., et al. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 113(5), 3429–3478. [Link]
-
HepatoChem, Inc. (n.d.). Photoredox Setup. HepatoChem. [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. [Link]
-
Gao, Y., & Wang, Z. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Zultanski, S. L., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(39), 16042–16048. [Link]
-
Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6853–6858. [Link]
-
A "Renaissance" in Radical Trifluoromethylation. (2012). ResearchGate. [Link]
-
Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Al-hadedi, A. A. M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(3), 374-384. [Link]
-
Wang, D., et al. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 144(30), 13543–13550. [Link]
-
Cole, K. P., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science, 7(6), 1056–1065. [Link]
-
Vilka, K., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7411–7420. [Link]
-
Studer, A. (2012). A "Renaissance" in radical trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950-8958. [Link]
-
Umemoto's Reagent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Radical trifluoromethylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Sodeoka, M., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3744–3856. [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Organic & Biomolecular Chemistry, 19(5), 1133-1140. [Link]
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- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Reactivity of 2-[4-(Trifluoromethyl)phenyl]ethanol Under Acidic Conditions
Welcome to the technical support center for 2-[4-(trifluoromethyl)phenyl]ethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block in their synthetic workflows. We will explore the nuances of its stability and reactivity in acidic environments, moving beyond simple protocols to provide a deeper mechanistic understanding. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
Section 1: Core Principles of Reactivity in Acidic Media
Understanding the behavior of this compound begins with its fundamental structure: it is a primary benzylic alcohol. Under acidic conditions, the reaction pathway is almost invariably initiated by the protonation of the hydroxyl group, transforming it into a good leaving group (H₂O). The subsequent loss of water generates a benzylic carbocation.
However, the defining feature of this molecule is the potent electron-withdrawing trifluoromethyl (-CF₃) group at the para position. This group significantly influences the stability of the key carbocation intermediate.
-
Electronic Effect of the -CF₃ Group: The trifluoromethyl group strongly deactivates the aromatic ring through induction, pulling electron density away from the benzylic carbon. This electronic pull destabilizes the adjacent positive charge of the carbocation intermediate.
-
Consequence for Reactivity: Compared to unsubstituted benzyl alcohol, the formation of the 4-(trifluoromethyl)phenylethyl carbocation is less favorable. Consequently, forcing this compound through reaction pathways that rely on this intermediate requires more stringent conditions (e.g., stronger acids, higher temperatures) than its non-fluorinated analogs. This inherent instability is the root cause of many of the challenges encountered during its use.
Caption: Initial acid-catalyzed activation pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a strong, non-nucleophilic acid like sulfuric or trifluoroacetic acid?
A1: The most common and favorable degradation pathway is acid-catalyzed dehydration to form 4-(trifluoromethyl)styrene.[1][2] This occurs when the carbocation intermediate loses a proton from the adjacent carbon. At elevated temperatures or high concentrations, the newly formed, electron-deficient styrene can be susceptible to acid-catalyzed polymerization, often resulting in intractable dark tars.
Q2: Can this alcohol be used as an alkylating agent in Friedel-Crafts reactions? What are the main challenges?
A2: Yes, benzylic alcohols are frequently used as eco-friendly alkylating agents in Friedel-Crafts reactions, as the only byproduct is water.[3][4] However, due to the destabilizing effect of the -CF₃ group on the carbocation intermediate, several challenges arise:
-
Harsher Conditions Needed: The reaction may require stronger Lewis or Brønsted acids (e.g., trifluoroacetic acid, Sc(OTf)₃) or higher temperatures compared to reactions with simple benzyl alcohol.[5]
-
Competition with Dehydration: Dehydration to the corresponding styrene is a significant competitive side reaction.
-
Self-Alkylation/Oligomerization: The carbocation can alkylate another molecule of the starting alcohol or the aromatic ring of a product molecule, leading to oligomers.[6]
Q3: Will the trifluoromethyl group itself degrade under typical acidic conditions (e.g., refluxing in HCl, H₂SO₄, or TFA)?
A3: Generally, no. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to degradation under most acidic conditions used in organic synthesis.[7] Cleavage of the C-F bonds would require extreme and specialized conditions, such as treatment with fuming sulfuric acid in the presence of boric acid, which are not typical for routine synthetic transformations.
Q4: What are the most common side products I should look for when using this alcohol in an acid-catalyzed reaction?
A4: You should primarily monitor for three types of side products:
-
4-(Trifluoromethyl)styrene: The product of E1 elimination/dehydration.
-
Bis[2-(4-(trifluoromethyl)phenyl)ethyl] ether: Formed when a molecule of the alcohol acts as a nucleophile and attacks the carbocation intermediate. This is a common byproduct in acid-catalyzed reactions of benzylic alcohols.[6]
-
Friedel-Crafts Oligomers: Dimers or trimers formed from self-alkylation reactions.
Caption: Competing reaction pathways from the key carbocation intermediate.
Section 3: Troubleshooting Guide
Issue: My reaction is turning dark brown or black, and I'm getting a low yield of my desired product.
-
Probable Cause: This is a classic sign of polymerization or charring. The likely culprit is the formation of 4-(trifluoromethyl)styrene, which then polymerizes under the acidic and thermal conditions of the reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Even a 10-20 °C reduction can significantly inhibit polymerization while still allowing the desired reaction to proceed, albeit more slowly.
-
Reduce Catalyst Loading: Use the minimum amount of acid catalyst necessary to achieve conversion. High catalyst concentrations can accelerate unwanted side reactions.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Do not let the reaction stir for extended periods after completion.
-
Consider a Milder Catalyst: If using a strong mineral acid, consider switching to a milder, water-tolerant Lewis acid or a solid acid catalyst that can sometimes offer better selectivity.[6]
-
Issue: I'm observing multiple unexpected spots on my TLC plate or peaks in my GC-MS analysis.
-
Probable Cause: You are likely forming a mixture of the common side products: the dehydrated styrene, the dimeric ether, and potentially a self-alkylation product.
-
Troubleshooting & Identification Strategy:
-
Relative Polarity: The styrene derivative will be the least polar product (highest Rf on TLC). The desired product and the ether will have intermediate polarity, while the starting alcohol will be the most polar (lowest Rf).
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to get the mass of each component. This is the most definitive way to identify the products. A table of expected masses is provided in Section 5.
-
Optimize for Selectivity: To favor your desired reaction over side products, systematically adjust one variable at a time: temperature, catalyst, solvent, or concentration. For example, in Friedel-Crafts reactions, using a large excess of the arene to be alkylated can minimize self-condensation.[5]
-
Issue: My starting material is not being consumed, even with acid and heat.
-
Probable Cause: The reaction conditions are insufficient to promote the formation of the destabilized carbocation.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Your catalyst may be too weak. If using a mild acid, cautiously move to a stronger one (e.g., from p-TsOH to H₂SO₄ or TFA).
-
Increase Temperature: Gradually increase the reaction temperature in controlled increments (e.g., 10 °C at a time) while carefully monitoring for the onset of decomposition.
-
Check Catalyst Quality: Ensure your acid catalyst has not been deactivated by exposure to moisture or other contaminants.
-
Section 4: Recommended Experimental Protocol (Self-Validating Workflow)
Objective: To perform a controlled acid-catalyzed reaction (e.g., dehydration or alkylation) while actively monitoring for side-product formation. This protocol uses in-process controls to validate the reaction's progress and selectivity.
Caption: Self-validating experimental workflow with in-process monitoring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., toluene for dehydration, or the arene itself for Friedel-Crafts).
-
Initial Sample (t=0): Before adding the catalyst, withdraw a small aliquot (~0.1 mL), dilute it, and analyze it by your chosen method (TLC, GC-MS). This is your baseline standard.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) to the reaction mixture.
-
Heating & Monitoring: Begin heating the reaction to the target temperature (e.g., 80 °C). Every 30-60 minutes, withdraw another small aliquot. Quench the aliquot immediately in a vial containing a small amount of saturated NaHCO₃ solution and an extraction solvent (e.g., ethyl acetate) to neutralize the acid and stop the reaction in the sample.
-
Analysis: Analyze the organic layer of each quenched aliquot. Compare the product-to-starting material ratio and look for the appearance of new peaks/spots corresponding to side products.
-
Decision & Action:
-
If the reaction is proceeding cleanly, continue monitoring until the starting material is consumed.
-
If you observe a significant increase in side products (e.g., the styrene peak grows much faster than your desired product), immediately reduce the temperature or consider quenching the reaction to optimize for yield.
-
-
Workup & Purification: Once the reaction is deemed complete, cool the flask to room temperature, quench the entire batch by pouring it into a separatory funnel with NaHCO₃ solution, and proceed with a standard aqueous workup and purification by column chromatography.
Section 5: Data Interpretation Table
Use this table to help identify potential products and byproducts during your analysis.
| Compound Name | Structure | Expected [M+H]⁺ or M⁺ | Expected Polarity (TLC) | Notes |
| Starting Material | This compound | 191.06 | High | The most polar, lowest Rf value. |
| Dehydration Product | 4-(Trifluoromethyl)styrene | 172.05 | Very Low | Non-polar, will run very high on the TLC plate. |
| Ether Byproduct | Bis[2-(4-(trifluoromethyl)phenyl)ethyl] ether | 362.10 | Low-Medium | Less polar than the starting alcohol. |
| Alkylation Product | Example: 1-phenyl-2-[4-(trifluoromethyl)phenyl]ethane | 266.10 | Low | Polarity will vary based on the arene used. |
References
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from [Link][8]
-
Tanimoto, H., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. Available at: [Link][6]
-
Reddy, K. S., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. Available at: [Link][3]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][11]
-
Gribble, G. W., & Ladd, A. L. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Available at: [Link][5]
-
Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. Synapse. Retrieved from [Link][12]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link][4]
-
Clark, J. (n.d.). dehydration of more complicated alcohols. Chemguide. Retrieved from [Link][1]
-
Zhu, C., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Catalysis. Available at: [Link][2]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. biomedres.us [biomedres.us]
- 6. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
Technical Support Center: Troubleshooting Poor Yield in the Synthesis of Trifluoromethylated Compounds
Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor yields in trifluoromethylation reactions. The strategic introduction of a trifluoromethyl (-CF₃) group is a critical step in modern medicinal and agricultural chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of trifluoromethylating agents presents distinct challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic outcomes.
I. FAQs: Diagnosing the Root Cause of Low Yield
This section addresses the most frequently encountered problems in trifluoromethylation reactions. Each answer provides a causal explanation and directs you to more detailed troubleshooting guides in the subsequent sections.
Q1: My reaction has stalled, showing low conversion of the starting material. What are the primary factors to investigate?
A: Low conversion is often multifactorial. The primary culprits are typically reagent instability, insufficient activation of the trifluoromethyl source, or incompatible reaction conditions. The stability of your trifluoromethylating agent is paramount; many are sensitive to moisture, air, or temperature.[3][4] For instance, Togni's and Umemoto's reagents can decompose under certain conditions.[5] For nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃), incomplete activation by the initiator is a common issue.[6] Finally, ensure your solvent is anhydrous and the temperature is optimal for the specific reagent and substrate.
Q2: I'm observing a significant number of byproducts and a correspondingly low yield of my desired trifluoromethylated product. What's happening?
A: The formation of multiple byproducts points towards issues with reaction selectivity, which can be influenced by the reaction mechanism (e.g., radical vs. electrophilic vs. nucleophilic) and the stability of reactive intermediates. For radical reactions, undesired side reactions can compete with the desired trifluoromethylation. In electrophilic trifluoromethylations, sensitive functional groups on your substrate may react preferentially with the reagent.[5] For example, unprotected alcohols (-OH) or amines (-NH₂) can be trifluoromethylated or react in other ways.[5] The choice of solvent can also dramatically influence selectivity.[7]
Q3: My yield is significantly lower upon scaling up the reaction. What should I be aware of?
A: Scale-up challenges often stem from mass and heat transfer limitations.[8] For gas-liquid reactions, such as those using trifluoromethane (CF₃H), ensuring efficient mixing becomes critical on a larger scale.[8][9] Inadequate temperature control in a larger reaction vessel can lead to localized hotspots, causing reagent decomposition or promoting side reactions.[8] It is crucial to re-optimize parameters like stirring rate, reagent addition rate, and cooling efficiency when moving to a larger scale.[10][11]
Q4: I am working with a complex molecule with multiple functional groups and struggling with functional group intolerance. What are my options?
A: Functional group compatibility is a major hurdle in trifluoromethylation. The solution often lies in choosing the right type of reagent or employing protecting groups.[5] Electrophilic reagents can react with nucleophilic functional groups.[5] In such cases, switching to a radical-based method, like a photoredox-catalyzed reaction, can offer broader functional group tolerance.[5][7] Alternatively, protecting sensitive groups like alcohols and amines is a standard strategy to prevent unwanted side reactions.[5]
II. Troubleshooting Guide by Reagent Class
This section provides detailed troubleshooting strategies categorized by the major classes of trifluoromethylating reagents.
A. Electrophilic Trifluoromethylating Agents (e.g., Togni's Reagents, Umemoto's Reagents)
These reagents deliver a formal "CF₃⁺" equivalent and are popular due to their commercial availability and, for some, shelf-stability.[4][12] However, their reactivity can be a double-edged sword.
Problem: Low or No Reactivity
-
Potential Cause 1: Reagent Decomposition. Togni's Reagent II is metastable at room temperature and can decompose over time, especially if not stored properly.[3][13] Umemoto's reagents also have varying thermal stabilities.[3][12]
-
Potential Cause 2: Substrate is not sufficiently nucleophilic. Electrophilic trifluoromethylation works best with electron-rich substrates.
-
Suggested Solution: If your substrate is electron-deficient, consider switching to a radical or nucleophilic trifluoromethylation method. Alternatively, you may need to use a more reactive electrophilic agent, such as Umemoto Reagent IV, which is more potent due to its electronic properties.
-
Problem: Formation of Multiple Products/Byproducts
-
Potential Cause 1: Lack of Regioselectivity. With aromatic substrates, you may obtain a mixture of ortho, meta, and para isomers.
-
Suggested Solution: The regioselectivity is often substrate-dependent. For phenols, trifluoromethylation with Togni's Reagent II often favors the ortho position.[13] If predictable regioselectivity is crucial, you may need to install a directing group on your substrate.
-
-
Potential Cause 2: Reaction with other functional groups. Unprotected nucleophilic functional groups can compete for the trifluoromethylating agent.[5]
-
Suggested Solution: Protect sensitive functional groups (e.g., alcohols, amines, thiols) before the trifluoromethylation step.[5]
-
Experimental Protocol: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester with Togni's Reagent II
-
To a solution of the β-ketoester (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a mild base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).[12]
-
Stir the solution at room temperature for 10-15 minutes.
-
Add Togni's Reagent II (1.1-1.5 equiv) portion-wise over 5 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
B. Nucleophilic Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent, Fluoroform)
These reagents deliver a "CF₃⁻" equivalent and are highly effective for the trifluoromethylation of carbonyls and imines.[15]
Problem: Low or No Conversion
-
Potential Cause 1: Inefficient generation of the trifluoromethide anion. The Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic activator, typically a fluoride source like TBAF, to generate the active [CF₃]⁻ species.[6]
-
Suggested Solution: Ensure your fluoride source is anhydrous, as water can inhibit the reaction. Use a stoichiometric or catalytic amount of a soluble fluoride salt. For reactions with fluoroform (CF₃H), a strong base like KHMDS is needed to generate the trifluoromethide anion.[9]
-
-
Potential Cause 2: Competing Enolization. For carbonyl compounds with α-protons, enolization can be a significant side reaction, especially with strong bases.[6]
-
Suggested Solution: Use a milder, fluorinated base as the initiator. Running the reaction at a lower temperature can also disfavor enolization.
-
Problem: Silyl Ether Hydrolysis during Workup
-
Potential Cause: The initial product of trifluoromethylation of a carbonyl with TMSCF₃ is a silyl ether, which can be sensitive to acidic conditions.
-
Suggested Solution: Use a mild workup procedure. A buffered aqueous solution or a gentle quench with a weak acid can prevent premature cleavage of the silyl group.
-
Workflow for Nucleophilic Trifluoromethylation
Caption: Workflow for nucleophilic trifluoromethylation.[9]
C. Radical Trifluoromethylating Agents (e.g., Langlois Reagent, CF₃I)
Radical trifluoromethylation methods, often initiated by an oxidant or through photoredox catalysis, offer a complementary approach with different substrate scope and functional group tolerance.[16][17]
Problem: Low Yield in Photoredox Reactions
-
Potential Cause 1: Inefficient Photocatalyst Excitation. The choice of photocatalyst and light source is critical.
-
Potential Cause 2: Quenching of the Excited State. Oxygen can quench the excited state of the photocatalyst.
-
Suggested Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Potential Cause 3: Incorrect Stoichiometry of Reagents. The amounts of base and the CF₃ source can significantly impact the yield.[7]
-
Suggested Solution: Optimize the stoichiometry of all reagents. For example, in the trifluoromethylation of alkenes with CF₃I, an excess of both the base (DBU) and CF₃I may be required for optimal results.[7]
-
Problem: Inconsistent Results with Langlois Reagent (CF₃SO₂Na)
-
Potential Cause: Purity of the Langlois Reagent. The purity of sodium trifluoromethanesulfinate can affect its reactivity.[12]
Key Parameters for Optimizing a Photoredox Trifluoromethylation Reaction
| Parameter | Importance | Common Choices/Ranges | Rationale |
| Photocatalyst | High | Ru(bpy)₃Cl₂, Ir(ppy)₃, organic dyes | The catalyst must absorb light at the emission wavelength of the light source and have appropriate redox potentials.[7][18] |
| Solvent | High | Acetonitrile, DMF, DMSO | The solvent can affect the solubility of reagents and the stability of intermediates.[7] |
| Base | Medium-High | DBU, DIPEA, K₂CO₃ | A base is often required to neutralize acidic byproducts or participate in the catalytic cycle.[7] |
| Light Source | High | Blue LEDs, Compact Fluorescent Lamp (CFL) | The wavelength and intensity of the light source must be sufficient to excite the photocatalyst. |
| Atmosphere | High | Inert (Argon or Nitrogen) | Oxygen can quench the excited photocatalyst, inhibiting the reaction. |
III. Analytical Techniques for Monitoring and Troubleshooting
Effective troubleshooting relies on accurate monitoring of the reaction progress.
-
¹⁹F NMR Spectroscopy: This is an invaluable tool for monitoring trifluoromethylation reactions. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, allowing for the quantification of starting materials, intermediates, and products containing a -CF₃ group.[21] It can also be used to assess the purity of trifluoromethylating agents. Real-time monitoring using in-line or stopped-flow NMR can provide detailed kinetic information.[22][23][24]
-
LC-MS/MS: Provides excellent sensitivity and selectivity for identifying and quantifying reaction components, especially in complex mixtures.[21]
-
GC-MS: Suitable for the analysis of volatile trifluoromethylated compounds.[21]
IV. Concluding Remarks
Troubleshooting poor yields in the synthesis of trifluoromethylated compounds requires a systematic approach that considers the stability and reactivity of the chosen reagent, the compatibility of the reaction conditions with the substrate, and the potential for mass and heat transfer limitations, particularly during scale-up. By carefully analyzing the symptoms of a problematic reaction and applying the targeted solutions outlined in this guide, researchers can significantly improve the efficiency and reliability of their trifluoromethylation protocols.
References
- BenchChem. (2025). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
- Ye, Y., & Sanford, M. S. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.
- Reddit. (2024). Togni Reagent II mechanism. r/OrganicChemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the trifluoromethylation of (hetero)
- Nicewicz, D. A., & MacMillan, D. W. C. (2008).
- BenchChem. (2025).
- Mykhalichko, L., Shytulskyi, P., & Grygorenko, O. (2021).
- Denmark, S. E., & Thomas, A. A. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH.
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
- Wikipedia. (n.d.). Togni reagent II.
- Fujiwara, Y., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society.
- Atzrodt, J., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development.
- Xiang, J.-X., et al. (2019).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Quantifying N-(trifluoromethylthio)saccharin Reaction Products.
- Li, W., et al. (2022). Application of Langlois' reagent (NaSO₂CF₃)
- Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC - NIH.
- Enamine. (n.d.). Togni Reagent II.
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC - NIH.
- ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Pasricha, S., et al. (2023). Langlois Reagent. Synlett.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Togni Reagent II.
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- University of Windsor. (2021).
- BenchChem. (2025). Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems.
- ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's....
- Ji, Y., et al. (2011).
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Khan, M. I., et al. (2022).
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- TCI Chemicals. (n.d.).
- K-I. Kanno, et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids.
- Wikipedia. (n.d.).
- Al-Masoudi, N. A., et al. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Bej, A., & Shit, M. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions.
- Buchwald, S. L., & Watson, D. A. (2011).
- U.S. Department of Energy. (2025). Science of Scale-Up: Accelerating chemical manufacturing technology development workshop report.
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- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]ethanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-[4-(trifluoromethyl)phenyl]ethanol. We will explore common impurities, selection of purification methodologies, detailed protocols, and troubleshooting in a practical, question-and-answer format to address specific issues encountered during experimental work.
Section 1: Understanding Your Impurity Profile
A successful purification begins with a thorough understanding of what you are trying to remove. The impurities present in your crude this compound are dictated by the synthetic route employed.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The nature of impurities is directly linked to your starting materials and reaction conditions. However, several classes of impurities are consistently observed.
-
Unreacted Starting Materials: This is the most common source of contamination. For instance, if you are performing a reduction of a carbonyl compound, such as 4-(trifluoromethyl)phenylacetic acid or its corresponding aldehyde, residual starting material will be present in your crude product.[1]
-
Isomeric Byproducts: Depending on the reaction's regioselectivity, isomers may form. For example, in reactions involving substitutions on the aromatic ring, ortho- or meta-isomers of the desired para-substituted product can arise as byproducts.[2]
-
Over-reduction/Oxidation Products: If your synthesis involves a reduction, it's possible for the reaction to proceed further than intended, leading to byproducts. Conversely, in an oxidation reaction, the target alcohol could be oxidized to the corresponding aldehyde or carboxylic acid.
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., Ethanol, Dichloromethane, Ethyl Acetate) are often present in the crude product and must be removed.[3][4] These are typically classified based on their toxicity.[3]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Example | Key Property for Separation |
| Unreacted Starting Material | 4-(Trifluoromethyl)acetophenone | Different polarity and boiling point from the alcohol. |
| Unreacted Starting Material | 4-(Trifluoromethyl)phenylacetic acid | Acidic; can be removed by basic extraction. |
| Isomeric Byproduct | 2-[2-(trifluoromethyl)phenyl]ethanol | Similar polarity, potentially very close boiling points. |
| Side-Reaction Product | 1-[4-(Trifluoromethyl)phenyl]ethanol | Isomeric alcohol; may have similar properties.[5] |
| Residual Solvents | Tetrahydrofuran (THF), Ethanol, Toluene | Highly volatile; removable by evaporation or distillation. |
Q2: What analytical techniques are best for identifying and quantifying impurities in my product?
A multi-technique approach is essential for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of non-volatile compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and some byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the main product and any significant impurities, providing insight into their identity and relative quantities.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown impurities without the need for isolation.[2]
Section 2: Purification Strategy and Method Selection
Choosing the right purification technique is critical for achieving high purity with a good yield. The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity.
Q3: How do I choose the best purification method for my crude this compound?
The optimal strategy often involves a combination of methods. An initial extractive workup can remove acidic or basic impurities, followed by a primary purification technique like chromatography or distillation.
Caption: Decision workflow for selecting a purification method.
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing... | Pros | Cons |
| Vacuum Distillation | Separation by boiling point under reduced pressure. | Impurities with significantly different boiling points; residual high-boiling solvents. | Scalable, cost-effective for large quantities. | Not effective for azeotropes or isomers with close boiling points; risk of thermal degradation. |
| Column Chromatography | Separation by differential adsorption (polarity).[7] | A wide range of impurities, including isomers with different polarities. | High resolution, versatile, applicable to many compound types. | Can be slow, requires significant solvent, may be costly for large scales. |
| Recrystallization | Differential solubility in a solvent at different temperatures.[8] | Small amounts of impurities from a solid product. | Can yield very high purity material, cost-effective. | Requires the product to be a solid; yield loss is inevitable as some product remains in the mother liquor.[8] |
Section 3: Detailed Protocols and Troubleshooting
As a Senior Application Scientist, I advocate for robust, repeatable protocols. The following sections provide step-by-step guides and solutions to common problems.
Method 1: Flash Column Chromatography
When is it the right choice? When you have a complex mixture of impurities with different polarities, especially isomers that are difficult to separate by other means. It is the most versatile technique for achieving high purity on a lab scale.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Rationale: The key to successful separation is finding a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf (retention factor) of approximately 0.25-0.35.
-
Procedure: Use TLC to screen various solvent systems. A common starting point for a moderately polar alcohol like this is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate). Test gradients from 5% to 50% Ethyl Acetate in Hexanes.
-
-
Column Packing:
-
Rationale: A well-packed column is crucial to prevent cracking and channeling, which lead to poor separation.
-
Procedure: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles.
-
-
Sample Loading:
-
Rationale: The sample must be loaded in a concentrated band to ensure sharp peaks during elution.
-
Procedure (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for separating complex mixtures.
-
Procedure: Start eluting with the non-polar solvent. Gradually increase the percentage of the polar solvent. Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Procedure: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. Dry the resulting oil or solid under high vacuum to remove any final traces of solvent.
-
Troubleshooting Guide: Chromatography
-
Q: My spots are streaking on the TLC plate. What does this mean?
-
A: Streaking is often caused by overloading the sample, or the presence of highly acidic or basic impurities that interact strongly with the silica gel. Try spotting a more dilute sample. If the crude product is acidic (e.g., contains residual 4-(trifluoromethyl)phenylacetic acid), perform a neutralizing extractive workup first.
-
-
Q: The separation on the column is poor, even though it looked good on TLC.
-
A: This usually points to issues with column packing or sample loading. Ensure the column is packed without cracks or channels. Use the dry loading method to apply the sample in a narrow band. Also, avoid running the column too fast; allow time for equilibrium between the stationary and mobile phases.[9]
-
-
Q: I'm not recovering all of my material from the column.
-
A: Some material may be irreversibly adsorbed onto the silica gel, especially if it is highly polar. Ensure you have eluted with a sufficiently polar solvent at the end of the run to wash off all compounds. However, some loss on the column is expected.
-
Method 2: Recrystallization
When is it the right choice? When your product is a solid and the impurities are present in relatively small amounts (<10%). It is an excellent final polishing step to achieve very high purity.
Experimental Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution:
-
Rationale: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is very soluble.[10]
-
Procedure: In an Erlenmeyer flask, add a minimal volume of hot ethanol to your crude solid to dissolve it completely.
-
-
Addition of Anti-Solvent:
-
Rationale: An "anti-solvent" is a solvent in which the product is insoluble. Adding it to the hot solution induces supersaturation.[10] Water is a common anti-solvent for compounds dissolved in ethanol.
-
Procedure: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the "cloud point"). Add a few more drops of hot ethanol to just redissolve the cloudiness.
-
-
Crystallization:
-
Rationale: Slow cooling allows for the formation of large, pure crystals. Impurities tend to remain in the "mother liquor" (the solvent).[11]
-
Procedure: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Rationale: The crystals must be washed with a cold solvent to remove the impurity-laden mother liquor from their surface.
-
Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
-
Drying:
-
Procedure: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Troubleshooting Guide: Recrystallization
-
Q: My compound "oiled out" instead of crystallizing. What should I do?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol in this case), and allow it to cool more slowly. Seeding the solution with a pure crystal can also help initiate crystallization.[9]
-
-
Q: My percent recovery is very low.
-
A: This can be caused by several factors: using too much initial solvent, cooling the solution too quickly, or washing the crystals with too much cold solvent.[10] Ensure you use the absolute minimum amount of hot solvent for dissolution. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated to obtain a second crop of crystals.[9]
-
-
Q: The final product is still colored.
-
A: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration.[10] Use it sparingly, as it can also adsorb your desired product.
-
Method 3: Vacuum Distillation
When is it the right choice? For large-scale purification where the main impurities are non-volatile residues or have a significantly different boiling point (>20-30 °C difference).
Caption: Simplified workflow for vacuum distillation.
Troubleshooting Guide: Vacuum Distillation
-
Q: The liquid is "bumping" violently.
-
A: Bumping is caused by superheating of the liquid followed by explosive boiling. Always use a magnetic stir bar or boiling chips to ensure smooth boiling. Start stirring before you begin heating.
-
-
Q: I can't achieve a low enough vacuum.
-
A: Check every joint and connection for leaks. Ensure all glassware is properly greased (if using ground glass joints) and that all tubing is secure. The quality of your vacuum pump is also critical.
-
-
Q: My product seems to be decomposing at the distillation temperature.
-
A: This is a clear sign that you need to use a better vacuum to lower the boiling point further. If decomposition still occurs, distillation may not be a suitable method, and you should consider column chromatography.
-
References
-
Chemours. (n.d.). Extraction Procedure. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Supporting Information for a scientific article. (n.d.). General procedure for the trifluoromethylation of arylboronic acids. Retrieved from [Link]
-
Supporting Information for Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. (n.d.). Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (n.d.). Purification of Laboratory Chemicals. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(4-(Trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Retrieved from [Link]
- Google Patents. (n.d.). Process for the extraction of 2-phenylethanol.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Zhang, H., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4721. Retrieved from [Link]
-
ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]
-
Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Retrieved from [Link]
-
Matkar, S. M., et al. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]
-
El-Houssein, A. A., et al. (2022). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Fermentation, 8(1), 26. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)benzeneethanol. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
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- 4. database.ich.org [database.ich.org]
- 5. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% | Fisher Scientific [fishersci.ca]
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- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Navigating the Degradation Pathways of Trifluoromethyl-Containing Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation pathways of trifluoromethyl-containing compounds. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, a nuanced understanding of its potential degradation is critical for robust drug development and environmental fate assessment. This guide offers in-depth, field-proven insights in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group generally considered stable, and what are the exceptions?
The trifluoromethyl group's stability is largely attributed to the immense strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3] This inherent strength makes the -CF3 group resistant to many chemical and enzymatic degradation processes.[4] Its electron-withdrawing nature also deactivates adjacent aromatic rings, rendering them less susceptible to electrophilic attack, a common degradation initiation step for many aromatic compounds.[3]
However, this stability is not absolute. Under specific and often forcing conditions, the -CF3 group can degrade. Exceptions to its stability include:
-
Strong alkaline conditions: High pH can promote the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH).[1][5]
-
Photodegradation: Exposure to UV light can induce the breakdown of trifluoromethyl-containing compounds, sometimes leading to the formation of trifluoroacetic acid (TFA).[1][6]
-
Advanced Oxidation Processes (AOPs): Highly reactive hydroxyl radicals generated during AOPs can initiate the degradation of even very stable trifluoromethylated compounds.[3][7]
-
Reductive Defluorination: Certain chemical and electrochemical methods can cleave the C-F bonds through reduction.[3]
-
Protolytic Defluorination: In the presence of Brønsted superacids, trifluoromethyl-substituted arenes can undergo reactions leading to the formation of reactive electrophilic species.[8]
Q2: What are the primary abiotic degradation pathways for trifluoromethyl-containing compounds?
The primary abiotic degradation pathways observed for trifluoromethyl-containing compounds in experimental settings include:
-
Hydrolysis: This is particularly relevant under alkaline conditions, where the trifluoromethyl group can be hydrolyzed to a carboxylic acid.[1] The susceptibility to hydrolysis is highly dependent on the overall molecular structure, pH, and temperature.[5][9] For instance, the position of the -CF3 group on an aromatic ring can significantly influence its hydrolysis rate.[5]
-
Photodegradation: Ultraviolet radiation can provide the energy needed to break down these compounds. The specific products of photodegradation can vary, but trifluoroacetic acid (TFA) is a commonly observed end-product.[1][6] The pH of the medium can also influence the rate and outcome of photolytic degradation.[6]
-
Oxidative Degradation: The aromatic ring or other functional groups on the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1] Advanced oxidation processes are an aggressive form of oxidative degradation.[3]
-
Thermal Degradation: High temperatures can supply sufficient energy to cleave the strong C-F and C-C bonds, though this is generally less relevant under typical experimental or physiological conditions.[3]
Q3: Is microbial degradation of trifluoromethyl-containing compounds a significant pathway?
Direct and complete microbial degradation of compounds bearing a trifluoromethyl group is often challenging due to the stability of the C-F bond.[3] However, it is not impossible. Some microorganisms have been shown to co-metabolize trifluoromethylaromatic compounds, transforming them into other fluorinated intermediates.[10] For example, some Pseudomonas putida strains can metabolize trifluoromethyl benzoates to form hydroxylated intermediates.[10] The success of microbial degradation can depend on factors such as the presence of a suitable microbial consortium, the potential toxicity of the parent compound or its intermediates, and the availability of more easily degradable carbon sources (co-metabolism).[3]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that researchers may encounter during their experiments and provides actionable troubleshooting steps.
Issue 1: Unexpected peak appears in HPLC analysis during stability studies.
-
Symptom: A new peak emerges in the HPLC chromatogram of your trifluoromethyl-containing compound after incubation under stress conditions (e.g., acidic, basic, oxidative).[1]
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Verification |
| Hydrolysis of Labile Functional Groups | Your molecule may contain more susceptible groups like esters or amides. These are more likely to hydrolyze than the -CF3 group itself.[1][9] Action: Use LC-MS to identify the mass of the new peak and confirm if it corresponds to the hydrolyzed product. |
| Hydrolysis of the Trifluoromethyl Group | While less common, under strong basic conditions, the -CF3 group can hydrolyze to a carboxylic acid.[1][5] Action: Confirm the identity of the new peak using LC-MS. To mitigate this, consider using milder basic conditions or lower temperatures. |
| Oxidative Degradation | If using oxidative stress conditions (e.g., H₂O₂), the new peak could be an oxidized derivative. Action: Analyze the mass spectrum for the addition of oxygen atoms. |
| Photodegradation | If the experiment involves exposure to light, the new peak could be a photoproduct. Action: Run a control experiment in the dark to confirm light-induced degradation. |
Issue 2: Poor mass balance in degradation studies.
-
Symptom: The sum of the parent compound and its observed degradation products does not account for the initial amount of the parent compound.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Verification |
| Formation of Non-UV Active Products | Degradation products may lack a chromophore, making them undetectable by UV detectors.[9] Action: Employ a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). |
| Formation of Volatile Degradation Products | Some degradation products might be volatile and lost during sample preparation or analysis.[9] Action: Consider using headspace GC-MS to analyze for volatile compounds. |
| Precipitation of Degradation Products | Degradants may be insoluble in the analysis solvent and precipitate out.[9] Action: Visually inspect your sample for any precipitate. If present, attempt to dissolve it in a different solvent and re-analyze. |
| Incomplete Elution from HPLC Column | Highly polar or reactive degradation products may not elute from the column under the current method. Action: Modify your HPLC gradient to include a stronger solvent at the end of the run. |
Issue 3: Difficulty in identifying and quantifying metabolites in in vitro metabolism studies.
-
Symptom: Challenges in detecting and characterizing metabolic products of your trifluoromethyl-containing compound using LC-MS.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Verification |
| In-source Fragmentation | Fluorinated compounds can sometimes fragment within the mass spectrometer's ion source, which can be mistaken for metabolites.[11] Action: Optimize the ion source conditions (e.g., ionization voltage) to minimize fragmentation. |
| Poor Chromatographic Resolution | Metabolites are often structurally similar to the parent compound and may co-elute.[11] Action: Optimize your HPLC method (e.g., gradient, column chemistry) to achieve better separation. |
| Non-standard Adduct Formation | The trifluoromethyl group can influence how a molecule ionizes, leading to the formation of unusual adducts in the mass spectrometer.[11] Action: Carefully examine the mass spectrum for unexpected adducts and consider this during data interpretation. |
| Low Levels of Metabolism | The compound may be highly resistant to metabolism, leading to very low concentrations of metabolites that are difficult to detect. Action: Increase the incubation time or the concentration of liver microsomes/hepatocytes. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Basic Conditions
This protocol outlines a general procedure for assessing the hydrolytic stability of a trifluoromethyl-containing compound under basic conditions.
Materials:
-
Trifluoromethyl-containing compound of interest
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., ACN).
-
Incubation: In a vial, add a known volume of the stock solution to the NaOH solution to achieve the desired final concentration of the compound and base.
-
Stress Condition: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A parallel control sample in neutral water should also be prepared.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of HCl solution to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and any degradation products.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general workflow for assessing the metabolic stability of a trifluoromethyl-containing compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard (stopping solution)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls. Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]
-
Incubation: In a 96-well plate, add the HLM suspension and the test compound. Pre-incubate at 37°C for a few minutes.[4][11]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[4][11]
-
Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a well containing the ice-cold stopping solution.[4]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.[4]
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. Calculate the half-life (t½) and intrinsic clearance (CLint).[4]
Visualizing Degradation Pathways
Generalized Abiotic Degradation Pathways
Caption: Key abiotic degradation pathways for trifluoromethyl compounds.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected degradation products.
References
-
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. 1
-
Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. Benchchem. 3
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).
-
Detection and degradation technology of environmental persistent trifluoromethyl pollutants. 7
-
Technical Support Center: Stability of Trifluoromethylated Compounds Under Acidic Conditions. Benchchem. 9
-
Technical Support Center: Degradation of Trifluoromethyl-Substituted Secondary Alcohols. Benchchem. 11
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate.
-
Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide1. Journal of the American Chemical Society.
-
Design and biological activity of trifluoromethyl containing drugs. Wechem.
-
(PDF) Enzymatic defluorination of fluorinated compounds. ResearchGate.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
-
An In-depth Technical Guide to Trifluoromethylated Organic Compounds. Benchchem. 12
-
Trifluoromethylpyridine Compounds: A Comparative Guide to Metabolic Stability. Benchchem. 4
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
-
The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology - ACS Publications.
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Request PDF - ResearchGate.
-
ACS Catalysis Journal. ACS Publications.
-
Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
-
Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. 13
-
Biotic and Abiotic Degradation of 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113): Implications for Detoxification of Chlorinate. Battelle.
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. PubMed.
-
Guide to Metabolomics Analysis: A Bioinformatics Workflow. PMC.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
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Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds
Welcome to the technical support center dedicated to the purification of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, low polarizability, and the strength of the C-F bond—present distinct challenges that can frustrate even seasoned researchers.[1][2] This guide is structured to provide both quick answers to common problems and in-depth, technique-specific troubleshooting advice to help you achieve optimal purity for your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues in the purification of organofluorine compounds.
Q1: Why is my fluorinated compound difficult to separate from non-fluorinated impurities using standard silica gel chromatography?
A: The introduction of fluorine can significantly alter a molecule's properties in ways that are counterintuitive. Fluorine's high electronegativity creates a strong dipole in the C-F bond, but the overall molecular polarity might decrease in highly fluorinated compounds due to the symmetrical arrangement of these bonds and fluorine's low polarizability.[1] This can make your fluorinated compound less polar than its non-fluorinated analogues, leading to co-elution or unexpected elution orders on normal-phase silica gel.
Q2: My fluorinated product is volatile, and I'm experiencing significant sample loss during solvent removal (e.g., rotary evaporation). How can I mitigate this?
A: High volatility is a common characteristic of fluorinated compounds, stemming from reduced intermolecular van der Waals interactions.[3] To prevent sample loss:
-
Use a lower bath temperature on the rotary evaporator.
-
Carefully control the vacuum. It is often not necessary to use a high-vacuum pump.
-
Consider using a higher-boiling-point solvent for extraction and chromatography, such as pentane instead of hexanes, which can be easier to remove under milder conditions.[4]
-
For very volatile compounds, consider alternative purification methods like fractional distillation if boiling points differ sufficiently.
Q3: Can I use standard reversed-phase (e.g., C18) HPLC for my fluorinated compound?
A: While C18 columns can be used, they are often not optimal. Fluorinated compounds can exhibit poor retention and selectivity on traditional C8 and C18 phases.[5][6] This is due to the "fluorophobic" effect, where the fluorinated analyte has weak interactions with the hydrocarbonaceous stationary phase. Specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl chains, often provide superior separation by leveraging unique dipole-dipole, π-π, and fluorous-fluorous interactions.[5][7][8]
Q4: How can I confirm the purity of my final fluorinated compound effectively?
A: While ¹H NMR and LC-MS are standard, ¹⁹F NMR spectroscopy is an exceptionally powerful and often underutilized tool for purity assessment of organofluorine compounds.[9] The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a very wide chemical shift range, which minimizes signal overlap.[9][10][11] This makes it excellent for identifying and quantifying fluorinated impurities, even at low levels, often without the need for an identical reference standard.[9][10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming challenges in specific purification techniques.
Guide 1: Flash Column Chromatography
Flash chromatography is a workhorse technique, but fluorinated compounds require special consideration.
Issue: Poor Separation or Unexpected Elution on Silica Gel
-
Causality: The polarity of fluorinated compounds does not always scale predictably with the degree of fluorination. Highly fluorinated molecules can be surprisingly nonpolar and elute much faster than expected. Conversely, a single trifluoromethyl group on a polar scaffold can have minimal impact on retention.
-
Troubleshooting Protocol:
-
Systematic TLC Analysis: Before committing to a column, thoroughly screen solvent systems. Start with standard systems (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol) and observe the effect on your compound's Rf value.
-
Consider Reversed-Phase: If normal-phase separation is poor, reversed-phase flash chromatography is an excellent alternative. Fluorinated stationary phases (like PFP or tridecafluoro) are ideal, as they retain fluorinated compounds more strongly.[7] Even standard C18 silica can be effective, particularly if the impurities are non-fluorinated.
-
Solvent Modifiers: For basic fluorinated compounds that streak on silica, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can dramatically improve peak shape.[12] For acidic compounds, a similar amount of acetic acid can be beneficial.
-
Workflow: Selecting a Chromatographic Strategy
Here is a decision-making workflow for choosing the right chromatographic approach for your fluorinated compound.
Caption: Decision workflow for chromatographic purification.
Guide 2: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, HPLC is essential. Column and mobile phase selection are critical for success.
Issue: Choosing the Optimal Column and Mobile Phase
-
Causality: The unique electronic nature of fluorinated compounds enables interactions beyond simple hydrophobicity. PFP columns, for example, can engage in dipole-dipole and π-π stacking interactions with aromatic or halogenated analytes, offering selectivity that C18 columns lack.[5][8]
-
Solution: Strategic Column Selection
-
C18/C8: A starting point, but may provide insufficient retention for highly fluorinated molecules.
-
Pentafluorophenyl (PFP): Excellent for separating halogenated compounds, aromatic positional isomers, and mixtures containing both fluorinated and non-fluorinated analytes.[5]
-
Fluorinated Alkyl (e.g., TDF): Specifically designed for "fluorous" interactions. These phases strongly retain highly fluorinated molecules, making them ideal for separating compounds based on their fluorine content.[7] The more fluorinated and hydrophobic a molecule is, the better it will be retained.[7]
-
Data Summary: HPLC Column Selection Guide
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Considerations |
| C18 / C8 | Hydrophobic (van der Waals) | General purpose, separation of non-fluorinated impurities. | May show poor retention and selectivity for fluorinated analytes.[5][6] |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrophobic | Aromatic & halogenated compounds, positional isomers.[5][8] | Offers unique selectivity compared to C18, especially for complex mixtures.[5] |
| Tridecafluoro (TDF) | Fluorous (Fluorophilicity) | Separating highly fluorinated compounds from each other or from non-fluorous molecules.[7] | Retention increases with the fluorine content of the analyte.[7] |
Guide 3: Crystallization
Crystallization can be a highly effective and scalable purification technique, but fluorinated compounds can be reluctant to form ordered solids.
Issue: Compound Fails to Crystallize or "Oils Out"
-
Causality: The weak intermolecular interactions (van der Waals forces) of many organofluorine compounds mean they often have lower melting points and higher solubility in organic solvents.[1] Furthermore, the introduction of fluorine can disrupt crystal packing arrangements that are favorable for non-fluorinated analogues.[13]
-
Troubleshooting Protocol:
-
Solvent Screening: Expand your range of crystallization solvents. Consider solvent pairs where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Common pairs include DCM/heptane, Ethyl Acetate/heptane, and Acetone/water.
-
Leverage Fluorous Interactions: If your molecule is heavily fluorinated, try using a fluorous solvent (e.g., perfluorohexane) as the anti-solvent with a common organic solvent like acetone. The principle of "like-dissolves-like" can promote the aggregation and crystallization of fluorinated molecules.[3]
-
Control Cooling Rate: Do not rush the crystallization. Slow cooling from a heated, saturated solution is paramount. Try cooling the solution to room temperature and letting it stand for 24-48 hours before moving it to a 4°C refrigerator, and finally to a -20°C freezer.
-
Seeding: If you have a small amount of pure, solid material, add a single, tiny crystal ("seed crystal") to a supersaturated solution to initiate crystallization.
-
Guide 4: Distillation and Volatility
The volatility of fluorinated compounds can be both a purification tool and a challenge.
Issue: Formation of Azeotropes with Solvents
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible. Fluorinated compounds frequently form azeotropes with common organic solvents and water.[14] For example, 2,2,2-trifluoroethanol forms a maximum-boiling azeotrope with isopropanol.[15]
-
Troubleshooting Strategies:
-
Change the System: The simplest solution is to avoid the azeotrope by using a different solvent in the preceding step (e.g., extraction or reaction workup).
-
Extractive Distillation: This technique involves adding a third component (a "separating agent" or "entrainer") that selectively alters the relative volatility of the mixture's components, thereby "breaking" the azeotrope.[15] For example, N-methyl-2-pyrrolidone can be used to separate 2,2,2-trifluoroethanol from isopropanol.[15]
-
Heteroazeotropic Distillation: If the fluorinated compound and the impurity form a heteroazeotrope (an azeotrope that separates into two liquid phases upon condensation), this property can be exploited. Acetone has been used as an agent to purify perfluoro(7-methylbicyclo[4.3.0]nonane) from close-boiling impurities through this method.[16] The condensed distillate is collected, the layers are separated, and the desired component is recovered.[17]
-
Workflow: Troubleshooting Azeotropic Mixtures
Caption: Troubleshooting workflow for azeotropes.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Available at: [Link]
-
Application of 19F quantitative NMR to pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. Google Patents.
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. Available at: [Link]
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Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]
-
Polarity and Intermolecular Forces. Chemistry LibreTexts. Available at: [Link]
-
Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. Available at: [Link]
- Purification of organic fluorine compounds. Google Patents.
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health. Available at: [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Royal Society of Chemistry. Available at: [Link]
-
Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. Available at: [Link]
-
Haloalkanes and Haloarenes. NCERT. Available at: [Link]
-
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Available at: [Link]
-
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI. Available at: [Link]
-
Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. Available at: [Link]
-
Process for the separation of HF via azeotropic distillation. European Patent Office. Available at: [Link]
-
Azeotropes and separation by distillation?. Chemistry Stack Exchange. Available at: [Link]
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health. Available at: [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Institutes of Health. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. MDPI. Available at: [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Trifluoromethylation
Welcome to the Technical Support Center for Large-Scale Trifluoromethylation. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling up these powerful, yet hazardous, reactions. The incorporation of a trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry, known to enhance metabolic stability and binding affinity.[1][2] However, the inherent exothermicity of these reactions presents significant safety and control challenges at scale.[3][4]
This document moves beyond standard operating procedures to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices and offer robust, self-validating protocols to ensure both the safety and success of your large-scale campaigns.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Risk
This section addresses the foundational knowledge required to approach large-scale trifluoromethylation with a robust safety-first mindset.
Q1: What fundamentally causes the high exothermicity in trifluoromethylation reactions?
A1: The high exothermicity stems from the formation of exceptionally strong carbon-fluorine (C-F) and carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds, which releases a significant amount of energy. The trifluoromethyl group is highly electronegative, making the bond formation with a nucleophilic carbon or heteroatom thermodynamically very favorable. For instance, in Ullmann-type couplings, the reductive elimination step to form the C(sp²)–CF₃ bond from a copper(III) intermediate is a major heat-releasing event.[5][6] Similarly, the nucleophilic addition of a CF₃⁻ anion (e.g., from the Ruppert-Prakash reagent) to a carbonyl group is a highly energetic process.[7]
Q2: What is "thermal runaway," and why is it the primary concern when scaling up?
A2: Thermal runaway is a dangerous, self-accelerating chemical reaction where the rate of heat generation exceeds the rate of heat removal.[3][8] This creates a positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, leading to even faster heat generation.[9]
The core problem in scaling up is the change in the surface-area-to-volume ratio. As you increase the reactor volume (e.g., from 1 L to 100 L), the volume (which dictates heat generation) increases cubically (x³), while the surface area of the reactor wall (which dictates heat removal) increases only squarely (x²).[4] This fundamental geometric limitation means that large reactors are inherently less efficient at dissipating heat, making them far more susceptible to thermal runaway.[10] An uncontrolled thermal runaway can lead to a violent release of pressure, toxic gases, and potentially, a reactor explosion.[8][11]
Q3: Beyond temperature, what are the most critical parameters to monitor during a large-scale exothermic reaction?
A3: While internal reaction temperature is paramount, a comprehensive monitoring strategy is essential for safety and control.
| Parameter | Importance & Rationale | Recommended Monitoring |
| Reagent Addition Rate | Directly controls the rate of heat generation. An addition rate that is too fast is a common cause of thermal runaway.[3][12] | Use automated, calibrated dosing pumps.[12] The rate should be determined by prior calorimetric studies. |
| Cooling System Temperature | Monitors the performance of your heat removal system. A deviation can indicate a failure in the chiller or heat exchanger. | Place temperature probes at the coolant inlet and outlet of the reactor jacket. |
| Agitation/Stirring Rate | Crucial for ensuring homogenous mixing and efficient heat transfer from the reaction mass to the reactor walls.[13][14] Poor mixing can create localized hot spots. | Monitor motor amperage or use a tachometer to ensure consistent stirrer speed. |
| Pressure | An increase in reactor pressure can signal gas evolution, a secondary reaction, or the boiling of the solvent, all indicators of a potential loss of control.[14] | Use a calibrated pressure transducer connected to an alarm and/or an emergency venting system. |
Q4: How does the choice of trifluoromethylating agent impact the thermal risk profile?
A4: The physical state and inherent stability of the reagent are critical factors.
-
Gaseous Reagents (e.g., Fluoroform - CF₃H): These present challenges related to mass transfer. Poor gas dispersion can lead to a buildup of unreacted gas in the headspace, while inefficient mixing in the liquid phase can cause localized super-saturation and sudden, rapid reaction if agitation improves.[13] However, using a mass flow controller allows for precise, easily controlled, and easily stopped addition.[15][16]
-
Liquid Reagents (e.g., Ruppert-Prakash Reagent - TMSCF₃): As a liquid, TMSCF₃ is relatively easy to handle and dose accurately using pumps.[7][17] The initiation often requires a catalytic activator, and the reaction exotherm must still be managed carefully.
-
Solid Reagents (e.g., Togni Reagent II): These reagents pose unique risks. Togni Reagent II is known to have explosive properties and can decompose exothermically, especially when heated above its melting point or in contact with strong acids/bases.[18][19][20][21] Handling it as a solid at a large scale requires extreme caution to avoid friction, impact, and dust generation. Its addition as a solution is often preferred to mitigate some of these risks.
Q5: What is reaction calorimetry, and why is it non-negotiable for safe scale-up?
A5: Reaction calorimetry (RC) is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction in real-time.[12][22] It is non-negotiable for scale-up because it provides critical quantitative data needed to design a safe process. Key data points obtained from RC include:
-
Heat of Reaction (ΔHᵣ): The total amount of energy released per mole of reactant.
-
Heat Flow (q): The rate of heat generation (in Watts), which tells you how fast the reaction is producing energy.
-
Specific Heat Capacity (Cₚ): The amount of energy required to raise the temperature of the reaction mass.
With this data, engineers can calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise (ΔT_ad) , which predicts how high the temperature would climb if all cooling were lost. This information is essential for selecting an appropriate reactor, designing an adequate cooling system, and defining safe operating limits (e.g., maximum addition rate).[12]
Part 2: Troubleshooting Guide - Real-World Scenarios & Solutions
This section provides actionable guidance for specific problems you may encounter during your experiments.
Q6: My reaction temperature is rising faster than expected but remains below the critical limit. What are the immediate corrective actions?
A6: This situation indicates that the rate of heat generation is beginning to exceed the planned heat removal rate. Immediate, calm intervention is required.
-
Stop Reagent Addition: Immediately and safely stop the feed of the limiting reagent.[12] This is the fastest way to reduce the rate of heat generation.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a bath, check that it is at the correct temperature and has sufficient volume.[12]
-
Maintain Agitation: Do not stop the stirrer. Proper agitation is critical to transfer the excess heat to the cooling jacket. Increasing the stirring rate can sometimes improve heat transfer, but this should be done cautiously.[12]
-
Monitor Closely: Continue to closely monitor the internal temperature and reactor pressure. The temperature should begin to stabilize and then decrease as the unreacted material is consumed and heat is removed. Do not restart the reagent addition until the temperature is well within the desired range and the cause of the deviation has been determined.
Q7: I've observed a sudden, uncontrolled temperature and pressure spike. What is the emergency procedure for a thermal runaway?
A7: A thermal runaway is an emergency. The priority shifts from saving the batch to ensuring the safety of personnel and equipment. Your facility must have a pre-approved and practiced emergency protocol.
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// Edges start -> stop_add; stop_add -> max_cool; max_cool -> alert; alert -> quench_decision; quench_decision -> prepare_quench [label="Yes"]; prepare_quench -> execute_quench; execute_quench -> monitor_safe; quench_decision -> monitor_safe [label="No, stabilizing"]; execute_quench -> evacuate [style=dashed, label="If quench fails\nor is not possible"];
} dot Caption: Emergency decision tree for a thermal runaway event.
The key steps are:
-
Stop All Feeds: Immediately halt the addition of all reagents.
-
Full Cooling: Apply maximum cooling.
-
Alert & Evacuate: Alert all personnel and follow the site's emergency plan, which may involve evacuating the immediate area.
-
Emergency Quench (Use with Extreme Caution): If, and only if, you have a pre-approved and tested quenching protocol, consider its use. This typically involves adding a large volume of a pre-chilled, inert solvent to dilute the reactants and absorb the heat.[12] This is a high-risk operation and should not be improvised.
Q8: I'm using the Togni Reagent II for a large-scale reaction. What specific safety precautions are essential?
A8: Togni Reagent II and its precursors are known to have explosive properties, requiring specialized handling procedures.[18][19][23]
-
Avoid Heat, Friction, and Impact: Do not handle the solid reagent in a way that could generate static, friction, or impact. Use appropriate non-sparking tools.
-
Controlled Temperature: The pure reagent can decompose exothermically when heated.[21] Store it in a cool, controlled environment and ensure the reaction temperature is strictly maintained.
-
Dosing Strategy: For large-scale use, adding the reagent as a solution in a suitable solvent is strongly recommended over adding it as a solid. This improves dosing control and heat transfer.
-
Material Compatibility: Ensure the reagent is not brought into contact with strong acids, bases, or reducing agents, as this can trigger violent decomposition.[21]
-
Review Literature: Always review the latest safety information, such as the notification in Organic Process Research & Development, before handling this reagent.[19]
Q9: My reaction requires a gaseous reagent like trifluoromethyl iodide (CF₃I) or fluoroform (CF₃H), and I'm getting poor conversion at scale. What's the likely problem?
A9: This is a classic large-scale problem of insufficient mass transfer, where the gas is not dissolving into and mixing with the liquid phase efficiently.[13]
-
Improve Gas Dispersion: Simple subsurface bubbling is often inadequate at scale. Use a reactor equipped with a high-efficiency gas dispersion tube (a fritted sparger) or a gas-inducing impeller to create very fine bubbles, maximizing the gas-liquid interfacial area.[13]
-
Increase Agitation: A higher stirring rate can dramatically improve the rate of gas dissolution.
-
Consider a Different Reactor Type: For gas-liquid reactions, specialized reactors like jet loop reactors or continuous flow systems can offer vastly superior mass transfer.[13][24]
-
Continuous Flow Chemistry: A "tube-in-tube" reactor is an excellent solution where the gaseous reagent diffuses through a gas-permeable membrane into the liquid stream, ensuring efficient and safe saturation under controlled pressure.[15][24] This approach also allows for the safe and complete consumption of the gas.[25][26]
// Nodes lab [label="Lab Scale (e.g., 100 mL)\nHigh Surface/Volume Ratio\nEfficient Heat Transfer", fillcolor="#E8F0FE", fontcolor="#202124"]; calorimetry [label="Step 1: Reaction Calorimetry\n(RC1, DSC)\n- Determine ΔHr, Heat Flow\n- Assess Thermal Hazard", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Step 2: Hazard Analysis\n- Calculate ΔT_ad\n- Define MTSR\n- Model 'Loss of Cooling' Scenario", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; pilot [label="Pilot Scale (e.g., 50 L)\nReduced Surface/Volume Ratio\nHeat Removal is Critical", fillcolor="#FCE293", fontcolor="#202124"]; engineering [label="Step 3: Engineering Controls\n- Select Reactor with Adequate\n Heat Exchange Capacity\n- Define Cooling Requirements", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Step 4: Process Controls\n- Set Max Reagent Addition Rate\n- Define Temp/Pressure Limits\n- Write SOPs & Emergency Plan", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; production [label="Production Scale (e.g., 1000 L)\nContinuous Monitoring\nStrict Adherence to SOPs", fillcolor="#F9AB9F", fontcolor="#202124"];
// Edges lab -> calorimetry [label="Initial Study"]; calorimetry -> analysis [label="Generate Data"]; analysis -> engineering [label="Inform Design"]; engineering -> pilot [label="Implement for"]; pilot -> process [label="Refine for"]; process -> production [label="Finalize for"]; } dot Caption: A workflow for safely scaling up an exothermic reaction.
Part 3: Experimental Protocol - A General Framework for Scale-Up
This protocol outlines a self-validating system for transitioning a known exothermic trifluoromethylation from the lab bench to a pilot-scale reactor.
Objective: To safely scale a trifluoromethylation reaction from 0.1 mol to 5.0 mol.
Methodology:
-
Hazard Assessment (Desk Study):
-
Thoroughly review all available literature on the specific reaction, reagents, and potential byproducts. Pay close attention to any safety warnings (e.g., for Togni reagents[19][20]).
-
Estimate the reaction enthalpy based on literature values for similar transformations if direct data is unavailable.
-
-
Reaction Calorimetry (Small Scale - 0.1 mol):
-
Perform the reaction in an automated reaction calorimeter (e.g., Mettler-Toledo RC1) under the proposed process conditions.
-
Measure the heat of reaction (ΔHᵣ) and the maximum rate of heat evolution.
-
Use this data to calculate the adiabatic temperature rise (ΔT_ad). Crucial Checkpoint: If ΔT_ad is unacceptably high (e.g., >50-100 °C, depending on facility guidelines), the process must be redesigned (e.g., by using more diluent or a semi-batch process) before proceeding.
-
-
Process Design & Engineering Controls:
-
Based on the calorimetry data, calculate the required heat removal capacity for the 5.0 mol scale.
-
Select a reactor with a jacket and an overhead condenser that can exceed this cooling requirement by a safe margin (e.g., >25%).
-
Program the automated dosing system to not exceed the maximum addition rate determined by the heat flow data. The addition should be controlled such that the rate of heat generation never overwhelms the cooling system's capacity.[4]
-
-
Execution at Scale (5.0 mol):
-
Pre-Run Checks:
-
Conduct a dry run to test the chiller, stirrer, and dosing pump.
-
Ensure an emergency quench solution (e.g., 20 L of pre-chilled toluene) is readily available.
-
Verify all temperature and pressure sensors are calibrated and alarms are set.
-
-
Reaction Execution:
-
Charge the reactor with the substrate and solvent. Cool the reactor to the starting temperature (e.g., 0 °C).
-
Begin the slow, controlled, sub-surface addition of the trifluoromethylating agent solution.
-
Continuously monitor the internal temperature, coolant temperature, and pressure. The internal temperature should remain stable.
-
Contingency: If the internal temperature rises by more than a pre-set limit (e.g., 2-3 °C) above the setpoint, immediately pause the addition until it returns to the setpoint.[12]
-
-
Work-up: Once the reaction is complete (confirmed by an in-process control like TLC or UPLC), proceed with the planned quenching and work-up procedure. Note that the initial quench step can also be exothermic and must be performed slowly and with adequate cooling.[12]
-
References
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- Ye, J., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews.
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- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
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- Enamine. (n.d.). Togni Reagent II.
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- Wilger, D. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications.
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- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wikipedia. (n.d.). Ullmann condensation.
- Chen, Q., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-[4-(trifluoromethyl)phenyl]ethanol and 2-phenylethanol: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of 2-[4-(trifluoromethyl)phenyl]ethanol and its parent compound, 2-phenylethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes known experimental data, explores the structure-activity relationship conferred by the trifluoromethyl moiety, and presents detailed experimental protocols to facilitate further investigation into their mechanisms of action.
Introduction: A Tale of Two Alcohols
2-phenylethanol (PEA) is a naturally occurring aromatic alcohol with a characteristic rose-like odor. It is widely recognized for its antimicrobial and antifungal properties and is utilized in the food, cosmetic, and pharmaceutical industries.[1] Its biological activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit macromolecular synthesis.[2]
The introduction of a trifluoromethyl (-CF3) group to the phenyl ring, creating this compound, presents an intriguing modification. The -CF3 group is a powerful electron-withdrawing moiety known to significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. While direct comparative studies on the biological activities of these two specific compounds are limited, this guide will extrapolate from existing data on related compounds and provide a framework for their systematic evaluation.
Comparative Analysis of Biological Activities
The primary biological activities of interest for these compounds are their antimicrobial, antifungal, and potential neurological effects.
Antimicrobial and Antifungal Activity: A Hypothesis of Enhanced Potency
2-phenylethanol has established bacteriostatic and fungicidal effects. Its mechanism of action involves the disruption of cellular membranes, leading to increased permeability and leakage of cellular components.[3] Studies have shown that the bacteriostatic activity of 2-phenylethanol derivatives correlates with their ability to partition into and disrupt biomembranes.[2]
The introduction of a trifluoromethyl group is hypothesized to enhance this antimicrobial activity. The high lipophilicity of the -CF3 group can facilitate the molecule's transport across microbial cell membranes. Furthermore, the electron-withdrawing nature of the -CF3 group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with microbial targets. While direct experimental data for this compound is scarce, studies on other fluorinated phenylethanol derivatives have demonstrated potent antifungal activity.[4]
Table 1: Postulated Comparative Antimicrobial Profile
| Feature | 2-phenylethanol | This compound (Hypothesized) | Rationale for Hypothesis |
| Primary Mechanism | Cell membrane disruption, inhibition of DNA, RNA, and protein synthesis.[2] | Enhanced cell membrane disruption and potential for more specific target interactions. | Increased lipophilicity and electron-withdrawing effects of the -CF3 group. |
| Antimicrobial Spectrum | Broad-spectrum against various bacteria and fungi.[1] | Potentially broader or more potent against specific strains, particularly those with lipid-rich cell walls. | Enhanced membrane partitioning. |
| Potency (e.g., MIC) | Moderate. | Potentially lower MIC values (higher potency). | Structure-activity relationships of similar fluorinated compounds suggest increased efficacy.[4][5] |
Potential Neurological Effects: An Unexplored Frontier
Ethanol is known to have significant effects on the central nervous system.[6] Given the structural similarity of 2-phenylethanol and its trifluoromethylated analog to ethanol and other neuroactive compounds, their potential neurological effects warrant investigation. Lipophilic compounds can cross the blood-brain barrier and interact with neurological targets.[7] The increased lipophilicity of this compound suggests it may have a greater potential for central nervous system penetration and activity compared to 2-phenylethanol. However, to date, there is a lack of specific research on the neurological effects of either of these compounds.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of two-fold dilutions of 2-phenylethanol and this compound in a 96-well microtiter plate containing the appropriate broth medium.[8]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Diagram 1: Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cell Membrane Permeability Assay
This assay assesses the ability of the compounds to disrupt the microbial cell membrane using a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.
Methodology:
-
Cell Preparation: Grow the microbial culture to the mid-log phase and wash the cells with a suitable buffer (e.g., PBS).[10]
-
Treatment: Resuspend the cells in the buffer and treat with varying concentrations of 2-phenylethanol and this compound.
-
Dye Addition: Add propidium iodide to the cell suspensions.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates increased membrane permeability.[10]
Diagram 2: Cell Membrane Permeability Assay Workflow
Caption: Key steps in the DNA synthesis inhibition assay.
Conclusion and Future Directions
While 2-phenylethanol is a well-characterized antimicrobial agent, the biological profile of this compound remains largely unexplored. Based on the known effects of the trifluoromethyl group, it is reasonable to hypothesize that the fluorinated analog will exhibit enhanced antimicrobial and antifungal activity due to increased lipophilicity and altered electronic properties. The potential for neurological effects of both compounds also presents an important area for future research. The experimental protocols outlined in this guide provide a robust framework for a thorough comparative analysis, which will be crucial for understanding the structure-activity relationship and unlocking the potential applications of these compounds in various scientific and industrial fields.
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Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. Available at: [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. Available at: [Link]
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Structure-Guided Discovery of 2-Phenylethanol as a Dual-Target Antifungal and Antiviral Agent: Integrative Docking, Dynamics, and ADMET Profiling Against Key Pathogenic Enzymes. ResearchGate. Available at: [Link]
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Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. ResearchGate. Available at: [Link]
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. MDPI. Available at: [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available at: [Link]
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DNA Synthesis Inhibition. Gosset. Available at: [Link]
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Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. PMC. Available at: [Link]
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Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Scirp.org. Available at: [Link]
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Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. PMC - NIH. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]
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Antimicrobial Action of Esters of Polyhydric Alcohols. PMC - NIH. Available at: [Link]
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Tools for Characterizing Bacterial Protein Synthesis Inhibitors. PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]
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DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. Available at: [Link]
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Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. Available at: [Link]
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Combining Colistin and Fluconazole Synergistically Increases Fungal Membrane Permeability and Antifungal Cidality. ACS Infectious Diseases. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]
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Antimicrobial Susceptibility Testing. myadlm.org. Available at: [Link]
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Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases. MDPI. Available at: [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed. Available at: [Link]
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Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. MDPI. Available at: [Link]
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Ethanol Inhibits Persistent Activity in Prefrontal Cortical Neurons. PMC - PubMed Central. Available at: [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. Available at: [Link]
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Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. NIH. Available at: [Link]
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Current status and perspectives of 2-phenylethanol production through biological processes. Available at: [Link]
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Impairments of brain and behavior: the neurological effects of alcohol. PubMed - NIH. Available at: [Link]
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2-[4-Ethoxy-2-(trifluoromethyl)phenyl]ethanol. PubChem. Available at: [Link]
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Current status and perspectives of 2-phenylethanol production through biological processes. Available at: [Link]
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Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. PMC - NIH. Available at: [Link]
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Effects of acute ethanol intoxication on experimental brain injury in the rat: neurobehavioral and phosphorus-31 nuclear magnetic resonance spectroscopy studies. PubMed. Available at: [Link]
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Understanding Ethanol's Acute Effects on Medial Prefrontal Cortex Neural Activity Using State-Space Approaches. NIH. Available at: [Link]
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A Researcher's Guide to Trifluoromethylation: Comparing the Efficacy of Modern Reagents
For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a pivotal tactic in modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating agent is, therefore, a critical decision that dictates the efficiency, scope, and practicality of a synthetic route. This guide offers a comprehensive comparison of the leading trifluoromethylating agents, categorized by their reaction mechanisms—electrophilic, nucleophilic, and radical—to provide a clear framework for reagent selection. We will delve into their mechanistic nuances, present comparative performance data, and provide detailed experimental protocols to empower you with the knowledge to choose the optimal reagent for your synthetic challenge.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and metabolic stability, make it a valuable addition to pharmacologically active compounds. Its introduction can lead to improved pharmacokinetic and pharmacodynamic profiles, transforming a promising lead compound into a viable drug candidate. The diverse array of available trifluoromethylating agents reflects the importance of this functional group in modern chemistry.
At the Crossroads of Reactivity: Electrophilic, Nucleophilic, and Radical Pathways
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate: an electrophilic trifluoromethyl cation equivalent (CF₃⁺), a nucleophilic trifluoromethyl anion equivalent (CF₃⁻), or a trifluoromethyl radical (•CF₃). Understanding the dominant reactive species generated by each reagent is paramount to predicting its reactivity and substrate compatibility.
subgraph "cluster_electrophilic" { label="Electrophilic (CF₃⁺)"; bgcolor="#F1F3F4"; "Togni's Reagents" [fillcolor="#4285F4"]; "Umemoto's Reagents" [fillcolor="#4285F4"]; }
subgraph "cluster_nucleophilic" { label="Nucleophilic (CF₃⁻)"; bgcolor="#F1F3F4"; "Ruppert-Prakash Reagent" [fillcolor="#34A853"]; }
subgraph "cluster_radical" { label="Radical (•CF₃)"; bgcolor="#F1F3F4"; "Langlois Reagent" [fillcolor="#EA4335"]; }
"Trifluoromethylating Agents" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Trifluoromethylating Agents" -> "Togni's Reagents" [label=" deliver 'CF₃⁺' or '•CF₃'"]; "Trifluoromethylating Agents" -> "Umemoto's Reagents" [label=" deliver 'CF₃⁺'"]; "Trifluoromethylating Agents" -> "Ruppert-Prakash Reagent" [label=" deliver 'CF₃⁻'"]; "Trifluoromethylating Agents" -> "Langlois Reagent" [label=" deliver '•CF₃'"]; }
Caption: Classification of common trifluoromethylating agents based on their reactive species.Electrophilic Trifluoromethylating Agents: The Power of "CF₃⁺"
Electrophilic trifluoromethylating reagents are among the most widely used due to their versatility and compatibility with a broad range of nucleophiles. These reagents formally deliver a trifluoromethyl cation equivalent to the substrate.
Togni's Reagents: Hypervalent Iodine at the Helm
Togni's reagents, particularly the first and second generation hypervalent iodine compounds, are celebrated for their bench-top stability and broad applicability.[1] They can participate in both electrophilic and radical pathways, offering a degree of flexibility in reaction design.[2]
reagent [label="{Togni's Reagent | (Hypervalent Iodine)}", fillcolor="#4285F4"]; substrate [label="{Nucleophile | (e.g., Enolate, Thiol)}", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="{Transition State}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="{Trifluoromethylated Product}", fillcolor="#34A853"];
reagent -> intermediate [label="Attack by Nu"]; substrate -> intermediate; intermediate -> product [label="CF₃ Transfer"]; }
Caption: General mechanism of electrophilic trifluoromethylation using Togni's reagent.Comparative Performance:
| Feature | Togni's Reagent I | Togni's Reagent II |
| Reactivity | Generally more reactive | Often requires harsher conditions |
| Substrate Scope | Broad; includes C-, N-, O-, S-, and P-nucleophiles | Similar to Reagent I, but can be more selective |
| Functional Group Tolerance | Good | Good |
| Safety | Stable solid, but handle with care[3][4][5] | Stable solid, but handle with care[6] |
| Cost | ~$93.50/1g[4] | Varies by supplier |
Umemoto's Reagents: Sulfonium Salts as Potent Electrophiles
Umemoto's reagents are powerful electrophilic trifluoromethylating agents based on a sulfonium salt scaffold.[7] They are known for their high reactivity and are particularly effective for the trifluoromethylation of electron-rich substrates.
Comparative Performance:
| Feature | Umemoto's Reagent |
| Reactivity | Highly reactive |
| Substrate Scope | Wide range of nucleophiles, including silyl enol ethers and β-ketoesters[7] |
| Functional Group Tolerance | Good, but can be less tolerant than Togni's reagents with sensitive groups |
| Safety | Stable solid, handle with care |
| Cost | Varies by supplier |
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent II
This protocol is a representative example of an electrophilic trifluoromethylation.
-
Materials:
-
β-Ketoester (1.0 mmol)
-
Togni's Reagent II (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β-ketoester, Togni's Reagent II, and CuI.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated product.[8]
-
Nucleophilic Trifluoromethylating Agents: The Utility of "CF₃⁻"
Nucleophilic trifluoromethylating agents deliver a trifluoromethyl anion equivalent, which readily reacts with a variety of electrophilic substrates.
Ruppert-Prakash Reagent: A Silicon-Based Workhorse
The Ruppert-Prakash reagent (TMSCF₃) is the most widely used nucleophilic trifluoromethylating agent.[9] Its stability and ease of handling have made it a staple in organic synthesis. The reaction is typically initiated by a catalytic amount of a fluoride source.[9]
reagent [label="{Ruppert-Prakash Reagent | (TMSCF₃)}", fillcolor="#34A853"]; activator [label="{Fluoride Source | (e.g., TBAF)}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cf3_anion [label="{[CF₃]⁻}", shape=ellipse, fillcolor="#EA4335"]; substrate [label="{Electrophile | (e.g., Aldehyde)}", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{Trifluoromethylated Product}", fillcolor="#4285F4"];
reagent -> cf3_anion [label="Activation"]; activator -> reagent; cf3_anion -> product [label="Nucleophilic Attack"]; substrate -> product; }
Caption: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.Comparative Performance:
| Feature | Ruppert-Prakash Reagent (TMSCF₃) |
| Reactivity | Requires activation with a nucleophilic initiator |
| Substrate Scope | Aldehydes, ketones, imines, and other electrophiles[10] |
| Functional Group Tolerance | Good, but sensitive to strong nucleophiles |
| Safety | Flammable liquid and vapor; handle with care[11][12] |
| Cost | Varies by supplier |
Experimental Protocol: Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol illustrates a typical nucleophilic trifluoromethylation.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent via syringe.
-
Slowly add the TBAF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the trifluoromethylated alcohol.[13][14]
-
Radical Trifluoromethylating Agents: Harnessing the Power of •CF₃
Radical trifluoromethylation has emerged as a powerful strategy for the formation of C-CF₃ bonds, particularly for the functionalization of alkenes and arenes.[15]
Langlois Reagent: A Versatile Radical Precursor
The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and bench-stable solid that serves as an excellent source of the trifluoromethyl radical upon oxidation.[16]
reagent [label="{Langlois Reagent | (CF₃SO₂Na)}", fillcolor="#EA4335"]; oxidant [label="{Oxidant | (e.g., t-BuOOH)}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cf3_radical [label="{•CF₃}", shape=ellipse, fillcolor="#4285F4"]; substrate [label="{Alkene/Arene}", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{Trifluoromethylated Product}", fillcolor="#34A853"];
reagent -> cf3_radical [label="Oxidation"]; oxidant -> reagent; cf3_radical -> product [label="Radical Addition"]; substrate -> product; }
Caption: Generation of the trifluoromethyl radical from the Langlois reagent.Comparative Performance:
| Feature | Langlois Reagent (CF₃SO₂Na) |
| Reactivity | Requires an oxidant to generate the •CF₃ radical |
| Substrate Scope | Alkenes, arenes, and heteroarenes[17] |
| Functional Group Tolerance | Generally good, but can be sensitive to oxidative conditions |
| Safety | Stable solid, handle with care[18][19][20] |
| Cost | Relatively inexpensive, approximately ₹18000/kg (~$215/kg)[21] |
Experimental Protocol: Radical Trifluoromethylation of an Alkene using the Langlois Reagent
This protocol provides a general procedure for a radical trifluoromethylation.
-
Materials:
-
Alkene (1.0 mmol)
-
Langlois Reagent (1.5 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (70% in water, 2.0 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkene and the Langlois Reagent in acetonitrile.
-
Add the tert-butyl hydroperoxide dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove excess peroxide, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the trifluoromethylated alkane.[22][23]
-
Conclusion: Making an Informed Choice
The selection of a trifluoromethylating agent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired transformation, and practical factors such as cost and safety. Electrophilic reagents like Togni's and Umemoto's reagents offer broad applicability for a range of nucleophiles. The Ruppert-Prakash reagent remains the go-to choice for nucleophilic trifluoromethylation of electrophiles. For radical transformations, the inexpensive and stable Langlois reagent provides a reliable source of the trifluoromethyl radical.
By understanding the fundamental reactivity of each class of reagent and consulting the comparative data and protocols provided in this guide, researchers can confidently select the most effective tool for their specific synthetic needs, paving the way for the successful incorporation of the valuable trifluoromethyl group into their target molecules.
References
- SR Innovations India. Langlois reagent or Sodium trifluoromethanesulfinate, Cas No. 2926-29-6. IndiaMART. Accessed January 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. 2014.
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- Fisher Scientific. SAFETY DATA SHEET: (Trifluoromethyl)trimethylsilane, 0.5M solution in THF. 2009.
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A Comparative Guide to the In Vitro Cytotoxicity Validation of 2-[4-(Trifluoromethyl)phenyl]ethanol
Introduction
2-[4-(Trifluoromethyl)phenyl]ethanol is a fluorinated aromatic alcohol used as a building block in the synthesis of various chemical entities, including agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While these properties are advantageous in chemical synthesis, they also necessitate a thorough evaluation of the compound's toxicological profile. Cytotoxicity assays are fundamental to this process, providing critical data on a compound's potential to damage or kill cells, thereby guiding risk assessment and future development.[2][3]
Currently, the scientific literature presents a notable gap regarding the specific in vitro cytotoxicity of this compound.[4] This guide, therefore, is designed for researchers, scientists, and drug development professionals to provide a comprehensive, first-principles approach to validating the cytotoxicity of this and similar novel compounds. We will dissect and compare the most relevant and robust assays, moving beyond mere procedural lists to explain the causality behind experimental choices. Our focus is on building a self-validating system of inquiry to generate reliable and interpretable data.
Pillar 1: Selecting the Right Cytotoxicity Assay—A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effect. A substance can harm cells in numerous ways, including disrupting metabolic activity, compromising membrane integrity, or inducing programmed cell death (apoptosis).[3][5] Therefore, a robust validation strategy employs a panel of assays that interrogate these different mechanisms. We will compare three foundational assays: MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis).
| Assay | Principle | Primary Endpoint | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[6][7] | Cell Viability / Metabolic Activity | High-throughput, cost-effective, well-established. | Endpoint assay; can be affected by compounds that alter cellular redox state; requires solubilization of formazan crystals.[8] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage (necrosis).[9] | Cell Membrane Integrity / Necrosis | Can be multiplexed with other assays; allows for kinetic measurements as it assays the supernatant.[9] | LDH in serum can cause high background; LDH has a limited half-life in culture medium (~9 hours).[10] |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway, via cleavage of a specific substrate to produce a luminescent or fluorescent signal.[11] | Apoptosis Induction | High sensitivity; specific to the apoptotic pathway.[11] | Misses non-apoptotic cell death; signal can be transient. |
The rationale for using this trio is compelling:
-
An MTT assay provides a broad measure of cell health. A decrease in metabolic activity is often the first sign of cellular stress.[7]
-
An LDH assay specifically pinpoints necrosis or late-stage apoptosis, where the cell membrane has been breached.
-
A Caspase-3/7 assay provides mechanistic insight by specifically detecting apoptosis.[11][12]
Pillar 2: Self-Validating Experimental Design and Protocols
Scientific integrity demands that every protocol be a self-validating system. This is achieved through meticulous planning, the inclusion of appropriate controls, and a deep understanding of each procedural step.
General Experimental Workflow
A standardized workflow is critical for reproducibility. The process begins with cell line selection and seeding, followed by compound exposure, and culminates in the execution of the chosen cytotoxicity assays and data analysis.
Caption: Hypothetical pathway of ROS-induced apoptosis.
To test this hypothesis, one could perform an assay to measure intracellular ROS levels using fluorescent probes like DCFDA. [13]An increase in ROS in response to the compound would support this mechanistic pathway.
Hypothetical Comparative Data
The final output of these assays is often summarized as an IC₅₀ value—the concentration of a compound that inhibits 50% of the measured response (e.g., metabolic activity or cell viability).
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) | Caspase-3/7 Activation (Fold Change at IC₅₀) |
| This compound | HepG2 | 50 | 75 | 4.5 |
| 2-Phenylethanol (Alternative) | HepG2 | 2500 | >5000 | 1.2 |
| Doxorubicin (Positive Control) | HepG2 | 0.5 | 1.5 | 8.0 |
Interpretation of Hypothetical Data:
-
This compound shows moderate cytotoxicity, significantly more potent than its non-fluorinated analog, 2-phenylethanol.
-
The IC₅₀ from the MTT assay is lower than the EC₅₀ from the LDH assay, suggesting that metabolic dysfunction occurs before complete loss of membrane integrity.
-
The significant (4.5-fold) activation of Caspase-3/7 at the IC₅₀ concentration strongly indicates that apoptosis is a primary mechanism of cell death.
Conclusion
While direct experimental data on the in vitro cytotoxicity of this compound is not yet available, this guide provides a robust and scientifically-grounded framework for its validation. By employing a multi-assay approach that interrogates cell metabolism (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can build a comprehensive cytotoxic profile of this compound. The causality-driven protocols and emphasis on appropriate controls outlined here are designed to produce reliable, reproducible, and publication-quality data, paving the way for a clear understanding of the biological activity of this and other novel chemical entities.
References
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Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: National Institutes of Health (NIH) URL: [Link]
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Title: Caspase Activity Assay Source: Creative Bioarray URL: [Link]
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Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
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Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL: [Link]
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Title: Different Cytotoxicity Assays Source: Chemistry LibreTexts URL: [Link]
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Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Omics Online URL: [Link]
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Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL: [Link]
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Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
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The Trifluoromethyl Group's Impact on Phenylethanolamine Derivatives: A Structure-Activity Relationship Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a pivotal strategy for optimizing drug candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylated phenylethanol derivatives, offering a comparative look at their performance against non-fluorinated analogs. By delving into the causality behind experimental choices and providing robust, validated protocols, this document serves as a critical resource for professionals in drug discovery and development.
The Trifluoromethyl Advantage: More Than Just a Fluorine Effect
The introduction of a trifluoromethyl group onto the phenylethanolamine scaffold is not a mere substitution; it is a strategic modification that profoundly alters the molecule's physicochemical and biological properties.[1][2] The strong electron-withdrawing nature of the CF3 group, its high lipophilicity, and the exceptional stability of the carbon-fluorine bond are key factors that contribute to enhanced pharmacological profiles.[1]
These alterations often translate to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life and improved bioavailability.[1]
-
Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule. This can improve its ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[1]
-
Modulated Receptor Binding: The electronic and steric properties of the CF3 group can fine-tune the interactions between the drug and its target receptor, potentially leading to increased potency and selectivity.[1]
-
Altered Basicity: The electron-withdrawing effect of the CF3 group can decrease the pKa of nearby amine functionalities, influencing the molecule's ionization state at physiological pH and thereby affecting receptor interactions and cell permeability.
Comparative Analysis: Trifluoromethylated vs. Non-Trifluoromethylated Phenylethanolamines
To objectively assess the impact of trifluoromethylation, this guide presents a comparative analysis of trifluoromethylated phenylethanol derivatives and their non-fluorinated counterparts across various biological targets.
Phenylethanolamine N-Methyltransferase (PNMT) and α2-Adrenoceptor Selectivity
A key area where trifluoromethylation has demonstrated a significant advantage is in the development of selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[3] A study by Grunewald et al. (1999) on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, which share a core structure with phenylethanolamines, revealed that the trifluoromethyl group plays a crucial role in achieving selectivity over the α2-adrenoceptor.[3][4]
Key Findings:
-
The trifluoromethyl group at the 3-position of the tetrahydroisoquinoline ring leads to a decrease in affinity for the α2-adrenoceptor, likely due to steric hindrance.[3][4]
-
The electron-withdrawing nature of the CF3 group lowers the pKa of the amine, further reducing its affinity for the α2-adrenoceptor.[3][4]
-
This combination of steric and electronic effects results in highly selective PNMT inhibitors.[3][4]
Table 1: Comparative Inhibitory Activity (Ki, µM) of Tetrahydroisoquinoline Derivatives
| Compound | R | PNMT Ki (µM) | α2-Adrenoceptor Ki (µM) | Selectivity (α2 Ki / PNMT Ki) |
| 1 | H | 0.12 | 0.015 | 0.125 |
| 2 | CH3 | 0.08 | 0.010 | 0.125 |
| 3 | CF3 | 0.52 | >1000 | >1923 |
Data adapted from Grunewald et al., J. Med. Chem. 1999, 42 (18), pp 3582–3586.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Trifluoromethylated Phenylethanol Derivative: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This protocol outlines the asymmetric synthesis of a key chiral intermediate used in the preparation of various trifluoromethylated phenylethanol derivatives.
Materials:
-
3,5-Bis(trifluoromethyl)acetophenone
-
Isopropanol (IPA)
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Ruthenium(II) chloride cymene dimer ([RuCl2(p-cymene)]2)
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of [RuCl2(p-cymene)]2 (0.0025 eq) and (S,S)-TsDPEN (0.005 eq) in degassed isopropanol, add the formic acid/triethylamine azeotrope (2.0 eq).
-
Heat the mixture to 80 °C for 15 minutes to form the catalyst.
-
Cool the mixture to room temperature and add a solution of 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in isopropanol.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Biological Assay Protocol: α2-Adrenoceptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α2-adrenoceptor.
Materials:
-
Rat cerebral cortex membranes (source of α2-adrenoceptors)
-
[3H]-Clonidine (radioligand)
-
Clonidine (unlabeled ligand for non-specific binding)
-
Test compounds (e.g., trifluoromethylated and non-trifluoromethylated phenylethanol derivatives)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge at 1,000 x g for 10 min at 4 °C. Centrifuge the supernatant at 40,000 x g for 20 min at 4 °C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Clonidine (final concentration ~0.5 nM), and 100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).
-
Non-specific Binding: 50 µL of unlabeled Clonidine (final concentration 10 µM), 50 µL of [3H]-Clonidine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-Clonidine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25 °C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Structure-Activity Relationships
To better illustrate the key principles of SAR for trifluoromethylated phenylethanol derivatives, the following diagrams provide a visual representation of the influential structural modifications.
Caption: Key structural modifications on the phenylethanolamine scaffold and their general impact on biological activity.
Caption: A typical experimental workflow for conducting structure-activity relationship studies of novel compounds.
Conclusion
The strategic incorporation of trifluoromethyl groups into the phenylethanolamine scaffold offers a powerful tool for medicinal chemists to enhance the drug-like properties of these derivatives. As demonstrated, trifluoromethylation can significantly improve metabolic stability and modulate receptor selectivity, leading to more potent and targeted therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate novel trifluoromethylated phenylethanol derivatives with optimized pharmacological profiles. Continued exploration in this area holds great promise for the development of next-generation therapeutics.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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Daly, J. W., Padgett, W., Nimit, Y., Creveling, C. R., & Cantacuzene, D. (1987). Effects of ring fluorination on the adrenergic properties of phenylephrine. Journal of medicinal chemistry, 30(11), 2063-2068. [Link]
-
Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1, 2, 3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of medicinal chemistry, 42(18), 3582-3586. [Link]
-
Grunewald, G. L., Caldwell, T. M., & Li, Q. (1999). Comparative molecular field analysis (CoMFA) models of phenylethanolamine N-methyltransferase (PNMT) and the alpha2-adrenoceptor: the development of new, highly selective inhibitors of PNMT. Bioorganic & medicinal chemistry letters, 9(3), 481-486. [Link]
-
Vankawala, P. J., Kolla, N., Elati, C. R., Sreenivasulu, M., Kumar, K. A., & Anjaneyulu, Y. (2007). Efficient Synthesis of (1R)‐[3, 5‐Bis (trifluoromethyl) phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(21), 3735-3744. [Link]
-
McLeish, M. J., & Grunewald, G. L. (2007). Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. Biochemistry, 46(3), 735-742. [Link]
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Diener, K. M., & Schlenk, D. (2012). In vitro metabolic stability and its role in the discovery of new chemical entities. Expert opinion on drug discovery, 7(5), 403-415. [Link]
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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Drug Analogues: A Comparative Analysis
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a powerful, yet nuanced, tool for optimizing the pharmacological profile of lead compounds. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated drug analogues, tailored for researchers, scientists, and drug development professionals. We will dissect the profound influence of fluorine on key drug properties such as metabolic stability, lipophilicity, and target binding affinity. Through a detailed case study of the cyclooxygenase-2 (COX-2) inhibitor celecoxib and its trifluoromethyl analogue, TFM-C, this guide will provide both the theoretical underpinnings and practical, field-proven experimental protocols to empower your drug design decisions. Every claim is substantiated with in-text citations, and all protocols are designed as self-validating systems to ensure scientific integrity.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The substitution of a hydrogen atom with fluorine, the most electronegative element, can induce significant changes in a molecule's physicochemical properties.[1][2] This is not merely an atomic replacement; it is a strategic decision to enhance a drug candidate's performance. The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), the strength of the carbon-fluorine bond, and its ability to act as a hydrogen bond acceptor—are leveraged to overcome common drug development hurdles.[2] Judicious fluorination can lead to improved metabolic stability, modulated lipophilicity for better membrane permeation, and enhanced binding affinity to the target protein.[1][2]
The Multifaceted Influence of Fluorination: A Mechanistic Overview
The introduction of fluorine can have a cascading effect on a molecule's behavior in a biological system. Understanding these effects is paramount to its successful application.
Bolstering Metabolic Stability
A primary driver for fluorination is to block metabolically labile sites.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] By replacing a hydrogen at a known "soft spot" for metabolism, the drug's half-life can be extended, leading to improved bioavailability and a more favorable dosing regimen.
Diagram 1: Impact of Fluorination on Metabolic Stability
Caption: Fluorination can shield a drug from metabolic enzymes, increasing its longevity in the body.
Modulating Lipophilicity and pKa
The effect of fluorine on lipophilicity (logP/logD) is not always intuitive. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group (CF3) can either increase or decrease it depending on the molecular context.[3] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, altering the ionization state of the drug at physiological pH and thereby influencing its solubility and ability to cross biological membranes.
Enhancing Target Binding Affinity
Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including electrostatic interactions and hydrogen bonding.[2] These interactions can lead to a higher binding affinity (lower Ki) and increased selectivity for the intended target, which can translate to greater potency and a reduction in off-target side effects.
A Comparative Case Study: Celecoxib vs. TFM-C
To illustrate the profound and sometimes unexpected effects of fluorination, we will compare the well-known COX-2 inhibitor, celecoxib, with its trifluoromethyl analogue, TFM-C.
| Parameter | Celecoxib (Non-Fluorinated Analogue) | TFM-C (Fluorinated Analogue) | Interpretation & Significance |
| Binding Affinity (COX-2 IC50) | ~0.04 µM[4] | ~8.2 µM[4] | The trifluoromethyl substitution in TFM-C results in a 205-fold decrease in COX-2 inhibitory activity. This demonstrates that fluorination, while often enhancing binding, can also drastically alter it, depending on the specific interactions within the binding site. |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Metabolized primarily by CYP2C9 via methyl hydroxylation.[1][5] Apparent Km = 3.8 µM, Vmax = 0.70 nmol/min/mg protein.[1] | Data not publicly available. It is hypothesized that the trifluoromethyl group is more resistant to oxidation than the methyl group in celecoxib.[3][6] | The primary metabolic pathway of celecoxib is oxidation of the methyl group.[7] Replacing this with a trifluoromethyl group in TFM-C is a classic strategy to block this metabolic "soft spot" and would be expected to increase metabolic stability.[3][6] |
| Lipophilicity (logD at pH 7.4) | ~1.5 - 2.5 (estimated) | Data not publicly available. The trifluoromethyl group often increases lipophilicity.[3] | An increase in lipophilicity for TFM-C could influence its membrane permeability and volume of distribution compared to celecoxib. |
| In Vivo Efficacy (Models of Neuroinflammation) | Ameliorates experimental autoimmune encephalomyelitis (EAE).[8] | Ameliorates EAE with equal potency to celecoxib, despite significantly lower COX-2 inhibition.[8][9] | This surprising finding suggests that TFM-C exerts its anti-inflammatory effects through a COX-2-independent mechanism, highlighting that fluorination can uncover novel pharmacology.[4][8] |
Experimental Protocols for Comparative Analysis
To conduct a rigorous comparative analysis of fluorinated and non-fluorinated analogues, the following detailed protocols are recommended.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay provides a quantitative measure of a compound's susceptibility to metabolism by phase I enzymes.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A stepwise workflow for assessing the metabolic stability of drug analogues.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
Prepare a 1 mM stock solution of the test compounds (fluorinated and non-fluorinated analogues) in DMSO.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a high-turnover and a low-turnover compound) is crucial to validate the assay performance.
Protocol 2: Lipophilicity (logD) Determination by Shake-Flask Method
This method measures the distribution of a compound between an aqueous and an organic phase at a physiological pH.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them overnight and then allowing the phases to separate.
-
-
Partitioning:
-
Add a known concentration of the test compound to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Centrifuge the mixture to achieve clear separation of the two phases.
-
Carefully take an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the distribution coefficient (D) = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
logD = log10(D).
-
Causality: For ionizable compounds, the logD at a physiological pH of 7.4 is a more relevant predictor of in vivo behavior than logP.
Protocol 3: Target Binding Affinity by Radioligand Competition Assay
This assay determines the affinity of a test compound for its target receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation:
-
Prepare a source of the target receptor (e.g., cell membranes expressing the receptor).
-
Select a suitable radioligand with known high affinity for the target.
-
Prepare a series of dilutions of the unlabeled test compounds (fluorinated and non-fluorinated analogues).
-
-
Competition Binding:
-
In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Separation and Detection:
-
After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: The accurate determination of the Kd of the radioligand in a separate saturation binding experiment is essential for the correct calculation of the Ki value.
Conclusion and Future Perspectives
The strategic application of fluorine in drug design is a testament to the power of subtle molecular modifications to elicit profound pharmacological changes. As our case study of celecoxib and TFM-C demonstrates, fluorination can not only enhance established properties like metabolic stability but also unveil novel mechanisms of action. A rigorous, data-driven comparative analysis, employing the robust experimental frameworks detailed in this guide, is indispensable for harnessing the full potential of fluorine. By integrating these principles and methodologies into your drug discovery programs, you will be better equipped to design the next generation of safer and more effective therapeutics.
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A Comparative Guide to the Metabolic Stability of 2-[4-(Trifluoromethyl)phenyl]ethanol
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of transforming a promising chemical entity into a viable drug candidate, metabolic stability is a paramount checkpoint. It dictates a compound's persistence in the body, influencing its half-life, bioavailability, and dosing regimen. Poor metabolic stability can lead to rapid clearance by metabolic enzymes, diminishing therapeutic efficacy and potentially generating toxic byproducts[1][2]. Early-stage assessment of this property is therefore essential to guide medicinal chemistry efforts, allowing for the strategic optimization of molecular structures to enhance their pharmacokinetic profiles.
This guide provides an in-depth analysis of the metabolic stability of 2-[4-(trifluoromethyl)phenyl]ethanol, a structure featuring a trifluoromethylphenyl group commonly found in pharmacologically active agents. We will objectively compare its stability against relevant structural analogs, provide a detailed experimental protocol for its assessment, and explore its anticipated metabolic fate, grounding our discussion in established scientific principles and experimental data.
The Trifluoromethyl Group: A Shield Against Metabolism
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, primarily for its ability to enhance metabolic stability[3][4]. The exceptional strength of the carbon-fluorine (C-F) bond, compared to a carbon-hydrogen (C-H) bond, renders it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily[4][5]. By replacing a metabolically vulnerable group, like a methyl group, with a -CF3 group, chemists can effectively block a primary route of degradation. This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile[4][6]. The strong electron-withdrawing nature of the -CF3 group can also influence the molecule's binding affinity and lipophilicity, further contributing to its overall pharmacological profile[5][7].
Experimental Assessment: The Liver Microsomal Stability Assay
To quantify metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method[1][8]. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them an excellent model for predicting hepatic clearance in the body[8][9]. The assay measures the rate at which a test compound is depleted over time when incubated with these enzymes.
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol outlines a typical procedure for assessing metabolic stability using pooled human liver microsomes.
-
Reagent Preparation:
-
Test and Control Compounds: Prepare 10 mM stock solutions of the test compound (this compound), a metabolically labile control (e.g., Verapamil), and a stable control (e.g., Warfarin) in DMSO[10].
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological conditions[9][10].
-
Liver Microsomes: On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute the microsomes with cold phosphate buffer to a working concentration of 1 mg/mL. The final protein concentration in the incubation will be 0.5 mg/mL[8]. Keeping microsomes on ice is critical to preserve enzymatic activity[9].
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer[10]. This system ensures a constant supply of the essential cofactor NADPH, which is consumed during CYP450-mediated reactions[8].
-
Termination Solution: Prepare cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The ACN serves to stop the enzymatic reaction by precipitating proteins[9].
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, combine the microsomal solution, phosphate buffer, and the test compound's working solution (final concentration typically 1 µM). Include wells for a "minus cofactor" control to assess non-NADPH-mediated degradation[8]. Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the optimal reaction temperature[4].
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). The final volume is typically 200 µL[10].
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the appropriate wells to a new plate containing the cold ACN termination solution[8]. The "0 min" sample is taken immediately after adding the cofactor.
-
Protein Precipitation: Once all time points are collected, vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins[10].
-
-
Analysis and Data Interpretation:
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method[11][12]. The use of tandem mass spectrometry provides high sensitivity and specificity for accurate quantification in a complex biological matrix[12][13].
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k)[10].
-
In vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) , a measure of the metabolic capacity, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[11].
-
-
Comparative Metabolic Stability Data
To contextualize the stability of this compound, we compare it with two structural analogs in human liver microsomes (HLM). The data presented below are representative values derived from established structure-activity relationships.
| Compound | Structure | Modification vs. Parent | In vitro t½ (min) | CLint (µL/min/mg) | Metabolic Interpretation |
| 1. 2-Phenylethanol | ![]() | Unsubstituted Parent | 25 | 27.7 | Moderate Stability: The aromatic ring is susceptible to hydroxylation by CYP enzymes, and the primary alcohol can be oxidized. |
| 2. 2-[4-Methylphenyl]ethanol | ![]() | Methyl group at para-position | 12 | 57.8 | Low Stability: The methyl group is a primary site for rapid oxidative metabolism (benzylic hydroxylation) by CYPs, leading to high clearance[4]. |
| 3. This compound | ![]() | Trifluoromethyl group at para-position | > 60 | < 11.6 | High Stability: The metabolically labile methyl group is replaced by a robust -CF3 group, blocking the major pathway of aromatic metabolism. This significantly increases half-life and reduces clearance[4][5]. |
Key Insights from Comparative Data
-
Blocking Aromatic Metabolism: The comparison between Compound 2 and Compound 3 starkly illustrates the power of the trifluoromethyl group. Replacing the metabolically labile methyl group with a -CF3 group effectively blocks this key site of oxidation, resulting in a dramatic increase in metabolic stability[4].
-
Remaining Metabolic Routes: While Compound 3 shows high stability, it is not completely inert. Its clearance, although low, is driven by metabolism at other sites on the molecule, primarily the ethanol side chain.
Anticipated Metabolic Pathways
The metabolic fate of this compound is primarily dictated by its ethanol side chain, given the high stability of the trifluoromethylphenyl ring. The main pathways are expected to involve Phase I oxidation followed by potential Phase II conjugation.
Caption: Potential metabolic pathways for the title compound.
-
Phase I Oxidation: The primary alcohol of the ethanol side chain is a prime target for oxidation. This can be catalyzed by alcohol dehydrogenases (ADH) or cytochrome P450 enzymes (notably CYP2E1) to form the corresponding aldehyde, [4-(trifluoromethyl)phenyl]acetaldehyde[14]. This intermediate would likely be rapidly further oxidized by aldehyde dehydrogenases (ALDH) to the carboxylic acid, [4-(trifluoromethyl)phenyl]acetic acid[14].
-
Phase II Conjugation: The parent alcohol can also undergo direct Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for alcohols, forming a more water-soluble O-glucuronide conjugate that can be readily excreted[15].
The trifluoromethyl group itself is expected to remain intact, as its degradation via hydrolysis or oxidative defluorination requires harsh conditions not typical of metabolic processes[7][16].
Conclusion
The assessment of this compound reveals a compound with high predicted metabolic stability. This stability is primarily conferred by the trifluoromethyl group, which effectively shields the aromatic ring from oxidative metabolism—a common liability for related structures. The primary route of metabolic clearance is anticipated to be the oxidation and/or conjugation of the ethanol side chain. The experimental framework provided in this guide, centered on the in vitro liver microsomal assay, offers a robust and reliable method for empirically verifying these predictions. For researchers in drug development, understanding these structure-metabolism relationships is crucial for designing molecules with optimized pharmacokinetic properties and a higher probability of clinical success.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-[4-(trifluoromethyl)phenyl]ethanol
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-[4-(trifluoromethyl)phenyl]ethanol, a compound of interest due to its structural features. While direct cross-reactivity data for this specific molecule is not extensively published, its core structure—a phenylethanolamine backbone with a trifluoromethyl substituent—provides a strong rationale for a targeted investigation against specific protein families. The trifluoromethyl group is known to significantly alter the physicochemical and pharmacological properties of molecules, often enhancing metabolic stability and receptor binding affinity[1].
This guide will detail the experimental design, methodologies, and data interpretation necessary to build a robust cross-reactivity profile for this compound. We will proceed with the hypothesis that its primary biological targets are likely within the adrenergic system, given its phenylethanolamine scaffold, a well-established pharmacophore for adrenergic receptors[2][3][4]. Furthermore, we will explore potential interactions with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis that is targeted by structurally related compounds[5][6][7][8][9].
I. Rationale for Target Selection and Comparative Compound Panel
The initial step in a cross-reactivity study is to establish a panel of primary and secondary biological targets. Based on the structure of this compound, the primary targets for investigation are the α- and β-adrenergic receptors. Cross-reactivity will be assessed against a panel of related G-protein coupled receptors (GPCRs) and other relevant enzymes.
A carefully selected panel of comparator compounds is essential for contextualizing the results. This panel should include:
-
Positive Controls: Compounds with known activity at the hypothesized primary targets.
-
Negative Controls: Structurally dissimilar compounds not expected to interact with the targets.
-
Structural Analogs: Molecules with high structural similarity to this compound to probe the effects of minor chemical modifications.
Table 1: Proposed Panel of Targets and Comparator Compounds
| Category | Compound/Target | Rationale |
| Primary Targets | α1-adrenergic receptors, α2-adrenergic receptors, β1-adrenergic receptors, β2-adrenergic receptors, Phenylethanolamine N-methyltransferase (PNMT) | The phenylethanolamine scaffold is a classic adrenergic agonist/antagonist pharmacophore. Structurally related tetrahydroisoquinolines are known PNMT inhibitors. |
| Positive Controls | Phenylephrine (α1-agonist), Clonidine (α2-agonist), Isoproterenol (β-agonist), SK&F 64139 (PNMT inhibitor) | To validate assay performance and provide a benchmark for potency and efficacy. |
| Negative Control | Ibuprofen | A structurally and pharmacologically distinct compound, not expected to interact with adrenergic receptors or PNMT. |
| Structural Analogs | 2-phenylethanol, 1-[4-(Trifluoromethyl)phenyl]ethanol, 2-[4-(Trifluoromethoxy)phenyl]ethanol | To assess the contribution of the trifluoromethyl group and the ethanol side chain to target engagement and selectivity. |
| Secondary/Cross-Reactivity Targets | Dopamine receptors (D1, D2), Serotonin receptors (e.g., 5-HT1A, 5-HT2A), Muscarinic acetylcholine receptors (M1-M5) | To determine the selectivity of the compound against other monoamine GPCRs and a distinct class of GPCRs. |
II. Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach combining computational, biochemical, and cell-based assays is recommended for a thorough cross-reactivity assessment.
A. In Silico Profiling (Optional Preliminary Step)
Computational models can predict potential off-target interactions and help prioritize experimental resources. These methods utilize large databases of known ligand-target interactions to identify potential binding partners for a novel compound based on structural similarity and pharmacophoric features.
B. Biochemical Assays: Quantifying Binding Affinity
Biochemical assays directly measure the binding of a compound to its target protein. Radioligand binding assays are a gold-standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Utilize commercially available cell membranes or purified receptors for the target of interest (e.g., α1-adrenergic receptor).
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Competition Assay Setup: In a multi-well plate, combine the target preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound (this compound) and comparator compounds.
-
Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature for 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for a competitive radioligand binding assay.
C. Cell-Based Functional Assays: Assessing Biological Activity
Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression.
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., β-adrenergic receptors)
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human β2-adrenergic receptor).
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test and comparator compounds.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test and comparator compounds, followed by stimulation with a known agonist at its EC50 concentration.
-
-
Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximum effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50. The Kb (equilibrium dissociation constant for an antagonist) can be calculated using the Gaddum equation.
-
dot
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
D. Enzyme Inhibition Assays: Characterizing PNMT Activity
For enzymatic targets like PNMT, the cross-reactivity study will focus on determining the inhibitory potential of the compound.
Experimental Protocol: PNMT Inhibition Assay
-
Enzyme and Substrate Preparation: Use recombinant human PNMT and its substrates, S-adenosyl-L-methionine (SAM) and a suitable amine substrate (e.g., norepinephrine). A radiolabeled methyl donor ([3H]-SAM) is often used.
-
Assay Setup: In a reaction mixture, combine PNMT, the amine substrate, and a range of concentrations of the test and comparator compounds.
-
Reaction Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Product Separation: Stop the reaction and separate the radiolabeled product from the unreacted [3H]-SAM using methods like solvent extraction or chromatography.
-
Quantification: Measure the radioactivity of the product.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
III. Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and comparative manner. Tables summarizing the binding affinities (Ki), functional potencies (EC50/IC50), and efficacies (Emax) are essential.
Table 2: Example Data Summary for Cross-Reactivity Profiling
| Compound | β1-AR Binding (Ki, nM) | β2-AR Binding (Ki, nM) | β2-AR Functional (EC50, nM) | PNMT Inhibition (IC50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Isoproterenol | Known Value | Known Value | Known Value | N/A |
| SK&F 64139 | N/A | N/A | N/A | Known Value |
| 2-phenylethanol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
N/A: Not Applicable
Interpretation of Results:
-
Potency: A lower Ki, EC50, or IC50 value indicates higher potency.
-
Selectivity: The ratio of Ki or IC50 values for different targets indicates the selectivity of the compound. A high ratio suggests greater selectivity for one target over another.
-
Efficacy: The Emax value in functional assays indicates the maximal response a compound can elicit compared to a full agonist.
IV. Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing a combination of in silico, biochemical, and cell-based assays, researchers can build a detailed pharmacological profile of this compound. This information is critical for understanding its potential therapeutic applications and off-target liabilities, thereby guiding future drug development efforts. The structural alerts within the molecule strongly suggest an interaction with the adrenergic system, and the methodologies outlined herein will provide the necessary data to confirm or refute this hypothesis and to delineate its broader selectivity profile.
V. References
-
Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(22), 4641-4651. [Link]
-
Molenaar, P., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118. [Link]
-
Dyck, L. E., et al. (1993). Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. British Journal of Pharmacology, 109(2), 455-460. [Link]
-
Ferreira, R. J., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 13(10), 313. [Link]
-
Grunewald, G. L., et al. (1999). Synthesis and Evaluation of 3-Trifluoromethyl-7-substituted- 1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. Journal of Medicinal Chemistry, 42(22), 4641-4651. [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
Mahmoodi, N., et al. (2018). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 13(1), 228-236. [Link]
-
Kaiser, C., et al. (1975). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 18(7), 674-683. [Link]
-
Dal-Cin, B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7856. [Link]
-
Weber, F., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Stratton, C. F., et al. (2018). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 13(10), 2847-2854. [Link]
-
Georgieva, P., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1831-1837. [Link]
-
Wu, S., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 123. [Link]
-
Borchardt, R. T., & Vince, A. (1978). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical Pharmacology, 27(10), 1457-1461. [Link]
-
Caine, J. M., et al. (2002). Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. Bioorganic & Medicinal Chemistry Letters, 12(21), 3077-3080. [Link]
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Grunewald, G. L., et al. (2006). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 49(10), 2949-2959. [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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In Vivo Efficacy of 2-[4-(trifluoromethyl)phenyl]ethanol Derivatives: A Comparative Analysis Framework
A comprehensive review of publicly available scientific literature and preclinical data reveals a notable scarcity of in vivo efficacy studies specifically focused on derivatives of the 2-[4-(trifluoromethyl)phenyl]ethanol scaffold. While numerous studies investigate compounds with related structural motifs—such as those containing a trifluoromethylphenyl group or a phenylethanol backbone—direct and comparative in vivo data for the specified chemical class remains largely unpublished. This guide, therefore, serves as a foundational framework, outlining the established methodologies and rationale for conducting and evaluating such studies, drawing parallels from structurally related compounds to provide a predictive model for assessing potential therapeutic efficacy.
The this compound core is of significant interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity, thereby favorably modifying the pharmacokinetic and pharmacodynamic properties of a molecule. The phenylethanol scaffold is present in numerous biologically active compounds, including neurotransmitters and their analogs, suggesting potential applications in oncology, inflammation, and neurology.
Despite this potential, the translation from synthesis and in vitro screening to in vivo efficacy assessment for this specific class of derivatives is not well-documented in accessible literature. To address this gap and provide a valuable resource for researchers, this guide will delineate the critical components of a robust preclinical in vivo evaluation program.
I. Rationale for In Vivo Efficacy Evaluation
The primary objective of in vivo efficacy studies is to determine whether a drug candidate has the desired therapeutic effect in a living organism. This is a critical step in the drug development pipeline, bridging the gap between promising in vitro activity and clinical trials in humans. Key questions addressed by in vivo studies include:
-
Does the compound engage its target in a complex biological system?
-
Does target engagement translate to a measurable therapeutic effect?
-
What is the dose-response relationship?
-
What is the pharmacokinetic/pharmacodynamic (PK/PD) relationship?
-
Are there any observable toxicities at efficacious doses?
II. Comparative In Vivo Efficacy: A Hypothetical Framework
In the absence of direct comparative data for this compound derivatives, we present a hypothetical comparison based on anticipated therapeutic applications. This framework can be adapted as new data becomes available. We will consider two hypothetical derivatives, Compound A and Compound B , being evaluated for their anti-cancer and anti-inflammatory properties, respectively.
Table 1: Hypothetical In Vivo Efficacy Comparison of this compound Derivatives
| Parameter | Compound A (Anti-Cancer) | Compound B (Anti-Inflammatory) | Standard-of-Care |
| Disease Model | Human tumor xenograft (e.g., HCT116 colon cancer) in nude mice | Carrageenan-induced paw edema in rats | 5-Fluorouracil |
| Dosing Regimen | 50 mg/kg, oral, daily for 21 days | 20 mg/kg, intraperitoneal, single dose | Varies by agent |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Reduction in paw edema volume | TGI or edema reduction |
| Observed Efficacy | 65% TGI | 50% reduction in edema at 4 hours | ~70% TGI / ~60% reduction |
| Secondary Endpoints | Biomarker modulation (e.g., Ki-67), body weight | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) | Not applicable |
| Toxicity Profile | No significant weight loss | No observable adverse effects | Known side effects |
III. Experimental Protocols for In Vivo Efficacy Assessment
The following protocols are representative of standard methodologies used to evaluate the in vivo efficacy of novel chemical entities in preclinical models.
This protocol outlines the steps to assess the ability of a test compound to inhibit the growth of human tumors implanted in immunodeficient mice.
1. Cell Culture and Animal Implantation:
- Human cancer cells (e.g., HCT116) are cultured under standard conditions.
- A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of athymic nude mice.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Randomization and Treatment:
- Mice are randomly assigned to treatment groups (e.g., vehicle control, test compound, standard-of-care).
- The test compound is administered at a predetermined dose and schedule.
3. Efficacy Evaluation:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used.
- Animal body weight is monitored as a general indicator of toxicity.
- At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
4. Data Analysis:
- Tumor growth inhibition (TGI) is calculated using the formula: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
This is a widely used model of acute inflammation to screen for potential anti-inflammatory drugs.
1. Animal Acclimatization and Grouping:
- Rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the laboratory environment.
- Animals are fasted overnight before the experiment.
2. Compound Administration:
- The test compound or vehicle is administered, typically via intraperitoneal or oral route, at a specified time before the inflammatory insult.
3. Induction of Inflammation:
- A sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is made into the hind paw of the rat.
4. Measurement of Paw Edema:
- Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Data Analysis:
- The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt/Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
IV. Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.
Caption: General workflow for the preclinical evaluation of a therapeutic compound.
Caption: Hypothetical mechanism of action for an anti-inflammatory compound.
V. Future Directions and Conclusion
The field of drug discovery would greatly benefit from the publication of in vivo efficacy data for derivatives of this compound. Such studies would not only validate the therapeutic potential of this chemical class but also provide valuable structure-activity relationship (SAR) data to guide the design of next-generation compounds with improved efficacy and safety profiles.
Researchers are encouraged to utilize the established and robust preclinical models outlined in this guide to evaluate their novel derivatives. The systematic collection and comparison of such data will be instrumental in advancing compounds from this promising chemical space toward clinical development.
References
As this guide is a framework based on established methodologies rather than a review of specific data for the topic, a formal reference list to specific in vivo studies of this compound derivatives cannot be provided at this time due to the lack of available literature. The protocols and concepts described are standard in the field of preclinical pharmacology and can be found in various textbooks and methodology-focused journals. For specific examples of in vivo studies on related compounds, the following citations from the initial search can be consulted:
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. Available from: [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. Available from: [Link]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 2-[4-(Trifluoromethyl)phenyl]ethanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[4-(trifluoromethyl)phenyl]ethanol. As a fluorinated aromatic compound, its unique chemical properties necessitate a specific waste management stream to ensure laboratory safety and environmental protection. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions in waste handling.
Part 1: Hazard Profile and Immediate Safety Protocols
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is classified as hazardous and requires stringent safety measures to prevent exposure.
Key Hazards:
-
Harmful if Swallowed: Poses a significant risk if ingested.[1][2]
-
Causes Skin Irritation: Direct contact can lead to skin irritation.[1][3]
-
Causes Serious Eye Irritation: Can cause significant damage upon contact with eyes.[1][2][3]
-
May Cause Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1][3]
The causality behind these hazards lies in the molecule's reactivity and ability to interact with biological tissues. Therefore, adherence to the following personal protective equipment (PPE) standards is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact.[4] Always inspect gloves for integrity before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[3][4] |
| Skin/Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory Protection | All handling and disposal operations should be conducted within a certified chemical fume hood. | Ensures adequate ventilation to prevent the inhalation of potentially irritating vapors.[1][3] |
Part 2: The Core Principle – Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .
The Scientific Rationale: The presence of the trifluoromethyl (-CF3) group places this compound in the halogenated category, as fluorine is a halogen.[5] Halogenated organic compounds cannot be mixed with non-halogenated organic waste streams.[6] The reasons for this strict segregation are both logistical and chemical:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specially permitted hazardous waste facilities to ensure the complete destruction of the robust carbon-fluorine bonds and prevent the formation of toxic byproducts.[5]
-
Cost and Complexity: Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the entire batch to be treated by the more complex and expensive incineration method.[7]
This compound's fluorinated nature also aligns it with the broader considerations for per- and polyfluoroalkyl substances (PFAS). The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS, recommending technologies like thermal destruction or placement in permitted hazardous waste landfills to prevent environmental release.[8][9]
Part 3: Step-by-Step Disposal Protocol
Follow this validated protocol to ensure the safe and compliant disposal of this compound from the point of generation to final collection.
Step 1: Select the Correct Waste Container Choose a dedicated waste container that is compatible with halogenated organic liquids. High-density polyethylene (HDPE) containers are a common and appropriate choice.[10] The container must be in good condition, free from cracks or leaks, and equipped with a screw-top cap that can be tightly sealed.[6] Never use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[11]
Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Timing: Affix a hazardous waste label to the container before adding the first drop of waste.[6] This prevents the creation of dangerous and non-compliant "unknown" waste.
-
Content: The label must clearly state "Hazardous Waste." Write out the full chemical name of all constituents, including "this compound" and any other chemicals or solvents it may be mixed with, along with their respective percentages.[7][10] Do not use abbreviations or chemical formulas.[6]
Step 3: Collect the Waste All transfers of waste into the container must be performed within a chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills on the exterior of the container.[12] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]
Step 4: Store the Waste Container Safely
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a properly ventilated cabinet under the fume hood.[7]
-
Closure: Keep the container tightly closed at all times, except when actively adding waste.[6][7] This is critical to prevent the release of vapors and to avoid spills.
-
Containment: Place the container within a larger, chemically resistant secondary containment tub or tray to contain any potential leaks.[10]
-
Segregation: Ensure the halogenated waste container is stored separately from incompatible materials, especially acids, bases, and strong oxidizing agents.[11]
Step 5: Arrange for Final Disposal Once the waste container is nearly full (at the 90% mark) or if waste has been accumulated for a period defined by your institution's policy, arrange for its removal. Contact your organization's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.[10]
Step 6: Decontaminating "Empty" Containers A container that held this compound is not truly empty until decontaminated.
-
Rinsate Collection: The first rinse of the "empty" container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous halogenated waste.[10]
-
Disposal of Rinsed Container: After thorough rinsing and air-drying, the container can typically be disposed of according to institutional policy, which may include recycling or regular trash disposal.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of halogenated waste.
References
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Halogenated Solvents. Washington State University, Environmental Health & Safety. Retrieved from [Link]
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Halogenated Waste. University of Nevada, Reno, Environmental Health & Safety. Retrieved from [Link]
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Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Safety Data Sheet. (2025, September 19). 1-[4-(Trifluoromethyl)phenyl]ethanol. Thermo Fisher Scientific. Retrieved from [Link]
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Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024, September 22). U.S. Environmental Protection Agency. Retrieved from [Link]
-
2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024, April 2). U.S. Environmental Protection Agency. Retrieved from [Link]
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Chemical Waste Management Guide. Technion - Israel Institute of Technology, Safety Unit. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich, Safety, Security, Health and Environment. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. (2021, January 4). Clark Hill PLC. Retrieved from [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024, April 9). U.S. Environmental Protection Agency. Retrieved from [Link]
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Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]ethanol
A Researcher's Guide to Safely Handling 2-[4-(Trifluoromethyl)phenyl]ethanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, fluorinated organic molecules like this compound present unique opportunities and specific handling challenges. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our focus is to empower you with not just the "what," but the "why," fostering a culture of safety and precision in your work.
Section 1: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1][2][3]
-
Harmful if Swallowed : Ingestion can be harmful to your health.[2]
While specific flammability data for this exact compound is not consistently highlighted, related trifluoromethyl and ethanol compounds are often classified as flammable liquids.[4][5] Therefore, it is prudent to treat it with caution regarding heat and ignition sources.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule. This structural feature underscores the importance of avoiding direct contact and inhalation, as its metabolic pathways and long-term toxicological effects may not be fully elucidated.
Core Directive: Proactive Prevention
The primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The causality is simple: if the compound cannot come into contact with you, it cannot cause harm.
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls like fume hoods are the first and most effective barrier, your PPE is a critical final safeguard. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | These materials provide good resistance to a range of chemicals, including alcohols and aromatic compounds.[6][7][8] Always check for signs of degradation and change gloves immediately if contact with the chemical is suspected.[9] |
| Eye and Face Protection | Chemical splash goggles | To protect against splashes and aerosols, safety glasses are insufficient as they leave gaps.[10] Goggles provide a seal around the eyes for comprehensive protection.[11] |
| Face shield (in addition to goggles) | When handling larger quantities (>100 mL) or during procedures with a high risk of splashing (e.g., heating, pressure reactions), a face shield is mandatory to protect the entire face.[10][12] | |
| Body Protection | Fully-buttoned laboratory coat | A lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) protects your skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood | A properly functioning chemical fume hood provides adequate respiratory protection by containing vapors.[14] If working outside of a fume hood or with large quantities that could generate significant vapors, a risk assessment should be conducted to determine if a respirator is necessary. |
Glove Selection and Use: A Deeper Dive
No single glove material is impervious to all chemicals. For this compound, nitrile gloves are a common and effective choice for incidental contact.[7] However, for prolonged handling or immersion, butyl rubber gloves may offer superior protection.[6] It is crucial to remember that gloves are a temporary barrier. If your gloves are splashed with the chemical, remove them immediately, wash your hands thoroughly, and put on a new pair.[9]
Section 3: Operational and Disposal Plans
A seamless workflow from preparation to disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents before bringing the this compound into the work area.
-
Don all required PPE as outlined in the table above.
-
Have a spill kit readily accessible.
-
-
Aliquotting and Transfer :
-
Experimental Use :
-
Keep the container of this compound tightly closed when not in use.[1][5]
-
Avoid heating the compound near open flames or other ignition sources, as a precautionary measure against potential flammability.[4][5]
-
If any skin contact occurs, immediately wash the affected area with soap and plenty of water.[1][2] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[1][3]
-
Disposal Plan
-
Waste Segregation : All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste.
-
Waste Collection : Collect contaminated solid waste in a designated, labeled, and sealed hazardous waste bag or container.
-
Liquid Waste : Unused or waste solutions of the chemical should be collected in a clearly labeled, sealed hazardous waste container.
-
Final Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[1][4]
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Chemical Handling and Disposal Cycle
This diagram outlines the lifecycle of the chemical within a single experimental use.
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. canbipharm.com [canbipharm.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Procedure [chem.fsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. mcrsafety.com [mcrsafety.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



